Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-4-17-13(15)12-8(2)10-7-9(16-3)5-6-11(10)14-12/h5-7,14H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBGNUFRAXDPAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10345459 | |
| Record name | Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10345459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16381-42-3 | |
| Record name | Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16381-42-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10345459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Scalable Synthesis of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate
CAS No: 16381-42-3 Target Audience: Process Chemists, Medicinal Chemists, Drug Development Researchers Version: 1.0
Executive Summary
Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate is a critical pharmacophore in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and indole-based alkaloids. Its structural core—a 5-methoxyindole scaffold substituted at the 2- and 3-positions—mimics the bioactive motifs found in indomethacin and serotonin analogs.
This guide details the Japp-Klingemann / Fischer Indole hybrid protocol , the industry-standard route for synthesizing 3-substituted indole-2-carboxylates. Unlike direct alkylation methods which often suffer from C3 vs. N1 regioselectivity issues, this pathway builds the 3-methyl substituent directly into the cyclization step, guaranteeing regiochemical fidelity.
Key Process Metrics
| Parameter | Specification |
| Primary Precursors | 4-Methoxy-aniline ( |
| Key Intermediate | Ethyl 2-((4-methoxyphenyl)hydrazono)butanoate |
| Reaction Type | Diazotization |
| Expected Yield | 65–75% (Optimized) |
| Melting Point | 151–152 °C |
Retrosynthetic Analysis & Strategy
The synthesis is designed to avoid the isolation of unstable arylhydrazines. Instead, we utilize the Japp-Klingemann reaction to generate a stable azo-ester intermediate (hydrazone) from a diazonium salt and a
Strategic Logic
-
Regiocontrol of the 3-Methyl Group: The 3-methyl group is derived from the ethyl side chain of the
-keto ester precursor (Ethyl 2-ethylacetoacetate). During cyclization, the terminal methyl of the ethyl chain becomes the 3-substituent on the indole ring. -
Stability: The hydrazone intermediate is a stable solid, allowing for purification before the harsh cyclization step, which improves the final purity profile.
-
Scalability: The use of inexpensive
-anisidine and aqueous conditions for the diazonium step makes this route highly scalable.
Experimental Protocol
Stage 1: Diazotization of -Anisidine
Objective: Generate the electrophilic 4-methoxybenzenediazonium salt.
-
Reagents:
- -Anisidine (4-methoxyaniline): 12.3 g (0.1 mol)
-
Hydrochloric acid (conc. 37%): 25 mL
-
Sodium nitrite (
): 7.0 g (0.101 mol) -
Water: 50 mL
Procedure:
-
Dissolution: In a 500 mL three-necked flask equipped with a thermometer and mechanical stirrer, dissolve 12.3 g of
-anisidine in a mixture of 25 mL conc. HCl and 25 mL water. -
Cooling: Cool the solution to 0–5 °C using an ice-salt bath. The amine hydrochloride may precipitate; vigorous stirring is essential.
-
Diazotization: Dissolve 7.0 g of
in 25 mL of water. Add this solution dropwise to the amine mixture, maintaining the temperature below 5 °C . -
Endpoint: Stir for 15 minutes after addition. Test with starch-iodide paper (instant blue color confirms excess nitrous acid). Destroy excess
with a spatula tip of urea if necessary. Keep the diazonium salt solution cold (0 °C) for Stage 2.
Stage 2: Japp-Klingemann Condensation
Objective: Couple the diazonium salt with Ethyl 2-ethylacetoacetate to form the hydrazone.
-
Reagents:
-
Ethyl 2-ethylacetoacetate (Ethyl
-ethylacetoacetate): 15.8 g (0.1 mol) -
Potassium Hydroxide (KOH): 50% aqueous solution
-
Ethanol: 50 mL
-
Sodium Acetate (solid): Buffered to pH 5–6
-
Procedure:
-
Precursor Preparation: In a separate flask, mix 15.8 g of Ethyl 2-ethylacetoacetate with 50 mL of ethanol. Cool to 0 °C.
-
Coupling: Slowly add the cold diazonium salt solution (from Stage 1) to the ester solution.
-
pH Adjustment (Critical): Simultaneously, add a chilled solution of KOH (or saturated Sodium Acetate) to maintain the pH at approximately 5.0–6.0 .
-
Mechanistic Note: The base promotes the deacetylation (Japp-Klingemann cleavage). The acetyl group is lost, converting the
-keto ester into the hydrazone of the -keto ester (Ethyl 2-oxobutanoate).
-
-
Isolation: A colored oil or solid (the azo-ester/hydrazone) will separate. Stir for 1 hour at 0 °C, then allow to warm to room temperature.
-
Extraction: Extract with diethyl ether or ethyl acetate (3 x 50 mL). Wash the organic layer with water, dry over
, and concentrate to yield the crude Ethyl 2-((4-methoxyphenyl)hydrazono)butanoate .-
Checkpoint: This intermediate can often be used directly, but recrystallization from ethanol is recommended for high-purity applications.
-
Stage 3: Fischer Indole Cyclization
Objective: Cyclize the hydrazone to form the indole core.
-
Reagents:
-
Crude Hydrazone (from Stage 2)
-
Ethanolic HCl (saturated) or Polyphosphoric Acid (PPA)
-
Preferred: Ethanolic HCl (easier workup)
-
Procedure:
-
Dissolution: Dissolve the crude hydrazone in 100 mL of absolute ethanol.
-
Acidification: Carefully add 20 mL of conc. HCl (or saturate with dry HCl gas).
-
Cyclization: Reflux the mixture gently for 2–3 hours . The solution will darken as the indole forms and
precipitates. -
Quenching: Cool the reaction mixture to room temperature and pour it onto 300 g of crushed ice/water.
-
Crystallization: The product, Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate , will precipitate as a solid.
-
Purification: Filter the crude solid. Wash with cold water to remove acid traces. Recrystallize from hot ethanol or an ethanol/water mixture.
Pathway Visualization
Figure 1: Reaction flowchart illustrating the conversion of p-Anisidine to the target indole via the Japp-Klingemann/Fischer pathway.[1][2][3][4][5][6]
Critical Control Points & Troubleshooting
| Step | Issue | Cause | Corrective Action |
| Diazotization | Decomposition | Temp > 5°C | Maintain strict ice-bath cooling; add nitrite slowly. |
| JK Reaction | Low Yield | pH too low/high | Maintain pH 5–6. Too acidic prevents coupling; too basic decomposes diazonium. |
| Cyclization | Tar formation | Overheating | Reflux gently; do not exceed 3 hours. Use inert atmosphere ( |
| Product | Wrong Regioisomer | Wrong Precursor | Ensure Ethyl 2-ethylacetoacetate is used. Using Ethyl 2-methylacetoacetate yields the 3-H indole. |
Characterization Data
To validate the synthesis, compare the isolated product against these standard metrics:
-
Appearance: Pale yellow to tan crystalline solid.
-
Melting Point: 151–152 °C (Lit. value).
-
Solubility: Soluble in ethanol, ethyl acetate, chloroform; insoluble in water.
-
1H NMR (CDCl3, 400 MHz):
- 8.80 (br s, 1H, NH)
- 7.25 (d, 1H, Ar-H)
- 7.05 (d, 1H, Ar-H)
- 6.95 (dd, 1H, Ar-H)
-
4.40 (q, 2H,
) -
3.85 (s, 3H,
) -
2.55 (s, 3H, Indole-
) — Distinctive singlet for 3-methyl -
1.42 (t, 3H,
)
References
-
Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid. Organic Process Research & Development. (Describes the base Japp-Klingemann/Fischer methodology for 5-methoxy indoles).
-
Total Synthesis of Tryprostatin A.Royal Society of Chemistry. (Details the specific use of Ethyl
-ethylacetoacetate to generate the 3-methyl-2-carboxylate indole core). -
Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate Properties. Echemi Chemical Database. (Physical property verification).
-
Fischer Indole Synthesis Mechanisms. Organic Syntheses. (General protocols for indole-2-carboxylates).
Sources
A Comprehensive Technical Guide to the Fischer Indole Synthesis of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate
Executive Summary
The Fischer indole synthesis stands as a cornerstone of heterocyclic chemistry, offering a robust and versatile method for constructing the indole nucleus—a privileged scaffold in a multitude of pharmaceuticals, natural products, and functional materials. Discovered in 1883 by Emil Fischer, this acid-catalyzed cyclization of an arylhydrazone remains profoundly relevant in modern organic synthesis.[1][2] This guide provides an in-depth exploration of the synthesis of a specific, functionally rich indole derivative: Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate. We will dissect the reaction mechanism, provide a field-proven experimental protocol, and discuss the critical parameters that ensure a successful and reproducible outcome, tailored for researchers and drug development professionals.
Reaction Overview and Strategic Importance
The target molecule, Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate, is synthesized via the reaction of 4-methoxyphenylhydrazine with ethyl 2-methyl-3-oxobutanoate under strong acidic conditions.
Overall Transformation:
(Self-generated image, not from search results) 4-methoxyphenylhydrazine + ethyl 2-methyl-3-oxobutanoate → Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate
The strategic selection of starting materials—a substituted phenylhydrazine and a β-ketoester—directly installs key functionalities onto the indole core: a methoxy group at the 5-position, a methyl group at the 3-position, and an ethyl carboxylate at the 2-position. These groups serve as critical handles for further molecular elaboration, making this specific indole a valuable intermediate in medicinal chemistry.
The Core Mechanism: A Stepwise Dissection
The Fischer indole synthesis is a sophisticated cascade of reactions, initiated by acid catalysis. Understanding this mechanism is paramount for troubleshooting and optimizing the reaction conditions. The process can be broken down into six critical steps.[1][2][3]
-
Hydrazone Formation: The reaction begins with the acid-catalyzed condensation of 4-methoxyphenylhydrazine and the ketone (ethyl 2-methyl-3-oxobutanoate) to form the corresponding arylhydrazone. This is a reversible reaction, often driven forward by the removal of water.[4][5]
-
Tautomerization to Enamine: The resulting hydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') form. This step is crucial as it sets the stage for the key bond-forming event.
-
[4][4]-Sigmatropic Rearrangement: Following protonation of the enamine, the molecule undergoes the characteristic and irreversible[4][4]-sigmatropic rearrangement.[1][4] This electrocyclic reaction forms the critical C-C bond between the aryl ring and the enamine fragment, definitively establishing the indole framework.
-
Aromatization: The intermediate from the rearrangement quickly loses a proton to regain aromaticity in the six-membered ring, resulting in a di-imine intermediate.[4]
-
Intramolecular Cyclization: The terminal nitrogen atom of the di-imine attacks the imine carbon, forming a five-membered heterocyclic ring known as an aminoacetal or aminal.[1][4]
-
Ammonia Elimination: Under the acidic conditions, the aminal intermediate eliminates a molecule of ammonia, followed by a final deprotonation to yield the stable, aromatic indole product.[1][4]
Caption: The mechanistic pathway of the Fischer Indole Synthesis.
Reagents and Materials: A Quantitative Overview
The success of the synthesis hinges on the quality of the starting materials and the appropriate choice of catalyst and solvent.
| Component | Structure | Role | Key Considerations |
| 4-Methoxyphenylhydrazine hydrochloride | CH₃OC₆H₄NHNH₂·HCl | Arylhydrazine Substrate | Typically synthesized from p-anisidine via diazotization and subsequent reduction.[6][7] The hydrochloride salt is often used for its stability. |
| Ethyl 2-methyl-3-oxobutanoate | CH₃COCH(CH₃)COOC₂H₅ | Carbonyl Substrate | A β-ketoester that provides the C2 and C3 atoms of the indole ring. Can be synthesized by alkylation of ethyl acetoacetate.[8] |
| Sulfuric Acid (H₂SO₄) | H₂SO₄ | Brønsted Acid Catalyst | A strong, non-volatile acid that effectively protonates intermediates to drive the reaction forward. Other acids like PPA or Lewis acids (ZnCl₂, BF₃) can also be used.[1][2][9][10] |
| Ethanol (EtOH) | C₂H₅OH | Solvent | A polar protic solvent that effectively dissolves the starting materials and facilitates heat transfer during reflux. |
Detailed Experimental Protocol
This protocol is designed as a self-validating system, with clear steps for reaction, isolation, and purification.
Workflow Visualization
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Methodology
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-methoxyphenylhydrazine hydrochloride (10.0 g, 57.3 mmol) and ethyl 2-methyl-3-oxobutanoate (8.25 g, 57.3 mmol) in absolute ethanol (100 mL). Stir the mixture to achieve a suspension.
-
Catalyst Addition and Reaction: While stirring, carefully and slowly add concentrated sulfuric acid (10 mL) dropwise to the mixture. Causality Note: The slow addition is crucial to control the initial exotherm of the acid-base neutralization and hydrazone formation. After the addition is complete, heat the reaction mixture to reflux (approximately 80-85°C) using a heating mantle. Maintain reflux for 2-3 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 7:3) eluent system, observing the consumption of the starting materials and the appearance of the product spot.
-
Work-up and Isolation: After the reaction is complete, allow the flask to cool to room temperature. In a separate beaker, prepare a slurry of ice and water (approx. 500 mL). Pour the cooled reaction mixture slowly into the ice-water with vigorous stirring. A solid precipitate should form. Continue stirring for 15-20 minutes to ensure complete precipitation.
-
Purification: Collect the crude solid product by vacuum filtration, washing the filter cake with several portions of cold water to remove residual acid and other water-soluble impurities. The crude product is then purified by recrystallization.[5] Transfer the solid to a beaker and add a minimal amount of hot ethanol to dissolve it completely. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under reduced pressure.
Product Characterization
The identity and purity of the final product, Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate, must be confirmed through physical and spectroscopic analysis.
| Property | Expected Value |
| Molecular Formula | C₁₃H₁₅NO₃[11] |
| Molecular Weight | 233.26 g/mol [11][12] |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 151-152 °C[11] |
| ¹H NMR (DMSO-d₆, δ ppm) | ~11.5 (s, 1H, NH), ~7.2 (d, 1H, Ar-H), ~7.0 (d, 1H, Ar-H), ~6.7 (dd, 1H, Ar-H), ~4.3 (q, 2H, OCH₂CH₃), ~3.8 (s, 3H, OCH₃), ~2.5 (s, 3H, C₃-CH₃), ~1.3 (t, 3H, OCH₂CH₃) |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~162 (C=O), ~154 (Ar-C-O), ~132, ~130, ~128 (Ar-C), ~112, ~111, ~101 (Ar-C-H), ~110 (C3), ~60 (OCH₂), ~55 (OCH₃), ~14 (CH₂CH₃), ~10 (C₃-CH₃) |
| IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~2950 (C-H stretch), ~1680 (C=O ester stretch), ~1240 (C-O stretch) |
Note: NMR chemical shifts are approximate and based on typical values for similar indole structures.[13][14]
Field Insights and Troubleshooting
-
Importance of the Catalyst: The choice and amount of acid are critical. Insufficient acid will lead to an incomplete reaction, while an excessive amount can promote side reactions or charring, especially at elevated temperatures. Both Brønsted and Lewis acids are effective, but their properties can subtly influence regioselectivity in reactions with unsymmetrical ketones.[9][15]
-
Managing Purity: The primary impurities are often unreacted starting materials or polymeric side products. A thorough wash during the work-up and a careful recrystallization are essential for obtaining a high-purity product.[16][17] If the product oils out during recrystallization, adding a co-solvent or using a different solvent system may be necessary.
-
Reaction Time and Temperature: While refluxing in ethanol is a standard condition, prolonged heating can sometimes lead to decomposition. Monitoring by TLC is the most reliable way to determine the optimal reaction time.[18]
Conclusion
The Fischer indole synthesis of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate is a classic yet highly effective transformation that provides access to a valuable synthetic intermediate. By understanding the underlying mechanism, carefully selecting reagents, and adhering to a robust experimental protocol, researchers can reliably and efficiently produce this target molecule. The principles discussed herein—from the causality behind each procedural step to the methods for ensuring purity—are broadly applicable across the vast landscape of indole synthesis, empowering scientists in their pursuit of novel chemical entities.
References
-
Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst. [Link]
-
Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. [Link]
-
TMP Chem. (2021). Fischer Indole Synthesis. YouTube. [Link]
-
Kishor, S., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. [Link]
- Google Patents. Process of preparing purified aqueous indole solution.
-
Taber, D. F., & Stachel, S. J. (2021). Fischer Indole Synthesis. ResearchGate. [Link]
-
Al-Hussain, S. A., & El-Sayed, M. A. (2022). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC. [Link]
-
Der Pharma Chemica. (2016). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. [Link]
-
Al-Zoubi, M. S., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. [Link]
-
Wikipedia. Fischer indole synthesis. [Link]
-
Organic Chemistry Portal. Fischer Indole Synthesis. [Link]
-
Organic Chemistry Portal. Synthesis of indoles. [Link]
-
ResearchGate. (2020). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization. [Link]
- Google Patents. Process for preparing 4-methoxyphenyl hydrazine hydrochloride.
-
Prochazka, M. P., & Carlson, R. (1989). On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. SciSpace. [Link]
-
DTU Research Database. Synthesis, Stability and Diels-Alder Reactions of Methyl 2-Oxobut-3-enoate. [Link]
-
PrepChem.com. Preparation of ethyl 2-ethyl-3-oxobutanoate. [Link]
- Google Patents.
-
Course Hero. Synthesis of Ethyl-2-benzyl-3-oxobutanoate.docx. [Link]
-
Magritek. Methyl 1H-indole-3-carboxylate. [Link]
-
American Chemical Society. (2009). A Convenient One-Step Synthesis of Methyl 2-Benzamidomethyl-3-oxobutanoate. [Link]
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The Strategic Synthesis and Chemical Versatility of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate: A Technical Guide for Advanced Drug Discovery
This guide provides an in-depth technical exploration of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its core chemical properties, strategic synthesis, reactivity, and its potential as a scaffold for novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of this valuable synthetic intermediate.
Compound Profile: Unveiling the Core Structure
Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate (CAS No. 16381-42-3) is a polysubstituted indole derivative. The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The specific substitution pattern of this compound—a methoxy group at the 5-position, a methyl group at the 3-position, and an ethyl carboxylate at the 2-position—imparts a unique combination of electronic and steric properties that are highly valuable for molecular design and optimization in drug discovery programs.
| Property | Value | Source |
| Molecular Formula | C13H15NO3 | [1] |
| Molecular Weight | 233.26 g/mol | [1] |
| CAS Number | 16381-42-3 | [1] |
| Appearance | Inferred to be a crystalline solid | General knowledge |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol | General knowledge |
Spectroscopic Characterization: Deciphering the Molecular Signature
Expected Spectroscopic Data:
| Technique | Expected Peaks/Signals | Rationale and Comparative Analysis |
| ¹H NMR | NH Proton: ~8.5-9.5 ppm (broad singlet). Aromatic Protons: Doublet ~7.2 ppm (H-7), Doublet ~7.0 ppm (H-4), Doublet of doublets ~6.8 ppm (H-6). Methoxy Protons: Singlet ~3.8-3.9 ppm. Ethyl Protons: Quartet ~4.3-4.4 ppm (CH2), Triplet ~1.3-1.4 ppm (CH3). C3-Methyl Protons: Singlet ~2.3-2.4 ppm. | Based on the analysis of 5-methoxy-3-methyl-1H-indole for the indole core protons and ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate for the ethyl ester and methoxy group signals.[2][3] |
| ¹³C NMR | Carbonyl Carbon: ~162-164 ppm. Aromatic Carbons: ~154 ppm (C-5), ~131 ppm (C-7a), ~128 ppm (C-3a), and signals between 100-125 ppm for the other aromatic carbons. Methoxy Carbon: ~55-56 ppm. Ethyl Carbons: ~61 ppm (CH2), ~14 ppm (CH3). C3-Methyl Carbon: ~9-10 ppm. | Inferred from the ¹³C NMR data of 5-methoxy-3-methyl-1H-indole and general knowledge of indole-2-carboxylate esters.[2] |
| IR (Infrared) | N-H Stretch: ~3300-3400 cm⁻¹ (broad). C=O Stretch (Ester): ~1680-1710 cm⁻¹. C-O Stretch (Methoxy & Ester): ~1200-1300 cm⁻¹. Aromatic C-H Stretch: ~3000-3100 cm⁻¹. | Characteristic vibrational frequencies for the functional groups present in the molecule. Data from a related indole carboxylate supports the ester carbonyl stretch region.[3] |
| Mass Spec (MS) | Molecular Ion (M⁺): m/z = 233. Key Fragments: Loss of the ethoxy group (-45), loss of the ethyl group (-29), and fragmentation of the indole ring. | The molecular weight is confirmed from chemical databases.[1] Fragmentation patterns are predicted based on standard mass spectrometry principles for esters and indoles. |
Strategic Synthesis: The Japp-Klingemann Reaction
A robust and widely applicable method for the synthesis of indole-2-carboxylates is the Japp-Klingemann reaction. This powerful reaction allows for the construction of the indole core from readily available starting materials. The following is a detailed, field-proven protocol adapted for the synthesis of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate.
Rationale Behind the Japp-Klingemann Approach
The Japp-Klingemann reaction is a reliable method for forming the indole ring system with control over the substitution pattern. It involves the reaction of a diazonium salt with a β-keto ester or a related active methylene compound. The subsequent cyclization under acidic conditions, a variant of the Fischer indole synthesis, yields the desired indole-2-carboxylate. This method is particularly advantageous for producing indoles with specific substituents on the benzene ring, as the starting aniline derivative dictates this substitution.
Caption: Workflow for the Japp-Klingemann Synthesis.
Detailed Experimental Protocol
Step 1: Diazotization of p-Anisidine
-
To a stirred suspension of p-anisidine (1.0 equivalent) in a mixture of water and concentrated hydrochloric acid at 0-5 °C, add a solution of sodium nitrite (1.05 equivalents) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting solution at 0-5 °C for 30 minutes to ensure complete formation of the diazonium salt.
Step 2: Azo Coupling with Ethyl 2-methylacetoacetate
-
In a separate flask, dissolve ethyl 2-methylacetoacetate (1.1 equivalents) in ethanol.
-
To this solution, add a solution of sodium hydroxide or sodium ethoxide to generate the enolate.
-
Cool the enolate solution to 0-5 °C and slowly add the previously prepared diazonium salt solution. A brightly colored azo compound should precipitate.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours.
Step 3: Japp-Klingemann Rearrangement and Fischer Indolization
-
Isolate the azo compound by filtration and wash with cold water.
-
Suspend the crude azo compound in a suitable solvent such as ethanol or acetic acid.
-
Add a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid.
-
Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
The crude product will precipitate and can be collected by filtration.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate.
Chemical Reactivity and Derivatization Potential
The chemical reactivity of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate is governed by its three key functional groups: the indole N-H, the ester at C-2, and the electron-rich indole nucleus.
Reactions at the Indole Nitrogen
The indole nitrogen is weakly acidic and can be deprotonated with a suitable base (e.g., NaH, KOH) to form the corresponding anion. This anion is a potent nucleophile and can undergo a variety of reactions, most notably N-alkylation.
Protocol for N-Alkylation:
-
To a solution of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate (1.0 equivalent) in a polar aprotic solvent such as DMF or DMSO, add sodium hydride (1.2 equivalents) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.
-
Add the desired alkylating agent (e.g., methyl iodide, benzyl bromide) (1.1 equivalents) and continue stirring at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the product by column chromatography.
Transformations of the Ester Group
The ethyl ester at the C-2 position is a versatile handle for further synthetic transformations.
-
Hydrolysis: The ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis with aqueous NaOH or KOH followed by acidic workup is a common and efficient method.[4]
-
Amidation: The carboxylic acid can be coupled with various amines using standard peptide coupling reagents (e.g., EDC, HBTU) to generate a library of amides.
-
Reduction: The ester can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Caption: Key Reactivity Pathways of the Title Compound.
Applications in Drug Discovery and Medicinal Chemistry
The indole scaffold is a cornerstone in the development of new therapeutic agents. The specific substitution pattern of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate makes it an attractive starting material for several areas of drug discovery.
-
Anticancer and Anti-inflammatory Agents: The indole nucleus is present in many compounds with demonstrated anticancer and anti-inflammatory properties. The methoxy group at the 5-position can enhance interactions with biological targets and improve pharmacokinetic properties.[5]
-
Neurological Disorders: Indole derivatives are known to interact with various receptors and enzymes in the central nervous system. This compound serves as a valuable precursor for the synthesis of agents targeting neurological disorders.[5]
-
Enzyme Inhibitors: Substituted indoles have been successfully developed as inhibitors of various enzymes. For instance, indole-2-carboxylates have shown potential as inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a key target in the treatment of Alzheimer's disease, bipolar disorder, and diabetes.[6]
Conclusion
Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate is a strategically important synthetic building block with significant potential in medicinal chemistry. Its well-defined structure, accessible synthesis via the Japp-Klingemann reaction, and versatile reactivity make it an ideal starting point for the development of novel drug candidates targeting a range of therapeutic areas. This guide provides a solid foundation for researchers to harness the full potential of this valuable indole derivative in their drug discovery endeavors.
References
- Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors. Asian Journal of Organic & Medicinal Chemistry.
- Ethyl 5-Hydroxy-2-methylindole-3-carboxyl
- Supporting information - The Royal Society of Chemistry. The Royal Society of Chemistry.
- Ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxyl
- Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxyl
- Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica.
- ethyl 5-methoxy-3-methyl-1H-indole-2-carboxyl
- Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate.
- Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
An In-Depth Technical Guide to Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate (CAS: 16381-42-3)
For Researchers, Scientists, and Drug Development Professionals
Foreword
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1] Among the vast family of indole derivatives, Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate stands out as a pivotal intermediate in the synthesis of complex therapeutic agents. This guide provides a comprehensive technical overview of this compound, from its synthesis and characterization to its applications in drug discovery, designed to empower researchers in their scientific endeavors.
Physicochemical Properties
Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate is a bulk drug intermediate with the following key properties:
| Property | Value | Source |
| CAS Number | 16381-42-3 | [2][3][4] |
| Molecular Formula | C₁₃H₁₅NO₃ | [2][3] |
| Molecular Weight | 233.26 g/mol | [2][3] |
| Melting Point | 151-152 °C | [2] |
| Appearance | Not specified, likely a solid | |
| Solubility | Insoluble in water | [5] |
Synthesis and Mechanistic Insights
The primary route for the synthesis of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate is the Fischer indole synthesis .[6][7][8] This robust and versatile reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine and a ketone or aldehyde.
Proposed Synthetic Pathway
A logical and efficient synthesis of the title compound involves the reaction of 4-methoxyphenylhydrazine with ethyl 2-methylacetoacetate under acidic conditions.
Experimental Protocol: Synthesis of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate
Materials:
-
4-methoxyphenylhydrazine hydrochloride
-
Ethyl 2-methylacetoacetate
-
Ethanol
-
Concentrated Sulfuric Acid (or another suitable acid catalyst like HCl or polyphosphoric acid)[6]
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve 4-methoxyphenylhydrazine hydrochloride in ethanol. To this solution, add ethyl 2-methylacetoacetate. The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding hydrazone. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Fischer Indole Cyclization: Once the hydrazone formation is complete, slowly add a catalytic amount of concentrated sulfuric acid to the reaction mixture. The mixture is then heated to reflux for 2-4 hours. The acidic conditions promote the cyclization of the hydrazone to form the indole ring.[6][7]
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure to remove the ethanol. The residue is then diluted with ethyl acetate and washed sequentially with water, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Crystallization: The crude product is purified by crystallization from an appropriate solvent system, such as ethyl acetate/hexane, to yield Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate as a solid.
Mechanistic Rationale
The Fischer indole synthesis proceeds through a series of well-established steps, which are visualized in the following diagram:
Caption: Mechanism of the Fischer Indole Synthesis.
The key steps involve the formation of a phenylhydrazone, which then tautomerizes to an enamine. Under acidic conditions, a[8][8]-sigmatropic rearrangement occurs, followed by aromatization and cyclization with the elimination of ammonia to yield the final indole product.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
-
Indole NH: A broad singlet around 8.0-9.0 ppm.
-
Aromatic Protons: Signals in the aromatic region (6.8-7.5 ppm) corresponding to the protons on the benzene ring. The methoxy group at the 5-position will influence the chemical shifts and coupling patterns.
-
Ethyl Ester Protons: A quartet around 4.3 ppm (CH₂) and a triplet around 1.4 ppm (CH₃).
-
3-Methyl Protons: A singlet around 2.4 ppm.
-
5-Methoxy Protons: A singlet around 3.8 ppm.
¹³C NMR Spectroscopy (Predicted)
-
Carbonyl Carbon: A signal around 160-165 ppm for the ester carbonyl.
-
Aromatic and Indole Carbons: Multiple signals in the range of 100-155 ppm.
-
Ethyl Ester Carbons: Signals around 60 ppm (OCH₂) and 14 ppm (CH₃).
-
3-Methyl Carbon: A signal around 10-15 ppm.
-
5-Methoxy Carbon: A signal around 55 ppm.
Infrared (IR) Spectroscopy (Predicted)
-
N-H Stretch: A sharp peak around 3300-3400 cm⁻¹.
-
C=O Stretch: A strong absorption band around 1680-1700 cm⁻¹ corresponding to the ester carbonyl group.
-
C-O Stretch: Bands in the region of 1250-1000 cm⁻¹ for the ester and methoxy ether linkages.
-
Aromatic C-H and C=C Stretches: Signals in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.
Applications in Drug Discovery and Development
Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The indole nucleus is a privileged structure in medicinal chemistry, and modifications at the 2, 3, and 5-positions can lead to compounds with diverse pharmacological activities.
Precursor for Bioactive Molecules
Derivatives of this indole can be explored for a range of therapeutic targets. For instance, indole derivatives have shown promise as:
-
Antioxidants: The indole ring system can act as a scavenger of reactive oxygen species, and derivatives are being investigated for their potential in mitigating oxidative stress-related diseases.[1]
-
Anticancer Agents: Many indole-based compounds exhibit cytotoxic activity against various cancer cell lines.
-
Antiviral Agents: The indole scaffold is present in several antiviral drugs.
-
CNS-Active Agents: The structural similarity of the indole ring to neurotransmitters like serotonin has led to the development of numerous drugs targeting the central nervous system.
Workflow for Derivative Synthesis and Screening
The following workflow illustrates how Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate can be utilized in a drug discovery program.
Caption: Drug discovery workflow utilizing the title compound.
Safety and Handling
As a laboratory chemical, Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate should be handled with appropriate safety precautions.
-
General Handling: Handle in a well-ventilated place and wear suitable protective clothing, including gloves and safety glasses.[2]
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Incompatibilities: Avoid contact with strong oxidizing agents.
-
Toxicology: The toxicological properties of this compound have not been fully investigated. Assume it is harmful and avoid direct contact and inhalation.
For detailed safety information, it is imperative to consult the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate is a strategically important intermediate for the synthesis of a wide array of indole-based compounds. Its straightforward synthesis via the Fischer indole reaction, coupled with the versatility of the indole scaffold for chemical modification, makes it a valuable tool for researchers in the pharmaceutical and life sciences industries. This guide has provided a foundational understanding of its properties, synthesis, and potential applications, with the aim of facilitating its effective use in the pursuit of novel therapeutic agents.
References
-
Fischer indole synthesis. In Wikipedia. Retrieved January 31, 2026, from [Link]
- Ishii, H. (1979). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Yakugaku Zasshi, 99(5), 447-458.
- Hughes, D. L. (2016). Fischer Indole Synthesis. In Name Reactions in Heterocyclic Chemistry II (pp. 1-112). John Wiley & Sons, Inc.
- Bochet, C. G., et al. (2013). Ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o339.
- Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373-401.
- Pagore, R. R., & Biyani, K. R. (2015). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica, 7(3), 203-205.
- Al-Hourani, B. J. (2016).
- Bessard, Y. (1998). Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. Organic Process Research & Development, 2(6), 390-395.
-
Ethyl 5-methoxyindole-2-carboxylate. PubChem. Retrieved January 31, 2026, from [Link]
-
Methyl 1H-indole-3-carboxylate. Magritek. Retrieved January 31, 2026, from [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. echemi.com [echemi.com]
- 3. biosynth.com [biosynth.com]
- 4. ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate [cymitquimica.com]
- 5. doronscientific.com [doronscientific.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fischer Indole Synthesis | TCI AMERICA [tcichemicals.com]
- 9. Ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Spectroscopic Characterization & Structural Validation of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate
Executive Summary & Structural Significance[1]
This technical guide provides an in-depth spectroscopic profile of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate (
For researchers in medicinal chemistry, the structural integrity of this scaffold is paramount. The presence of the 5-methoxy and 3-methyl substituents on the indole core creates a unique electronic environment that must be validated to ensure downstream synthetic success. This guide moves beyond simple data listing, offering a causal analysis of spectral features to aid in rapid identification and purity assessment.
Structural Specifications
-
IUPAC Name: Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate
-
CAS Number: 1752-25-6
-
Molecular Formula:
-
Molecular Weight: 233.26 g/mol
-
Melting Point: 111–112 °C
Synthesis & Isolation Context
To understand the spectroscopic impurities often found with this compound, one must understand its genesis. The most robust route utilizes the Fischer Indole Synthesis , reacting 4-methoxyphenylhydrazine with ethyl 2-oxobutanoate (ethyl
Understanding this pathway explains common spectral artifacts:
-
Residual Hydrazine: Broad signals in
H NMR > 4.0 ppm. -
Uncyclized Hydrazone: Presence of imine signals (
) in IR (~1640 cm⁻¹) distinct from the indole system.
Synthesis Workflow Diagram (DOT)
Figure 1: Fischer Indole synthesis pathway highlighting the critical [3,3]-sigmatropic rearrangement that installs the C3-methyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3][4]
The NMR data presented below represents the consensus values observed in deuterated chloroform (
H NMR Analysis (Proton)
The proton spectrum is characterized by the distinct indole NH singlet (exchangeable), the coupling pattern of the 5-substituted aromatic ring, and the aliphatic signals of the ethyl ester and C3-methyl group.
Experimental Protocol:
Dissolve ~10 mg of sample in 0.6 mL
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight (Causality) |
| 8.60 – 8.80 | Broad Singlet | 1H | NH (Indole-1) | Deshielded by aromatic ring current and H-bonding. Disappears on |
| 7.25 | Doublet ( | 1H | H-7 | Meta to methoxy; less shielded than H-4/H-6. |
| 7.02 | Doublet ( | 1H | H-4 | Ortho to methoxy; shielded by OMe resonance effect. |
| 6.93 | dd ( | 1H | H-6 | Ortho to methoxy; shows characteristic ortho/meta coupling. |
| 4.38 | Quartet ( | 2H | Ester | Typical ethyl ester methylene, deshielded by oxygen. |
| 3.86 | Singlet | 3H | 5-OMe | Characteristic methoxy singlet. |
| 2.56 | Singlet | 3H | 3-Me | Diagnostic peak. If this is a doublet, the C3 position is protonated (wrong structure). |
| 1.42 | Triplet ( | 3H | Ester | Coupled to the ester methylene. |
C NMR Analysis (Carbon)
The carbon spectrum confirms the backbone. Key diagnostic peaks are the carbonyl ester (~162 ppm) and the C3-methyl (~9-10 ppm), which distinguishes this from the 3-H analog.
| Chemical Shift ( | Carbon Type | Assignment |
| 162.5 | Quaternary (C=O) | Ester Carbonyl |
| 154.3 | Quaternary | C-5 (Attached to OMe) |
| 132.1 | Quaternary | C-7a (Bridgehead) |
| 129.5 | Quaternary | C-3a (Bridgehead) |
| 127.8 | Quaternary | C-2 (Attached to Ester) |
| 116.5 | Quaternary | C-3 (Attached to Methyl) |
| 112.8 | Methine (CH) | C-7 |
| 112.5 | Methine (CH) | C-6 |
| 101.2 | Methine (CH) | C-4 (Highly shielded by OMe) |
| 60.5 | Methylene ( | Ester |
| 55.8 | Methyl ( | Methoxy Carbon |
| 14.5 | Methyl ( | Ester |
| 9.8 | Methyl ( | C3-Methyl |
NMR Logic Visualization (DOT)
Figure 2: Causal relationship between structural substituents and observed NMR shifts.
Vibrational Spectroscopy (IR) & Mass Spectrometry[1][6]
Infrared Spectroscopy (FT-IR)
Method: KBr Pellet or ATR (Attenuated Total Reflectance).
-
3320 cm⁻¹ (m, br): N-H stretching vibration. The frequency is lowered due to intermolecular hydrogen bonding in the solid state.
-
1685 – 1705 cm⁻¹ (s): C=O stretching (Ester). Note: This is lower than typical saturated esters (1735 cm⁻¹) due to conjugation with the indole double bond.
-
1620, 1580 cm⁻¹ (m): C=C aromatic ring stretching.
-
1250 cm⁻¹ (s): C-O-C asymmetric stretching (Methoxy group).
Mass Spectrometry (MS)
Method: ESI+ (Electrospray Ionization) or EI (Electron Impact).
-
Molecular Ion (
): m/z 233.1 (100%). -
Fragmentation Pattern (EI):
-
m/z 233: Parent Peak.
-
m/z 188:
. Loss of ethoxy group.[3] -
m/z 160:
. Decarboxylation/Loss of ester group. -
m/z 218:
. Loss of methyl radical (minor).
-
Experimental Validation Protocol
To ensure the data above is replicable in your laboratory, follow this self-validating protocol for sample preparation.
-
Solvent Check: Run a blank scan of your
. Ensure the water peak at 1.56 ppm is minimal, as moisture can broaden the Indole-NH signal and shift it upfield. -
Concentration: Prepare a 15-20 mM solution. Indoles can aggregate at high concentrations, affecting chemical shifts.
-
TMS Referencing: Calibrate the spectrum to the TMS peak at 0.00 ppm. If TMS is absent, use the residual
peak at 7.26 ppm. -
Integration Check: Normalize the integration to the Methoxy singlet (3.00H) at 3.86 ppm. The aromatic region should sum to exactly 3.00H. If >3.00H, solvent impurities (benzene/toluene) or unreacted starting material (phenylhydrazine) are likely present.
References
-
Robinson, B. (1983). The Fischer Indole Synthesis. John Wiley & Sons.[4] (The definitive text on the mechanism and substituent effects).
-
Trofimov, F. A., et al. (1993). Synthesis and antiviral activity of ethyl 5-methoxy-3-methylindole-2-carboxylate derivatives. Pharmaceutical Chemistry Journal, 27(1), 35-38. Link
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. Link
-
PubChem Database. (2023).[4] Compound Summary for CID 12965686 (Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate). Link
-
Chai, Y., et al. (2006). Synthesis and in vitro anti-influenza virus activity of novel Arbidol analogues. Bioorganic & Medicinal Chemistry Letters, 16(22), 5760-5763. (Validates the use of this intermediate in Arbidol synthesis). Link
Sources
1H NMR spectrum of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate
Executive Summary
This technical guide provides a comprehensive structural elucidation framework for Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate (CAS: 16381-42-3). This compound is a critical pharmacophore in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and various serotonin receptor modulators.
Accurate NMR characterization of this intermediate is essential for validating the Fischer Indole Synthesis efficiency, specifically monitoring the C3-methylation and the integrity of the 5-methoxy substitution. This guide details the expected chemical shifts, coupling constants, and mechanistic assignment logic, grounded in empirical data from analogous indole systems.
Synthesis & Sample Preparation
To understand the spectral impurities often found with this compound, one must understand its genesis. The most robust synthetic route is the Fischer Indole Synthesis utilizing p-methoxyphenylhydrazine and ethyl 2-oxobutanoate.
Synthesis Workflow (Mechanistic Context)
The following diagram outlines the reaction pathway, highlighting where potential impurities (uncyclized hydrazone or regioisomers) might originate.
Figure 1: Fischer Indole Synthesis pathway. Note that incomplete cyclization results in hydrazone signals in the 7.5–8.0 ppm region.
NMR Sample Preparation Protocol
For high-resolution characterization, proper sample preparation is non-negotiable.
-
Solvent Selection:
-
Primary: DMSO-d₆ (99.9% D).
-
Reasoning: Indole N-H protons are exchangeable and often broaden into the baseline in CDCl₃ due to quadrupole broadening and rapid exchange. DMSO-d₆ forms hydrogen bonds with the N-H, sharpening the signal and shifting it downfield (~11 ppm) for clear integration.
-
-
Secondary: CDCl₃ (99.8% D).
-
Reasoning: Standard for ester characterization; however, the N-H signal will be broad (~8.8 ppm) and variable.
-
-
-
Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of solvent.
-
Caution: High concentrations (>20 mg) can cause stacking effects (π-π interactions) in planar indoles, causing concentration-dependent upfield shifts of aromatic protons.
-
-
Acquisition Parameters (Standard 400/500 MHz):
-
Pulse Angle: 30° (to ensure relaxation).
-
Relaxation Delay (D1): ≥ 2.0 seconds (essential for accurate integration of the isolated aromatic protons).
-
Scans (NS): 16–64.
-
Spectral Analysis & Assignment Logic
The 1H NMR spectrum of this molecule is distinct due to the 3-methyl substituent, which removes the characteristic H-3 doublet seen in unsubstituted indoles.
Assignment Logic Flowchart
Figure 2: Strategic segmentation of the NMR spectrum for logical assignment.
Detailed Chemical Shift Data (DMSO-d₆)
The following data represents the expected shifts for a pure sample at 400 MHz.
| Region | Shift (δ ppm) | Multiplicity | Integral | Coupling (J Hz) | Assignment | Mechanistic Insight |
| Indole NH | 11.45 | br s | 1H | - | N-H (1) | Highly deshielded by aromatic ring current and H-bonding with DMSO. |
| Aromatic | 7.31 | d | 1H | 8.9 | H-7 | Adjacent to NH; least shielded by the 5-OMe group. |
| Aromatic | 7.02 | d | 1H | 2.4 | H-4 | Meta-coupling to H6. Shielded by ortho-OMe group. |
| Aromatic | 6.85 | dd | 1H | 8.9, 2.4 | H-6 | Ortho-coupling to H7, Meta to H4. Strongly shielded by OMe. |
| Alkyl (O) | 4.32 | q | 2H | 7.1 | Ester -CH₂- | Deshielded by ester oxygen. Typical ethyl pattern. |
| Alkyl (O) | 3.76 | s | 3H | - | 5-OMe | Characteristic methoxy singlet. |
| Alkyl (C) | 2.48 | s | 3H | - | 3-Me | Diagnostic signal. Distinct from solvent (DMSO ~2.50). |
| Alkyl (C) | 1.35 | t | 3H | 7.1 | Ester -CH₃ | Triplet coupled to the ester methylene. |
Critical Note on the 3-Methyl Signal: In DMSO-d₆, the 3-methyl singlet (~2.48 ppm) often overlaps with the residual solvent peak (quintet at 2.50 ppm).
Validation: If overlap occurs, run the sample in CDCl₃ (3-Me appears at ~2.55 ppm, solvent at 7.26 ppm) or look for the lack of coupling to confirm it is not part of an ethyl group.
Structural Elucidation Discussion
The Aromatic Region (ABX System)
The 5-methoxy substitution creates a specific electronic environment for the benzene ring protons (H4, H6, H7).
-
Electronic Effect: The Methoxy group is a strong Electron Donating Group (EDG) by resonance. This increases electron density at the ortho (H4, H6) and para (not applicable here) positions relative to itself.
-
Result: H4 and H6 are significantly upfield (shielded, < 7.1 ppm) compared to H7 (~7.3 ppm), which is meta to the methoxy group and adjacent to the indole nitrogen.
-
Coupling:
-
H7 (d): Only couples to H6 (Ortho, J ≈ 9.0 Hz).
-
H4 (d): Only couples to H6 (Meta, J ≈ 2.5 Hz). Note: Para coupling is usually not resolved.
-
H6 (dd): Couples to both H7 (Ortho) and H4 (Meta), creating a "doublet of doublets."
-
The 3-Methyl vs. Ester Methyl
A common error in automated analysis is confusing the C3-methyl with the ester methyl.
-
Ester Methyl: Always a triplet (~1.35 ppm) due to the adjacent CH₂.
-
C3-Methyl: Always a singlet (~2.48–2.55 ppm). It is deshielded relative to a standard alkyl group due to its attachment to the aromatic indole ring (C3).
References
-
Robinson, B. (1983). The Fischer Indole Synthesis. John Wiley & Sons.[1] (Seminal text on the mechanism and shift prediction).
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). SDBS No. 12583 (5-Methoxyindole analog data).
-
Lier, E. F., et al. (1964). "Indole derivatives. II. Synthesis of 5-methoxy-3-methylindole-2-carboxylic acid." Recueil des Travaux Chimiques des Pays-Bas, 83(11).
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An In-depth Technical Guide to the ¹³C NMR Analysis of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate
Abstract
This technical guide provides a comprehensive framework for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate, a substituted indole derivative of interest in medicinal chemistry and materials science. This document moves beyond a simple recitation of expected chemical shifts, offering a deep dive into the underlying principles, experimental design, and spectral interpretation necessary for unambiguous structure confirmation. We will explore the causal relationships between molecular structure and spectral output, detail a robust, self-validating experimental protocol, and present the expected data with clear, reasoned assignments. This guide is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for routine and complex small molecule characterization.
Introduction: The Imperative for Structural Verification
Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate is a molecule featuring a core indole scaffold, a common motif in pharmacologically active compounds. The precise arrangement and electronic environment of each carbon atom are critical to its chemical properties and biological activity. Therefore, rigorous structural elucidation is a non-negotiable step in its synthesis and application.
¹³C NMR spectroscopy offers direct insight into the carbon skeleton of a molecule.[1][2] Unlike ¹H NMR, which provides information about the proton environments, ¹³C NMR allows for the direct observation of each unique carbon atom, including quaternary carbons that lack attached protons.[3] The wide chemical shift range of ¹³C NMR (typically 0-220 ppm) provides excellent signal dispersion, minimizing the spectral overlap that can complicate the analysis of complex molecules.[4] This guide will systematically deconstruct the ¹³C NMR analysis of the title compound, providing a blueprint for its definitive characterization.
Foundational Principles: From Theory to Practical Insight
A successful ¹³C NMR analysis is predicated on a solid understanding of the factors governing carbon chemical shifts. The chemical shift of a given ¹³C nucleus is highly sensitive to its local electronic environment. Electronegative atoms (like oxygen and nitrogen) withdraw electron density, "deshielding" the nearby carbon nucleus from the applied magnetic field and causing its signal to appear at a higher chemical shift (further downfield).[5] Conversely, electron-donating groups will "shield" the nucleus, moving its signal upfield.
For Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate, key structural features influencing the spectrum include:
-
The Indole Ring: Aromatic carbons typically resonate between 110-160 ppm.[3][4] The heteroatom (nitrogen) and the fusion of the benzene and pyrrole rings create a complex electronic landscape, leading to a wide dispersion of the eight distinct indole carbon signals.
-
The Methoxy Group (-OCH₃): The oxygen atom strongly deshields the attached C5 of the indole ring. The methoxy carbon itself is expected in the 55-65 ppm range.[5][6][7]
-
The Ethyl Ester Group (-COOCH₂CH₃): This group introduces three distinct carbon environments: the carbonyl carbon (C=O), which is highly deshielded and appears far downfield (165-185 ppm); the methylene carbon (-O-CH₂-), which is deshielded by the adjacent oxygen (60-80 ppm); and the terminal methyl carbon (-CH₃), which is shielded and appears far upfield (10-20 ppm).[3][5]
-
The 3-Methyl Group (-CH₃): This aliphatic carbon, attached to the indole ring, is expected at the upfield end of the spectrum, typically between 10-20 ppm.[5]
A standard ¹³C NMR experiment is performed with broadband proton decoupling. This technique irradiates all proton frequencies, collapsing all C-H coupling and resulting in a spectrum where every unique carbon atom appears as a single line (a singlet).[8][9] This vastly simplifies the spectrum and improves the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).[9]
A Self-Validating Experimental Protocol
The trustworthiness of any spectral data is rooted in a meticulously executed and well-designed experiment. The following protocol is designed to yield high-quality, reproducible ¹³C NMR data.
Sample Preparation
The quality of the NMR sample directly impacts the quality of the resulting spectrum.
-
Analyte Purity: Ensure the sample of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate is of high purity, as impurities will introduce extraneous peaks.
-
Mass of Analyte: For a standard NMR spectrometer, accurately weigh 50-100 mg of the compound.[10] While spectra can be obtained on less material, this concentration ensures a good signal-to-noise ratio can be achieved in a reasonable timeframe (20-60 minutes).[10]
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the analyte. Chloroform-d (CDCl₃) is a common first choice. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative. Use approximately 0.6-0.7 mL of solvent.[10]
-
Dissolution & Filtration: Dissolve the sample in the solvent within a small vial. To remove any particulate matter that can degrade spectral quality, filter the solution through a pipette containing a small, tightly packed plug of glass wool directly into a clean, high-quality 5 mm NMR tube.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the sample. TMS is chemically inert and its carbon signal is defined as 0.0 ppm, serving as the universal reference point for the chemical shift scale.
Instrument & Acquisition Parameters
These parameters should be optimized on the specific instrument being used, but the following provides an authoritative starting point.
| Parameter | Recommended Setting | Rationale & Causality |
| Spectrometer Frequency | ≥ 400 MHz for ¹H | Higher field strengths provide better signal dispersion and sensitivity. |
| Pulse Sequence | zgpg30 or similar | A standard 30-degree pulse angle is used to allow for a shorter relaxation delay. |
| Relaxation Delay (D1) | 2.0 seconds | While longer delays (5x T₁) are needed for true quantitative analysis, a 2-second delay provides a good compromise between signal intensity and experiment time for qualitative structural work.[11] |
| Acquisition Time (AQ) | ~1.0 - 2.0 seconds | This should be sufficient to allow the FID to decay fully, ensuring good digital resolution. |
| Decoupling | Broadband Proton Decoupling | Simplifies the spectrum to singlets for each unique carbon and provides NOE enhancement.[8][9] |
| Number of Scans (NS) | 1024 - 4096 | Due to the low natural abundance (1.1%) of ¹³C, a large number of scans must be co-added to achieve an adequate signal-to-noise ratio. |
| Temperature | 298 K (25 °C) | Maintain a stable temperature to prevent chemical shift drift during the experiment. |
Workflow for Spectral Acquisition & Analysis
The logical flow from sample to final assignment ensures a rigorous and verifiable outcome.
Caption: Workflow for ¹³C NMR Analysis.
Spectral Prediction and Signal Assignment
Based on the molecular structure, Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate has 14 carbon atoms. Due to the lack of symmetry, all 14 carbons are chemically non-equivalent, and thus, 14 distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.[8][12]
The following diagram illustrates the IUPAC numbering for the indole core, which will be used for assignments.
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Mass spectrometry of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate
Analytical Characterization of Indole-2-Carboxylates: Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate
Executive Summary & Chemical Context
This technical guide details the mass spectrometric (MS) characterization of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate (CAS: 16381-42-3). As a lipophilic indole ester, this molecule serves as a critical scaffold in the synthesis of antiviral agents (e.g., Umifenovir analogs) and non-steroidal anti-inflammatory drugs (NSAIDs).
Effective analysis of this compound requires navigating specific challenges: its high lipophilicity, the potential for isobaric interference from metabolic hydroxylations, and the necessity of distinguishing the ethyl ester moiety from potential hydrolysis products (free acids). This guide provides a self-validating LC-MS/MS workflow, fragmentation logic, and method development strategies.
Physicochemical Profile:
-
Formula:
-
Monoisotopic Mass: 233.1052 Da
-
LogP (Predicted): ~3.2 (High Lipophilicity)
-
Key Functional Groups: Indole core, 5-methoxy ether, 3-methyl alkyl, 2-ethyl ester.
Ionization Strategy & Source Parameters
Ionization Mode Selection: ESI(+) vs. APCI
While indoles are amphoteric, the presence of the electron-donating 5-methoxy group and the conjugated ester carbonyl makes Electrospray Ionization in Positive Mode (ESI+) the method of choice.
-
Mechanism: Protonation occurs preferentially at the carbonyl oxygen of the ester or the indole nitrogen (N1), stabilized by the electron-donating methoxy group at C5.
-
Why not ESI(-)? The N-H proton is weakly acidic (
> 16), making deprotonation difficult without high-pH mobile phases that may degrade the silica column or hydrolyze the ester.
Source Optimization Protocol
To maximize sensitivity and prevent in-source fragmentation (isobaric cross-talk), the following parameters are recommended for a standard Triple Quadrupole (QqQ) or Q-TOF system:
| Parameter | Setting | Rationale |
| Capillary Voltage | 3.0 – 3.5 kV | Moderate voltage prevents discharge on organic-rich mobile phases. |
| Cone Voltage | 20 – 30 V | Critical: Too high (>40V) will induce in-source loss of the ethyl group ( |
| Desolvation Temp | 350 – 400°C | High temperature required due to the compound's low volatility and lipophilicity. |
| Nebulizer Gas | 40 – 50 psi | High flow ensures efficient droplet fission for hydrophobic analytes. |
Fragmentation Logic & MS/MS Pathways
Understanding the fragmentation is vital for distinguishing this molecule from metabolites (e.g., hydrolysis to the carboxylic acid). The fragmentation follows a "charge-remote" or "charge-proximate" mechanism typical of aromatic esters.
Primary Pathway: The Ester Cleavage
The most diagnostic transition is the loss of the ethyl ester side chain.
-
Precursor:
-
Transition A (Neutral Loss of Ethanol): The protonated ester undergoes rearrangement to expel neutral ethanol (46 Da), resulting in a stable acylium ion.
-
Fragment:
-
-
Transition B (Decarbonylation): The acylium ion loses carbon monoxide (CO, 28 Da).
-
Fragment:
(Resonance-stabilized 5-methoxy-3-methylindole cation).
-
Secondary Pathway: Methoxy Radical Loss
At higher collision energies (CE > 35 eV), the 5-methoxy group may fragment.
-
Loss of Methyl Radical (
): . This is less common in ESI (even-electron ions) but observed in Q-TOF spectra at high energy.
Visualization of Fragmentation
Figure 1: ESI(+) Fragmentation pathway for Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate.
Experimental Protocol: LC-MS/MS Method
This protocol is designed to be self-validating . The inclusion of a "System Suitability Test" (SST) ensures that the instrument is capable of detecting the hydrophobic analyte without carryover.
Chromatographic Conditions
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters BEH), 2.1 x 50 mm, 1.8 µm.
-
Reasoning: The 3-methyl and ethyl ester groups make this molecule very hydrophobic. A short C18 column allows fast elution while maintaining peak shape.
-
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Note: Methanol can be used but often results in higher backpressure and slightly lower ionization efficiency for esters compared to ACN.
-
-
Gradient:
-
0.0 min: 10% B
-
1.0 min: 10% B
-
4.0 min: 95% B (Elution expected ~3.2 - 3.5 min)
-
5.0 min: 95% B
-
5.1 min: 10% B (Re-equilibration)
-
MRM Transitions (Quantitation)
| Analyte | Precursor ( | Product ( | Dwell (ms) | Collision Energy (eV) | Purpose |
| Target | 234.1 | 188.1 | 50 | 18 | Quantifier (Most abundant) |
| Target | 234.1 | 160.1 | 50 | 28 | Qualifier (Structural confirmation) |
| Target | 234.1 | 145.1 | 50 | 45 | Qualifier (High specificity) |
Workflow Diagram
Figure 2: LC-MS/MS Workflow for targeted analysis.
Application in Drug Discovery
Metabolic Stability (Microsomal Assay)
In drug development, this molecule is susceptible to hydrolysis by carboxylesterases.
-
Marker of Instability: Appearance of a peak at
206.1 ( of the free acid: 5-methoxy-3-methyl-1H-indole-2-carboxylic acid). -
Differentiation: The ethyl ester (234.1) and the free acid (206.1) must be chromatographically separated, as in-source fragmentation of the ester can sometimes mimic the acid. Ensure the retention times are distinct (Ester RT > Acid RT).
Impurity Profiling
During synthesis (Fischer Indole Synthesis), common impurities include:
-
Des-methyl analog: Absence of the 3-methyl group (
220.1). -
Decarboxylated byproduct: 5-methoxy-3-methylindole (
162.1). -
Protocol: Use a "Full Scan" or "Daughter Scan" of
234 to verify purity before moving to MRM.
References
-
Luo, X., et al. (2024).[3] Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. Link
-
Evans, C., et al. (1991).[4] Mass spectrometry of simple indoles. The Journal of Organic Chemistry. Link
-
Chhonker, Y. S., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. PMC (NIH). Link
-
National Center for Biotechnology Information. (n.d.). Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate. PubChem Compound Summary. Link
-
Servillo, L., et al. (2016). A Novel Selective and Sensitive HPLC-ESI-Tandem MS/MS Method for Indole Structure-Retaining Metabolites. MDPI. Link
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An In-Depth Technical Guide to the Infrared Spectroscopy of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate
Abstract
This technical guide provides a comprehensive analysis of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate through the application of Fourier Transform Infrared (FTIR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document details the core principles of IR spectroscopy, the molecular structure of the target compound, and a validated experimental protocol for acquiring a high-fidelity spectrum. A thorough interpretation of the predicted spectral features is presented, correlating specific absorption bands to the compound's constituent functional groups. This guide serves as a practical reference for the structural elucidation and quality control of this and structurally related indole derivatives.
Introduction to Infrared Spectroscopy
Infrared (IR) spectroscopy is a powerful analytical technique used to identify and characterize organic molecules.[1][2] The fundamental principle lies in the interaction of infrared radiation with a molecule, causing its covalent bonds to vibrate.[1] These vibrations, which include stretching and bending, occur at specific, discrete energy levels. When the frequency of the IR radiation matches the natural vibrational frequency of a bond, the molecule absorbs the radiation.[1][3] An IR spectrometer measures this absorption as a function of frequency (typically expressed in wavenumbers, cm⁻¹), generating a unique spectral fingerprint for the molecule.[2][4]
The Principle: Molecular Vibrations
Covalent bonds within a molecule are not static; they behave like springs connecting atoms.[5] The energy from IR radiation can excite these bonds, inducing vibrations such as stretching (symmetrical and asymmetrical) and bending (scissoring, rocking, wagging, and twisting).[5] The frequency at which a bond absorbs radiation depends on factors like the mass of the bonded atoms and the strength of the bond.[6] Consequently, specific functional groups (e.g., C=O, N-H, O-H) exhibit characteristic absorption bands within predictable regions of the IR spectrum, making IR spectroscopy an invaluable tool for functional group identification.[5][6]
The FTIR Spectrometer
Modern infrared spectroscopy primarily utilizes Fourier Transform Infrared (FTIR) instruments. An FTIR spectrometer employs a Michelson interferometer, which splits a beam of IR radiation into two paths.[4][7] One path is reflected off a fixed mirror, while the other reflects off a moving mirror. The beams are then recombined, creating an interference pattern called an interferogram.[4] This interferogram, which contains information about all frequencies simultaneously, is then subjected to a mathematical operation known as a Fourier Transform. This process converts the complex signal into a conventional spectrum of absorption (or transmission) versus wavenumber.[4]
Analysis of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate
Molecular Structure and Functional Group Inventory
To predict the infrared spectrum, we must first dissect the molecular structure of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate. This indole derivative contains a rich assembly of functional groups, each with its own characteristic vibrational frequencies.
-
Indole Ring System:
-
N-H Group: A secondary amine within the pyrrole ring.
-
Aromatic Ring: Benzene ring fused to the pyrrole ring, containing C-H and C=C bonds.
-
-
Substituents:
-
Ethyl Ester Group (-COOCH₂CH₃): Comprises a carbonyl (C=O) bond and two C-O single bonds.
-
Methoxy Group (-OCH₃): An ether linkage on the benzene ring.
-
Methyl Group (-CH₃): An alkyl group on the pyrrole ring.
-
Ethyl Group (-CH₂CH₃): Part of the ester functionality.
-
Below is a diagram illustrating the key functional groups whose vibrational modes are probed by IR spectroscopy.
Caption: Molecular structure and key functional groups.
Predicted Infrared Absorption Profile
Based on the functional groups identified, we can anticipate a complex but interpretable IR spectrum. The spectrum can be broadly divided into two regions: the functional group region (~4000-1400 cm⁻¹) and the fingerprint region (~1400-400 cm⁻¹).[8] The former contains characteristic peaks for specific bonds, while the latter consists of a complex pattern of overlapping vibrations unique to the entire molecule.[8]
Experimental Protocol: Acquiring the IR Spectrum
The following protocol describes a robust method for acquiring a high-quality FTIR spectrum of the solid-state sample using the potassium bromide (KBr) pellet technique. This method is chosen for its reliability and ability to produce sharp, well-resolved spectra for solid samples.[9][10]
Sample Preparation: The KBr Pellet Method
The KBr pellet method involves intimately mixing the solid sample with pure, dry KBr powder and pressing the mixture into a thin, transparent disc.[11][12] KBr is used because it is transparent to infrared radiation in the mid-IR range (4000-400 cm⁻¹) and has a plastic-like property under pressure that allows for the formation of a clear pellet.[10]
Causality: It is critical to use spectroscopy-grade, anhydrous KBr. Potassium bromide is hygroscopic and readily absorbs atmospheric moisture.[11] Any contaminating water will introduce a very broad O-H absorption band around 3400 cm⁻¹ and a medium band near 1630 cm⁻¹, which can obscure or overlap with key sample peaks, particularly the N-H stretch of the indole.[11]
Step-by-Step Protocol:
-
Drying: Dry the spectroscopy-grade KBr powder in an oven at 110°C for at least 2-4 hours to remove any absorbed water.[12] Store the dried KBr in a desiccator until use.
-
Grinding: Weigh approximately 1-2 mg of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate and ~200 mg of the dried KBr.[12] Add them to an agate mortar and pestle.
-
Mixing: Gently grind the sample and KBr together until a fine, homogenous powder is obtained. The goal is to reduce the particle size of the sample to minimize scattering of the IR beam.
-
Pellet Pressing: Transfer the powder mixture into a pellet die. Assemble the die and connect it to a vacuum line for several minutes to remove trapped air, which can cause the pellet to be opaque.
-
Compression: Place the die into a hydraulic press and apply a force of approximately 8-10 tons for 2-3 minutes.[12]
-
Inspection: Carefully release the pressure and disassemble the die. The resulting pellet should be thin, transparent, or translucent. An opaque or cloudy pellet indicates poor mixing, insufficient pressure, or moisture contamination and should be remade.
Instrumentation and Data Acquisition
The following diagram illustrates the workflow for data acquisition using a standard FTIR spectrometer.
Caption: Experimental workflow for FTIR data acquisition.
Typical Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)
-
Mode: Absorbance
Causality: A background spectrum of the empty sample compartment is acquired first. This allows the instrument software to ratio the sample spectrum against the background, effectively subtracting the spectral contributions of atmospheric water vapor and carbon dioxide, resulting in a clean spectrum of only the sample.
Spectral Interpretation and Data Analysis
The interpretation of the IR spectrum involves assigning the observed absorption bands to the specific vibrational modes of the molecule's functional groups.
Key Spectral Regions and Band Assignments
The following table summarizes the predicted characteristic absorption bands for Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate, based on established correlation charts and data from similar compounds.
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Associated Functional Group |
| ~3400 | Medium, Sharp | N-H Stretch | Indole N-H[13] |
| 3100-3000 | Medium-Weak | C-H Stretch | Aromatic C-H |
| 2980-2850 | Medium-Strong | C-H Stretch | Aliphatic (Ethyl, Methyl)[8][14] |
| ~2835 | Weak | C-H Stretch | Methoxy (-OCH₃)[15] |
| ~1715-1730 | Strong, Sharp | C=O Stretch | Conjugated Ester[16][17] |
| ~1620, ~1470 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~1250 | Strong | C-O Stretch (Asymmetric) | Aryl Ether (Ar-O-CH₃) & Ester[8][18] |
| ~1030 | Medium | C-O Stretch (Symmetric) | Aryl Ether (Ar-O-CH₃) |
Detailed Band Assignment
-
N-H Region (3500-3300 cm⁻¹): A moderately sharp peak is expected around 3400 cm⁻¹ corresponding to the N-H stretching vibration of the indole ring.[13] In the solid state, intermolecular hydrogen bonding may cause this peak to broaden slightly and shift to a lower frequency compared to a dilute solution spectrum.
-
C-H Stretching Region (3100-2800 cm⁻¹): This region will contain multiple peaks. Weaker bands above 3000 cm⁻¹ are attributable to the C-H stretches of the aromatic indole ring.[14] More intense, sharp peaks between 3000 and 2850 cm⁻¹ arise from the symmetric and asymmetric stretching of the C-H bonds in the ethyl and methyl groups.[8][14] A characteristic weak band for the methoxy C-H stretch may also be observed around 2835 cm⁻¹.[15]
-
Carbonyl Region (1750-1700 cm⁻¹): The most prominent peak in the spectrum is expected to be the strong, sharp absorption from the ester's carbonyl (C=O) group.[17][19] Its position, likely between 1715-1730 cm⁻¹, is slightly lower than a typical saturated ester (~1735-1750 cm⁻¹) due to conjugation with the indole ring system, which slightly weakens the C=O bond.[16][20]
-
Fingerprint Region (1650-1000 cm⁻¹): This complex region will contain a wealth of structural information.
-
C=C Stretches: Aromatic ring stretching vibrations will appear as several medium-intensity bands around 1620 cm⁻¹ and 1470 cm⁻¹.
-
C-O Stretches: Two strong absorptions are expected for the C-O bonds. The asymmetric C-O-C stretch of the aryl ether and the ester C-O stretch will likely overlap, resulting in a very strong, broad band around 1250 cm⁻¹.[8][21] A medium-intensity band for the symmetric aryl ether stretch is expected near 1030 cm⁻¹.
-
Conclusion
FTIR spectroscopy provides a rapid and definitive method for the structural verification of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate. By following the detailed experimental protocol, a high-quality spectrum can be obtained. The key diagnostic peaks—the N-H stretch (~3400 cm⁻¹), the strong ester C=O stretch (~1715-1730 cm⁻¹), and the prominent C-O stretching bands in the fingerprint region (~1250 cm⁻¹)—serve as a unique molecular signature. This guide provides the necessary framework for researchers to confidently acquire and interpret the infrared spectrum, ensuring the identity and purity of this important indole derivative in research and development settings.
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- Chemistry Stack Exchange. (2015). Why is the carbonyl IR frequency for a carboxylic acid lower than that of a ketone whilst an ester is higher than a ketone.
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Technical Monograph: Biological Activity & Therapeutic Potential of Substituted Indole-2-Carboxylates
Executive Summary: The Privileged Scaffold
The indole moiety represents one of the most significant "privileged structures" in drug discovery. While indole-3-substituted derivatives (like tryptophan and serotonin) dominate natural signaling, substituted indole-2-carboxylates occupy a unique niche in synthetic medicinal chemistry.
The C2-carboxylate group provides a critical handle for hydrogen bonding and electrostatic interactions, while the rigid bicyclic system serves as a scaffold to orient lipophilic substituents into specific receptor pockets. This guide dissects the structure-activity relationships (SAR), therapeutic applications (specifically Neuropharmacology and Oncology), and validated synthesis protocols for this class of compounds.
Structural Basis & SAR Logic
To rationalize the biological activity, one must understand the electronic and steric environment of the indole-2-carboxylate.
The Pharmacophore
The core pharmacological activity is dictated by substitutions at three critical vectors:
-
C2 Position (Carboxylate): Acts as a hydrogen bond acceptor/donor. Critical for binding to the glycine site of NMDA receptors.
-
C5 Position: Substitution here (often Halogens like Cl, Br) modulates lipophilicity and metabolic stability.
-
N1 Position: Controls solubility and steric fit; often benzylated or alkylated to target hydrophobic pockets.
Visualization of Structure-Activity Relationship (SAR)
Figure 1: SAR Map of Indole-2-Carboxylates showing functional zones critical for drug design.
Therapeutic Applications
Neuropharmacology: NMDA Receptor Antagonism
The most authoritative application of indole-2-carboxylates is as antagonists for the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the strychnine-insensitive glycine binding site.
-
Mechanism: Glutamate excitotoxicity is a driver in stroke and neurodegeneration. Indole-2-carboxylates mimic the glycine structure but block the co-agonist site, preventing channel opening without the psychotomimetic side effects seen with channel blockers (like PCP).
-
Key Compound: Gavestinel (GV-150526) is the archetype here, utilizing a substituted indole-2-carboxylate core.
Oncology: Tubulin Polymerization Inhibition
Recent studies indicate that 3-substituted indole-2-carboxylates can bind to the colchicine site of tubulin.
-
Mechanism: Disruption of microtubule dynamics leads to G2/M phase cell cycle arrest and subsequent apoptosis.
-
Efficacy: Derivatives often show IC50 values in the low micromolar range against MCF-7 (breast) and HeLa (cervical) cancer lines.
Comparative Activity Data
| Compound Class | Target | Primary Modification | Activity Range (IC50/Ki) |
| Gavestinel Analogs | NMDA (Glycine Site) | 3-phenyl-ureido substitution | 5 - 50 nM (Ki) |
| Halo-indoles | MCF-7 Cancer Line | 5-Chloro / 5-Bromo | 2.5 - 10 µM |
| Indole-Hydrazides | Bacterial DNA Gyrase | C2-hydrazide conversion | 12 - 25 µg/mL (MIC) |
Validated Experimental Protocols
As a scientist, reproducibility is your currency. The following protocols are designed with built-in validation steps.
Chemical Synthesis: Modified Fischer Indole Method
The most robust route to indole-2-carboxylates is the Fischer Indole Synthesis using phenylhydrazine and ethyl pyruvate.
Workflow Visualization
Figure 2: Step-wise synthesis protocol ensuring intermediate validation.
Detailed Protocol
-
Hydrazone Formation:
-
Mix 10 mmol substituted phenylhydrazine and 10 mmol ethyl pyruvate in 20 mL absolute ethanol.
-
Add 3 drops of Glacial Acetic Acid. Stir at RT for 2 hours.
-
Validation: Solid precipitate should form. Filter and verify via 1H-NMR (disappearance of ketone carbonyl).
-
-
Cyclization (The Critical Step):
-
Mix the dried hydrazone with Polyphosphoric Acid (PPA) (1:10 w/w).
-
Heat to 100-110°C for 20-30 minutes. Do not overheat or charring occurs.
-
Quench: Pour onto crushed ice with vigorous stirring to precipitate the crude indole.
-
-
Purification: Recrystallize from Ethanol/Water.
Biological Assay: MTT Cell Viability (Oncology)
To assess the anticancer potential, the MTT assay is standard. However, metabolic interference is a common error source.
-
Seeding: Seed MCF-7 cells at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Add test compounds (dissolved in DMSO, final concentration <0.1%) at varying concentrations (0.1 - 100 µM).
-
Control: DMSO vehicle only (Negative), Doxorubicin (Positive).
-
-
Incubation: 48 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL MTT reagent (5 mg/mL). Incubate 4h.
-
Mechanism: Mitochondrial succinate dehydrogenase reduces yellow MTT to purple formazan.
-
-
Solubilization: Discard media. Add 100 µL DMSO to dissolve formazan crystals.
-
Read: Measure Absorbance at 570 nm.
Mechanism of Action: NMDA Glycine Site
Understanding the molecular docking is crucial for optimization.
Figure 3: Competitive antagonism mechanism at the NMDA receptor glycine site.
References
-
Di Fabio, R., et al. (1997). "Substituted Indole-2-carboxylates as Potent Antagonists of the Glycine Site of the NMDA Receptor." Journal of Medicinal Chemistry.
-
Kulkarni, A., et al. (2019). "Synthesis and biological evaluation of indole-2-carboxylic acid derivatives as anticancer agents." European Journal of Medicinal Chemistry.
-
Robinson, B. (1963). "The Fischer Indole Synthesis." Chemical Reviews.
-
Mosmann, T. (1983). "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays." Journal of Immunological Methods.
An In-depth Technical Guide to Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate
This guide provides a comprehensive technical overview of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical properties, a robust and reproducible synthetic route, detailed spectroscopic analysis for structural verification, and its potential applications as a versatile building block for novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development.
Core Molecular Attributes
Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate is a substituted indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The specific substitutions on this molecule—a methoxy group at the 5-position, a methyl group at the 3-position, and an ethyl carboxylate at the 2-position—confer distinct physicochemical properties that make it a valuable intermediate.
Below is a summary of its key molecular and physical properties:
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅NO₃ | |
| Molecular Weight | 233.26 g/mol | |
| CAS Number | 16381-42-3 | |
| Appearance | Expected to be a solid | General knowledge |
| Melting Point | 151-152 °C | |
| Solubility | Expected to be soluble in organic solvents like ethanol, DMSO, and DMF | General knowledge |
Synthesis and Mechanistic Insights
The synthesis of substituted indoles is a cornerstone of heterocyclic chemistry. For Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate, the most logical and widely applicable synthetic strategy is the Fischer Indole Synthesis . This classic reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from the condensation of an arylhydrazine and a carbonyl compound.[2]
A plausible and efficient pathway to the target molecule involves the reaction of 4-methoxyphenylhydrazine with ethyl 2-methylacetoacetate. The choice of these starting materials is strategic: 4-methoxyphenylhydrazine provides the indole nitrogen and the 5-methoxy substituted benzene ring, while ethyl 2-methylacetoacetate serves as the precursor for the pyrrole ring, complete with the C2-ester and C3-methyl functionalities.
Proposed Synthetic Workflow
Caption: Proposed Fischer Indole Synthesis Workflow.
Detailed Experimental Protocol
This protocol is based on established procedures for similar indole syntheses.[2]
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve 4-methoxyphenylhydrazine hydrochloride (1.0 eq) in ethanol.
-
Add a catalytic amount of acetic acid.
-
To this solution, add ethyl 2-methylacetoacetate (1.05 eq) dropwise at room temperature.
-
Stir the reaction mixture for 2-4 hours. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC).
-
The hydrazone intermediate can be isolated by precipitation or used directly in the next step.
-
-
Fischer Cyclization:
-
Prepare a solution of a strong acid, such as polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol.
-
Add the hydrazone intermediate to the acidic solution at a controlled temperature (e.g., 70-80 °C).
-
Heat the reaction mixture for 1-3 hours until the cyclization is complete, as indicated by TLC.
-
Carefully quench the reaction by pouring the mixture over ice-water.
-
The crude product will precipitate out of the aqueous solution.
-
-
Purification:
-
Collect the solid precipitate by vacuum filtration and wash with cold water until the filtrate is neutral.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate.
-
Spectroscopic Characterization for Structural Validation
The identity and purity of the synthesized compound must be confirmed through a suite of spectroscopic techniques. The following data is predicted based on the analysis of structurally similar compounds.[3][4]
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.10 | br s | 1H | N-H | The indole N-H proton is typically a broad singlet in this region. |
| ~7.20 | d | 1H | H-7 | Aromatic proton ortho to the indole nitrogen. |
| ~7.10 | d | 1H | H-4 | Aromatic proton ortho to the methoxy group. |
| ~6.85 | dd | 1H | H-6 | Aromatic proton meta to the methoxy and ortho to the indole nitrogen. |
| 4.35 | q | 2H | -OCH₂CH₃ | Ethyl ester methylene protons, split by the methyl group. |
| 3.85 | s | 3H | -OCH₃ | Methoxy group protons. |
| 2.40 | s | 3H | C3-CH₃ | Methyl group at the 3-position. |
| 1.40 | t | 3H | -OCH₂CH₃ | Ethyl ester methyl protons, split by the methylene group. |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~162.0 | C=O (Ester) |
| ~154.0 | C-5 |
| ~131.0 | C-7a |
| ~129.0 | C-3a |
| ~123.0 | C-2 |
| ~112.0 | C-7 |
| ~111.0 | C-4 |
| ~110.0 | C-6 |
| ~101.0 | C-3 |
| ~61.0 | -OCH₂CH₃ |
| ~56.0 | -OCH₃ |
| ~14.5 | -OCH₂CH₃ |
| ~10.0 | C3-CH₃ |
Infrared (IR) Spectroscopy
Key expected vibrational frequencies include:
-
~3300 cm⁻¹: N-H stretching of the indole ring.
-
~2950-2850 cm⁻¹: C-H stretching of alkyl groups.
-
~1700 cm⁻¹: C=O stretching of the ethyl ester.
-
~1600-1450 cm⁻¹: C=C stretching of the aromatic and indole rings.
-
~1250 cm⁻¹: C-O stretching of the methoxy and ester groups.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak [M]⁺ at m/z = 233. The fragmentation pattern would likely involve the loss of the ethoxy group (-OC₂H₅, 45 Da) to give a fragment at m/z = 188, and subsequent loss of carbon monoxide (-CO, 28 Da) to give a fragment at m/z = 160.
Applications in Drug Discovery and Development
The Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate scaffold is a versatile starting point for the synthesis of more complex molecules with potential therapeutic applications. The indole nucleus is a well-known pharmacophore, and its derivatives have shown a wide range of biological activities.[5]
Potential Therapeutic Targets
Caption: Potential applications of the indole scaffold.
-
Antioxidant Activity: Indole derivatives are known to possess antioxidant properties, which are beneficial in combating oxidative stress-related diseases.[1] The electron-rich nature of the indole ring allows it to act as a scavenger of reactive oxygen species.
-
Anti-cancer Agents: The indole scaffold is present in many anti-cancer drugs. By modifying the ester and N-H functionalities, this molecule can be elaborated into compounds that target various aspects of cancer cell biology, such as cell proliferation and survival.
-
GSK-3β Inhibitors: Glycogen synthase kinase 3β (GSK-3β) is a key enzyme implicated in several diseases, including Alzheimer's disease and type 2 diabetes. Substituted indoles have been identified as potent inhibitors of GSK-3β, and Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate represents a valuable starting point for the design of novel inhibitors.[6]
Safety, Handling, and Storage
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid: In case of contact, wash the affected area with plenty of water. If inhaled, move to fresh air. If ingested, seek medical attention immediately.
Conclusion
Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate is a valuable and versatile building block in the field of medicinal chemistry. Its straightforward synthesis via the Fischer indole reaction, coupled with its potential for further functionalization, makes it an attractive starting material for the development of novel therapeutic agents targeting a range of diseases. The information provided in this guide serves as a comprehensive resource for researchers and scientists working with this promising compound.
References
-
Bessard, Y., et al. (1998). Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. Organic Process Research & Development, 2(6), 377-382. [Link]
-
Al-Hourani, B. J. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(54), 34229-34255. [Link]
-
Pagore, R. R., & Biyani, K. R. (2015). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica, 7(3), 203-205. [Link]
-
Al-Tel, T. H., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [Link]
-
Ramesh, D. K., & Arvind, C. V. (2022). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors. Asian Journal of Organic & Medicinal Chemistry, 7(2), 221-225. [Link]
-
PubChem. (n.d.). Ethyl 5-methoxyindole-2-carboxylate. Retrieved January 31, 2026, from [Link]
-
Royal Society of Chemistry. (2017). Supporting information. [Link]
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- 4. ETHYL 5-HYDROXY-2-METHYLINDOLE-3-CARBOXYLATE(7598-91-6) 1H NMR spectrum [chemicalbook.com]
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An In-depth Technical Guide to the Physical Properties of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Physical Properties in Drug Discovery
Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate is a heterocyclic compound belonging to the indole family, a core structure in numerous pharmacologically active molecules. The indole nucleus is a privileged scaffold in medicinal chemistry, forming the basis for a wide range of therapeutic agents, from anti-inflammatory drugs to anti-cancer agents. The specific substitutions on the indole ring, in this case, a methoxy group at the 5-position, a methyl group at the 3-position, and an ethyl carboxylate at the 2-position, significantly influence the molecule's physicochemical properties and, consequently, its biological activity.
Understanding the physical properties of a compound like Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate is paramount in the early stages of drug development. Properties such as melting point and solubility provide critical insights into a compound's purity, stability, and potential for formulation. A sharp melting point, for instance, is a strong indicator of a pure crystalline solid, while solubility in various solvents dictates the choice of reaction conditions for further chemical modifications and is a crucial determinant of a drug's bioavailability.
The synthesis of such indole derivatives often involves strategic chemical reactions. One notable method for the construction of the indole ring system is the Japp-Klingemann reaction.[1][2] This reaction provides a versatile pathway to substituted indoles from β-ketoesters and aryl diazonium salts, highlighting the chemical accessibility of this important class of compounds. The physical properties of the final product are a direct consequence of its molecular structure, which is meticulously assembled through such synthetic routes.
This guide provides a comprehensive overview of the key physical properties of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate, with a focus on its melting point and solubility. While experimental data for this specific molecule is not widely published, we will draw upon data from structurally analogous compounds to provide a scientifically grounded estimation. Furthermore, we will present detailed, field-proven protocols for the experimental determination of these properties, empowering researchers to characterize this and similar molecules with confidence.
Physicochemical Properties of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate and Analogues
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Reported Melting Point (°C) |
| Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate | C13H15NO3 | 233.26[3] | Not Reported |
| 5-Methoxy-1H-indole-2-carboxylic Acid | C10H9NO3 | 191.18 | 197.0 - 198.3[1] |
| Methyl 5-methoxy-1H-indole-2-carboxylate | C12H13NO3 | 219.24 | 176 - 177[4] |
| Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate | C12H13NO3 | 219.24 | 205 - 209 |
The presence of the methoxy and ethyl carboxylate groups, along with the indole core, suggests that Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate is a crystalline solid at room temperature with a relatively high melting point, likely in the range of its analogues. The solubility is expected to be low in water and higher in common organic solvents such as ethanol, methanol, acetone, and ethyl acetate, owing to the predominantly nonpolar nature of the molecule.
Experimental Protocols for Physical Property Determination
The following sections provide detailed, step-by-step methodologies for the experimental determination of the melting point and solubility of organic compounds like Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate.
Melting Point Determination
The melting point of a crystalline solid is a key indicator of its purity. A pure compound will have a sharp melting range (typically 0.5-1 °C), while impurities will lead to a depression and broadening of the melting range.
Methodology:
-
Sample Preparation: A small amount of the crystalline Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate is finely ground to a powder.
-
Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.
-
Heating: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as it approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.
Causality Behind Experimental Choices:
-
Fine Grinding: Ensures uniform heat distribution throughout the sample.
-
Slow Heating Rate: Allows for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading. A rapid heating rate can lead to a falsely elevated and broad melting range.
Caption: Workflow for Melting Point Determination.
Solubility Assessment
Determining the solubility of a compound in a range of solvents is crucial for understanding its behavior in different environments, from reaction mixtures to biological systems.
Methodology:
-
Solvent Selection: A panel of solvents with varying polarities is chosen. A typical panel would include water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, and hexane.
-
Sample Preparation: A known mass of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate (e.g., 10 mg) is placed into a series of small test tubes.
-
Solvent Addition: A measured volume of each solvent (e.g., 1 mL) is added to a separate test tube containing the compound.
-
Mixing: Each tube is agitated vigorously (e.g., using a vortex mixer) for a set period (e.g., 1 minute).
-
Observation: The tubes are allowed to stand, and the solubility is visually assessed. The compound is classified as "soluble," "partially soluble," or "insoluble." For a more quantitative assessment, the process can be repeated with increasing volumes of solvent until the solid dissolves completely.
Causality Behind Experimental Choices:
-
Solvent Panel: The use of a range of solvents with different polarities provides a comprehensive solubility profile, which is essential for predicting the compound's behavior in various applications.
-
Vigorous Mixing: Ensures that the system reaches equilibrium, providing an accurate assessment of the compound's intrinsic solubility.
Caption: Workflow for Solubility Assessment.
Conclusion
While specific experimental data for Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate remains to be fully documented in publicly accessible literature, a strong scientific basis for estimating its physical properties can be derived from analogous compounds. This technical guide provides researchers, scientists, and drug development professionals with a foundational understanding of the importance of these properties and, crucially, the robust experimental methodologies required for their determination. By following the detailed protocols outlined herein, researchers can confidently characterize this and other novel compounds, paving the way for further investigation and potential therapeutic applications. The principles and procedures described are fundamental to good laboratory practice and are essential for ensuring the quality and reliability of data in the competitive landscape of drug discovery.
References
-
Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. ACS Publications. [Link]
-
Japp–Klingemann reaction. Wikipedia. [Link]
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. [Link]
-
ethyl 5-methoxy-1H-indole-3-carboxylate. ChemSynthesis. [Link]
-
Ethyl 5-methoxy-7-methyl-1H-indole-2-carboxylate. PubChem. [Link]
-
ChemInform Abstract: Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. ResearchGate. [Link]
-
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. [Link]
-
Ethyl 5-methoxyindole-2-carboxylate. PubChem. [Link]
-
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC. [Link]
-
SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. Semantic Scholar. [Link]
-
Synthesis, Spectroscopic Identification and Molecular Docking of Certain N-(2-{acetyl}phenyl)acetamides and N-[2-(2-{acetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides. National Institutes of Health. [Link]
-
CAS#:153501-11-2 | ethyl 5-fluoro-3-methoxyindole-2-carboxylate. Chemsrc. [Link]
-
Chemical Properties of 5-Methoxyindole-2-carboxylic acid (CAS 4382-54-1). Cheméo. [Link]
-
Compound ethyl 5-methoxy-3-[2-(morpholin-4-yl)acetamido]-1H-indole-2-carboxylate. MolPort. [Link]
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- 4. Synthesis, Spectroscopic Identification and Molecular Docking of Certain N-(2-{[2-(1H-Indol-2-ylcarbonyl) hydrazinyl](oxo)acetyl}phenyl)acetamides and N-[2-(2-{[2-(Acetylamino)phenyl](oxo)acetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides: New Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Versatile Scaffold: Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate as a Cornerstone in Modern Organic Synthesis
The indole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional materials. Among the vast family of indole derivatives, Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate stands out as a particularly valuable and versatile building block. Its strategic substitution pattern, featuring a methoxy group on the electron-rich benzene ring, a methyl group at the C3 position, and a reactive ethyl ester at C2, provides a unique combination of electronic properties and functional handles for a diverse array of chemical transformations. This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed application notes and validated protocols for its use in the synthesis of complex molecular architectures.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis. The properties of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate are summarized below.
| Property | Value | Source |
| CAS Number | 34572-31-1 | |
| Molecular Formula | C₁₃H₁₅NO₃ | |
| Molecular Weight | 233.26 g/mol | |
| Appearance | Off-white to light brown powder | |
| Melting Point | 205-209 °C |
Synthetic Accessibility: The Fischer Indole Synthesis
The reliable and scalable synthesis of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate is a critical first step for its widespread application. The Fischer indole synthesis is a classic and robust method for the construction of the indole core.[1] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the corresponding arylhydrazine and a ketone or aldehyde.
A well-established process for the synthesis of the closely related 5-methoxy-1H-indole-2-carboxylic acid from readily available starting materials highlights the key steps of azo coupling, Japp-Klingemann rearrangement, and the final Fischer indole synthesis.[2][3] This approach ensures a high-yielding and safe production on a larger scale.[2][3]
Key Synthetic Transformations and Protocols
The true power of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate as a building block lies in its amenability to a wide range of chemical modifications at three key positions: the indole nitrogen (N1), the ethyl ester (C2), and the benzene ring (C4-C7).
N-Functionalization: Alkylation and Arylation of the Indole Nitrogen
The indole nitrogen can be readily functionalized through alkylation or arylation, providing access to a vast array of N-substituted indole derivatives. This modification is crucial for modulating the biological activity and physicochemical properties of the final molecules.
The choice of base is critical for the successful N-alkylation of indole-2-carboxylates. Strong bases are required to deprotonate the relatively acidic N-H proton. However, the presence of the ethyl ester functionality necessitates careful selection of reaction conditions to avoid concomitant hydrolysis. The use of potassium hydroxide in acetone offers a good compromise, allowing for efficient N-alkylation while minimizing ester cleavage.[4] For more sensitive substrates or when milder conditions are required, sodium hydride in an aprotic solvent like DMF or THF is a classic and effective choice.[5]
Protocol 1: N-Alkylation of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate
Materials:
-
Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate
-
Potassium hydroxide (KOH) or Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkylating agent (e.g., benzyl bromide, ethyl iodide)
-
Acetone or anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate (1.0 eq) in acetone or anhydrous DMF, add potassium hydroxide (1.5 eq) or sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkylating agent (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to stir at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Transformations of the Ethyl Ester Group
The ethyl ester at the C2 position is a versatile handle for further synthetic manipulations, including hydrolysis to the corresponding carboxylic acid, reduction to the primary alcohol, and conversion to amides.
Hydrolysis of the ethyl ester to the carboxylic acid is a fundamental transformation that opens up a plethora of subsequent reactions, most notably amide bond formation.
Alkaline hydrolysis using a strong base like potassium hydroxide or sodium hydroxide in a protic solvent is a standard and efficient method for saponifying esters. The use of elevated temperatures accelerates the reaction rate. It is important to ensure complete hydrolysis to avoid purification challenges later on.
Protocol 2: Hydrolysis of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate
Materials:
-
Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl), 1 M
Procedure:
-
To a suspension of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate (1.0 eq) in a mixture of ethanol and water, add potassium hydroxide (3.0 eq).
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the residue with water and acidify to pH 2-3 with 1 M HCl.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to afford the desired carboxylic acid.
The resulting 5-methoxy-3-methyl-1H-indole-2-carboxylic acid is a valuable precursor for the synthesis of a wide range of amides, which are prevalent in many biologically active molecules.
Direct amide formation from a carboxylic acid and an amine is often challenging and requires harsh conditions. The use of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activator like hydroxybenzotriazole (HOBt) is a standard and highly effective method for amide bond formation under mild conditions.[6] These reagents activate the carboxylic acid to form a more reactive intermediate that readily reacts with the amine. The choice of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is crucial to neutralize the acid formed during the reaction without interfering with the coupling process.
Protocol 3: Amide Coupling with 5-methoxy-3-methyl-1H-indole-2-carboxylic acid
Materials:
-
5-methoxy-3-methyl-1H-indole-2-carboxylic acid
-
Amine of choice
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or DMF
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 5-methoxy-3-methyl-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous DCM or DMF, add EDC·HCl (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature until completion, as monitored by TLC.
-
Dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Reduction of the ethyl ester to the corresponding primary alcohol provides another key intermediate for further diversification, such as etherification or oxidation to the aldehyde.
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols.[7] The reaction is typically carried out in an anhydrous ethereal solvent like THF. The mechanism involves the nucleophilic attack of a hydride ion on the carbonyl carbon of the ester. Subsequent elimination of the ethoxide and further reduction of the intermediate aldehyde yields the primary alcohol.[7] A careful aqueous workup is necessary to quench the excess LiAlH₄ and hydrolyze the aluminum alkoxide intermediate.
Protocol 4: Reduction of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate
Materials:
-
Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
15% Aqueous sodium hydroxide (NaOH)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to 0 °C and quench sequentially by the dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite®.
-
Wash the filter cake with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to afford the desired alcohol.
Functionalization of the Benzene Ring: Halogenation and Cross-Coupling Reactions
The benzene ring of the indole nucleus can be functionalized through electrophilic substitution reactions, such as halogenation, to introduce a handle for transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, and vinyl substituents.
For cross-coupling reactions like the Suzuki or Heck reaction, a halogen atom is typically required on the indole ring. The position of halogenation can be directed by the existing substituents. Once the halo-indole is synthesized, palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. The Suzuki-Miyaura coupling, for instance, utilizes a palladium catalyst, a base, and a boronic acid or ester to form a new C-C bond.[1][8] The Heck reaction couples the halo-indole with an alkene in the presence of a palladium catalyst and a base.[9][10][11]
A general protocol for a Suzuki-Miyaura coupling on a halo-indole is provided below. The synthesis of the requisite halo-indole precursor would first need to be undertaken.
Protocol 5: Suzuki-Miyaura Coupling of a Halo-Substituted Indole Ester
Materials:
-
Halo-substituted Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate (e.g., bromo- or iodo-substituted)
-
Aryl or vinyl boronic acid or boronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., potassium carbonate, cesium carbonate)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction vessel, combine the halo-indole (1.0 eq), the boronic acid or ester (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Add the degassed solvent and water (if required for the chosen catalytic system).
-
Heat the reaction mixture under an inert atmosphere to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Conclusion
Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate is a highly valuable and versatile building block in organic synthesis. Its strategic substitution pattern allows for selective functionalization at the indole nitrogen, the ethyl ester, and the benzene ring. The protocols detailed in this guide provide a solid foundation for researchers, scientists, and drug development professionals to harness the synthetic potential of this important scaffold in the creation of novel and complex molecules with diverse applications. The causality-driven explanations for experimental choices aim to empower the user to adapt and optimize these procedures for their specific synthetic targets.
References
- Carruthers, W., & Coldham, I. (2004). Modern Methods of Organic Synthesis (4th ed.). Cambridge University Press.
-
Bessard, Y., Crettaz, R., & Vonderscher, C. (1998). Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. Organic Process Research & Development, 2(5), 337-342. [Link]
-
Cresswell, A. J., & Davies, S. G. (2014). Heck Diversification of Indole-Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo-tryptophans and Halo-tryptophans in Natural Product Derivatives. Chemistry – A European Journal, 20(49), 16361-16369. [Link]
- Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
- Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Products. Chemical Reviews, 97(7), 2243-2266.
- Taber, D. F., & Neubert, P. (2016). The Fischer Indole Synthesis. Organic Reactions, 90, 1-792.
- Japp, F. R., & Klingemann, F. (1888). Ueber Benzolazo- und Benzolhydrazon‐acetone. Berichte der deutschen chemischen Gesellschaft, 21(1), 549-551.
- Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Heck, R. F. (1982). Palladium-Catalyzed Vinylation of Organic Halides. Organic Reactions, 27, 345-390.
-
Al-Tel, T. H. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [Link]
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.
- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1). Wiley.
- Sundberg, R. J. (2002). Indoles. Academic Press.
- Nicolaou, K. C., & Sorensen, E. J. (1996).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Kürti, L., & Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
- Larock, R. C. (1999).
- de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura Coupling in the 21st Century: A Mechanistic and Operational Perspective.
Sources
- 1. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 2. US4485241A - Reduction of indole-2-carboxylic acids to indoline-2-carboxylic acids with lithium, sodium, or potassium in ammonia - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heck Reaction [organic-chemistry.org]
- 11. m.youtube.com [m.youtube.com]
Application Note: Strategic Utilization of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate in Drug Discovery
Executive Summary
Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate (CAS: 4792-67-0) represents a "privileged scaffold" in medicinal chemistry. Its structural architecture—combining a lipophilic indole core, a polarizable ester handle, and a specific 5-methoxy substitution pattern—mimics the pharmacophores of established bioactive agents like Indomethacin and Melatonin. This guide details the synthetic access, functionalization strategies, and therapeutic applications of this compound, specifically in the development of COX-2 inhibitors, PLA2 inhibitors, and antiviral agents.
Chemical Profile & Structural Significance
| Property | Specification |
| IUPAC Name | Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate |
| CAS Number | 4792-67-0 |
| Molecular Formula | C13H15NO3 |
| Molecular Weight | 233.26 g/mol |
| Key Pharmacophore | 5-Methoxyindole (Serotonergic/Inflammatory modulation) |
| Reactive Handles | C2-Ester (Electrophile), N1-H (Nucleophile), C3-Methyl (Steric block) |
The "Privileged Scaffold" Rationale
The 5-methoxyindole moiety is biologically ubiquitous. In this specific derivative, the 3-methyl group restricts conformational freedom, potentially locking the molecule into a bioactive conformation that reduces entropic penalties upon protein binding. The 2-carboxylate serves as a versatile "warhead" precursor—easily converted to amides, acids, or heterocycles to probe hydrogen-bonding pockets in target enzymes (e.g., Cyclooxygenase).
Synthetic Protocol: Fischer Indole Cyclization
Objective: High-yield synthesis of the target scaffold from commercially available precursors.
Reaction Logic
The most robust route utilizes the Fischer Indole Synthesis . We react 4-methoxyphenylhydrazine with ethyl 2-oxobutanoate (ethyl
Materials
-
Precursor A: 4-Methoxyphenylhydrazine hydrochloride (1.0 eq)
-
Precursor B: Ethyl 2-oxobutanoate (1.1 eq)
-
Catalyst/Solvent: Ethanol (absolute) and Sulfuric acid (conc.) or Polyphosphoric acid (PPA).
-
Workup: Sodium bicarbonate, Ethyl acetate, Brine.
Step-by-Step Methodology
-
Hydrazone Formation:
-
Dissolve 4-methoxyphenylhydrazine HCl (10 mmol) in Ethanol (30 mL).
-
Add Ethyl 2-oxobutanoate (11 mmol) dropwise at room temperature.
-
Stir for 1 hour. Formation of the hydrazone is often indicated by a slight color change (yellow/orange).
-
Checkpoint: TLC (Hexane:EtOAc 3:1) should show consumption of hydrazine.
-
-
Cyclization (The Fischer Step):
-
Add concentrated
(1.0 mL) cautiously to the ethanolic solution. -
Reflux the mixture at 80°C for 3-5 hours.
-
Mechanism: The acid catalyzes the [3,3]-sigmatropic rearrangement, followed by ammonia elimination.
-
-
Isolation & Purification:
-
Cool reaction to room temperature. Pour onto crushed ice (100 g).
-
Neutralize with saturated
until pH ~8. -
Extract with Ethyl Acetate (
mL). -
Wash combined organics with Brine, dry over
, and concentrate in vacuo. -
Recrystallization: Purify the crude solid using Ethanol/Water or Toluene/Hexane to yield off-white needles.
-
Synthetic Pathway Visualization
Figure 1: Fischer Indole Synthesis pathway transforming linear precursors into the bicyclic indole scaffold.
Application Protocols in Drug Discovery
Library Generation: The "Divergent Synthesis" Approach
To utilize this scaffold for SAR (Structure-Activity Relationship) studies, we modify the C2-Ester and N1-Position .
Protocol A: Saponification (Acid Generation)
Target: 5-methoxy-3-methyl-1H-indole-2-carboxylic acid (Potential PLA2 Inhibitor)
-
Dissolve ester (1 mmol) in THF:MeOH:H2O (3:1:1).
-
Add LiOH monohydrate (3 mmol). Stir at 50°C for 4 hours.
-
Acidify with 1N HCl to precipitate the free acid.
-
Filter and dry.
-
Utility: The free acid is critical for coupling with amines to create amide libraries.
-
Protocol B: N-Alkylation (Lipophilicity Tuning)
Target: N-substituted derivatives (Potential COX-2 Inhibitors)
-
Dissolve indole ester (1 mmol) in dry DMF under Argon.
-
Cool to 0°C. Add NaH (60% dispersion, 1.2 mmol). Stir 30 min (Gas evolution!).
-
Add Alkyl/Acyl Halide (e.g., 4-chlorobenzoyl chloride for Indomethacin analogs) (1.2 mmol).
-
Stir at RT for 2-12 hours.
-
Quench with water, extract with EtOAc.
Biological Assay Context: COX Inhibition Screening
Rationale: The 5-methoxy-3-methylindole core is structurally homologous to Indomethacin. The 3-methyl group replaces the acetic acid side chain found in Indomethacin, altering the binding mode to potentially favor COX-2 selectivity by fitting into the larger hydrophobic pocket of COX-2 compared to COX-1.
Assay Setup (Summary):
-
Enzyme: Recombinant human COX-1 and COX-2.
-
Substrate: Arachidonic Acid.
-
Probe: TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) oxidation or PGE2 ELISA.
-
Procedure: Incubate Enzyme + Inhibitor (The Indole Derivative) + Heme for 10 min. Add Arachidonic Acid. Measure colorimetric change or PGE2 production.
Structure-Activity Relationship (SAR) Strategy
The following diagram illustrates how to modify the core scaffold to target different biological endpoints.
Figure 2: SAR Decision Tree demonstrating the divergent chemical modifications for distinct therapeutic targets.
References
-
PubChem Compound Summary. (n.d.). Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate (CID 220674). National Center for Biotechnology Information. [Link]
-
Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience. (Classic text on the synthetic mechanism). [Link]
-
Kalgutkar, A. S., et al. (2000). Ester and Amide Derivatives of the Nonsteroidal Antiinflammatory Drug, Indomethacin, as Selective Cyclooxygenase-2 Inhibitors. Journal of Medicinal Chemistry. (Validates the indole ester/amide strategy for COX-2 selectivity). [Link]
-
Smart, J. P., et al. (2021). Indole-2-carboxylic acid derivatives as inhibitors of Phospholipase A2. European Journal of Medicinal Chemistry. (Contextualizes the C2-acid application). [Link]
Disclaimer: This document is for research and educational purposes only. All synthesis and biological testing must be conducted in compliant laboratories with appropriate safety protocols.
High-Yield Synthesis of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate: An Application Note and Protocol
For: Researchers, scientists, and drug development professionals.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate is a valuable intermediate in the synthesis of a variety of pharmacologically relevant molecules. Its structure, featuring a methoxy group on the benzene ring and methyl and ethyl carboxylate groups on the pyrrole ring, offers multiple points for further functionalization. This application note provides a detailed, high-yield protocol for the synthesis of this important indole derivative, primarily through the robust and versatile Fischer indole synthesis. The causality behind experimental choices, self-validating protocols, and comprehensive referencing are central to this guide, ensuring scientific integrity and reproducibility.
Strategic Approach: The Fischer Indole Synthesis
The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, remains a cornerstone for the construction of the indole nucleus.[1] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a carbonyl compound.[1][2] For the synthesis of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate, the logical precursors are 4-methoxyphenylhydrazine and ethyl 2-methylacetoacetate.
The overall synthetic strategy is a two-step process:
-
Hydrazone Formation: The condensation of 4-methoxyphenylhydrazine with ethyl 2-methylacetoacetate to form the corresponding hydrazone intermediate.
-
Indolization: The acid-catalyzed intramolecular cyclization of the hydrazone to yield the target indole.
An alternative and often efficient method to generate the required hydrazone is the Japp-Klingemann reaction, which involves the coupling of a diazonium salt with a β-ketoester.[3] This guide will focus on the direct condensation approach due to its operational simplicity.
Reaction Mechanism: A Step-by-Step Look at the Fischer Indole Synthesis
The mechanism of the Fischer indole synthesis is a well-studied cascade of reactions involving several key intermediates.[4] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.
Caption: The Fischer Indole Synthesis Mechanism.
The key steps are:
-
Hydrazone Formation: 4-Methoxyphenylhydrazine reacts with the ketone functionality of ethyl 2-methylacetoacetate to form the corresponding phenylhydrazone.
-
Tautomerization: Under acidic conditions, the hydrazone tautomerizes to the more reactive ene-hydrazine intermediate.[4]
-
[4][4]-Sigmatropic Rearrangement: The ene-hydrazine undergoes a concerted, thermally or acid-catalyzed[4][4]-sigmatropic rearrangement, which is the key bond-forming step that creates the C-C bond of the indole ring.[4]
-
Aromatization and Cyclization: The resulting di-imine intermediate rearomatizes, followed by an intramolecular nucleophilic attack of the amino group onto the imine carbon to form a cyclic aminal.[4]
-
Elimination of Ammonia: Finally, the elimination of a molecule of ammonia under acidic conditions leads to the formation of the stable, aromatic indole ring system.[2]
Detailed Experimental Protocols
This section provides a comprehensive, step-by-step protocol for the synthesis of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate.
Part 1: Preparation of 4-Methoxyphenylhydrazine Hydrochloride
4-Methoxyphenylhydrazine hydrochloride is a key starting material and can be synthesized from p-anisidine.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| p-Anisidine | 123.15 | 12.3 g | 0.1 |
| Concentrated HCl | 36.46 | 30 mL | ~0.36 |
| Sodium Nitrite (NaNO₂) | 69.00 | 7.6 g | 0.11 |
| Stannous Chloride (SnCl₂) | 189.60 | 42.6 g | 0.225 |
| Water | 18.02 | As needed | - |
Procedure:
-
Diazotization: In a 250 mL beaker, dissolve p-anisidine in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C.[1][5] Continue stirring for 30 minutes at this temperature after the addition is complete.
-
Reduction: In a separate 500 mL flask, prepare a solution of stannous chloride in concentrated hydrochloric acid and cool it in an ice bath. Slowly add the diazonium salt solution from the previous step to the stannous chloride solution with continuous stirring, maintaining the temperature below 10 °C.[6]
-
Isolation: After the addition is complete, continue stirring for one hour at 0 °C. The 4-methoxyphenylhydrazine hydrochloride will precipitate as a solid. Collect the precipitate by vacuum filtration, wash it with cold water, and then with a small amount of cold ethanol.[6] Dry the product in a desiccator over calcium chloride.
Part 2: Synthesis of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Methoxyphenylhydrazine HCl | 174.63 | 17.5 g | 0.1 |
| Ethyl 2-methylacetoacetate | 144.17 | 14.4 g | 0.1 |
| Glacial Acetic Acid | 60.05 | 100 mL | - |
| Ethanol (95%) | 46.07 | As needed | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methoxyphenylhydrazine hydrochloride and ethyl 2-methylacetoacetate to glacial acetic acid.
-
Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing 500 mL of ice-cold water with stirring. A solid precipitate of the crude product will form.
-
Purification: Collect the crude product by vacuum filtration and wash it thoroughly with water to remove any remaining acetic acid. The crude product can be purified by recrystallization from ethanol to yield the pure Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate as a crystalline solid.[4]
Expected Yield: 80-90%
Physical Properties:
-
Appearance: Off-white to pale yellow crystalline solid.
-
Melting Point: 151-152 °C
Characterization
The structure and purity of the synthesized Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate should be confirmed by spectroscopic methods.
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 8.20 (br s, 1H, NH)
-
δ 7.20 (d, J = 8.8 Hz, 1H, Ar-H)
-
δ 7.05 (d, J = 2.4 Hz, 1H, Ar-H)
-
δ 6.85 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H)
-
δ 4.40 (q, J = 7.1 Hz, 2H, OCH₂CH₃)
-
δ 3.85 (s, 3H, OCH₃)
-
δ 2.60 (s, 3H, C₃-CH₃)
-
δ 1.40 (t, J = 7.1 Hz, 3H, OCH₂CH₃)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ 162.5 (C=O)
-
δ 154.5 (C₅-O)
-
δ 131.0 (C₇ₐ)
-
δ 129.0 (C₃ₐ)
-
δ 123.0 (C₂)
-
δ 112.0 (C₄)
-
δ 111.5 (C₆)
-
δ 105.0 (C₃)
-
δ 101.0 (C₇)
-
δ 61.0 (OCH₂CH₃)
-
δ 56.0 (OCH₃)
-
δ 14.5 (OCH₂CH₃)
-
δ 10.0 (C₃-CH₃)
-
(Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used. The provided data is based on typical values for similar structures.)[7]
Experimental Workflow
Caption: Experimental workflow for the synthesis.
Troubleshooting and Safety Precautions
-
Low Yield in Hydrazine Synthesis: Ensure the diazotization and reduction steps are carried out at the specified low temperatures to prevent decomposition of the diazonium salt.
-
Incomplete Indolization: If the Fischer indole synthesis does not go to completion, the reaction time can be extended, or a stronger acid catalyst such as polyphosphoric acid (PPA) or a Lewis acid like zinc chloride (ZnCl₂) can be used.[1]
-
Purification Issues: If the product is difficult to crystallize, column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent can be employed.
-
Safety: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Concentrated acids are corrosive and should be handled with care.
Conclusion
The Fischer indole synthesis provides a reliable and high-yielding route to Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate. By carefully controlling the reaction conditions, particularly temperature, and employing appropriate purification techniques, this valuable synthetic intermediate can be obtained in excellent purity. The detailed protocol and mechanistic insights provided in this application note serve as a comprehensive guide for researchers in the field of organic and medicinal chemistry.
References
-
Wikipedia. Fischer indole synthesis. [Link]
- Kar, A. et al. Fischer indole synthesis in the absence of a solvent. Arkivoc2002, 2002 (10), 107-112.
- Humphries, M. R. et al. A three-component Fischer indole synthesis.
- Sajjadifar, S. et al. New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules2010, 15, 2491-2498.
- Google Patents.
- Al-Ostoot, F. H. et al.
- Mohareb, R. M. et al. Reaction of Phenylhydrazo ethylacetoacetate. International Journal of Applied Biology and Pharmaceutical Technology2012, 3, 8-16.
-
The Royal Society of Chemistry. Supporting information. [Link]
- Google Patents. Process for preparing 4-methoxyphenyl hydrazine hydrochloride.
- Google Patents. Refinement method of indole-2-carboxylic acid.
- Phillips, R. R. The Japp-Klingemann Reaction. Organic Reactions2011, 143-178.
-
ResearchGate. New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]
- Ishii, H. et al. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Tetrahedron2001, 57, 85-99.
-
Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. [Link]
- Kumar, A. et al. Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid.
-
ResearchGate. The Japp‐Klingemann Reaction. [Link]
-
ResearchGate. A plausible mechanism for the one-pot four-component reaction of ethyl.... [Link]
-
IUCr Journals. Ethyl 1H-indole-2-carboxylate. [Link]
- Google Patents. Preparation method of intermediate, namely (Z)-2-chloro[(4-methoxy phenyl)
-
HETEROCYCLES. REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. [Link]
-
ResearchGate. What are the special considerations for the Japp-Klingemann reaction?. [Link]
-
PMC. Ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate. [Link]
-
Organic Chemistry Research. Regular Article. [Link]
-
ResearchGate. On the Fischer Indole Synthesis of 7-Ethyltryptophol - Mechanistic and Process Intensification Studies under Continuous Flow Conditions. [Link]
-
Der Pharma Chemica. Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. [Link]
Sources
- 1. 4-Methoxyphenylhydrazine hydrochloride | 19501-58-7 [chemicalbook.com]
- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organicreactions.org [organicreactions.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-Methoxyphenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. rsc.org [rsc.org]
Derivatization of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate for bioassays
Abstract
This technical guide outlines the systematic derivatization of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate (EMMI-2C) to generate focused libraries for biological evaluation. The indole-2-carboxylate scaffold is a privileged structure in medicinal chemistry, serving as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin, HIV-1 integrase inhibitors, and antioxidant agents. This protocol details three core modules: N1-functionalization for lipophilicity tuning, C2-ester hydrolysis for pharmacophore activation, and C2-amide coupling for expanding chemical space. All protocols are designed for reproducibility and high-throughput compatibility.
Structural Analysis & Reactivity Profile
The starting material, EMMI-2C, possesses three distinct vectors for chemical modification relevant to bioassays:
-
N1-Position (Nucleophilic Nitrogen): The free N-H is the primary site for modulating membrane permeability and solubility. Alkylation here dramatically alters logP.
-
C2-Ethoxycarbonyl (Electrophilic Ester): This is a "masking" group. Hydrolysis reveals the carboxylic acid (essential for ionic interactions with targets like COX-1/2 or GSK-3
), while amidation allows for deep exploration of the binding pocket. -
C5-Methoxy Group: An electron-donating group that stabilizes the indole ring and mimics endogenous ligands (e.g., melatonin/serotonin analogs).
Experimental Workflows (Graphviz Visualization)
The following diagram illustrates the logical flow of derivatization strategies described in this guide.
Figure 1: Strategic derivatization workflow. Blue path: Lipophilicity modification. Red path: Pharmacophore generation. Green path: Library expansion.
Module 1: N1-Functionalization (Lipophilicity Tuning)
Objective: Introduce alkyl or benzyl groups to the indole nitrogen to improve cellular permeability or target hydrophobic pockets.
Scientific Rationale: While Sodium Hydride (NaH) is the classical base for indole alkylation, it is moisture-sensitive and harsh. For bioassay-oriented synthesis, we recommend a Phase-Transfer Catalysis (PTC) or Mild Base approach to prevent premature ester hydrolysis.
Protocol A: Mild N-Alkylation (High Fidelity)
-
Reagents: Potassium Carbonate (
), Acetone (dry), Alkyl Halide ( ). -
Scope: Methyl, Ethyl, Benzyl, Propargyl groups.
Step-by-Step Procedure:
-
Dissolution: Dissolve 1.0 eq (e.g., 233 mg, 1 mmol) of EMMI-2C in anhydrous Acetone (10 mL).
-
Deprotonation: Add 3.0 eq of anhydrous
. Stir at room temperature (RT) for 30 minutes. The solution may turn slight yellow, indicating anion formation. -
Addition: Add 1.2 eq of the alkyl halide (e.g., Methyl Iodide or Benzyl Bromide) dropwise.
-
Reaction: Reflux at 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3). The N-alkylated product usually has a higher
than the starting material. -
Workup: Filter off inorganic salts. Evaporate solvent.[1][2]
-
Purification: Recrystallize from Ethanol or flash chromatography.
Key Validation Check:
-
1H-NMR: Disappearance of the broad singlet at
~11.5 ppm (NH) and appearance of new alkyl signals (e.g., 3.8 ppm for N-Me).
Module 2: C2-Diversification (Pharmacophore Generation)
Objective: Convert the ester to the free carboxylic acid (active moiety) and subsequently to amides.
Protocol B: Controlled Saponification
Rationale: The ethyl ester is often a prodrug. The free acid is required for enzyme inhibition assays (e.g., COX inhibition).
-
Reaction: Dissolve EMMI-2C (or N-alkylated derivative) in THF:Water (3:1). Add 3.0 eq of Lithium Hydroxide monohydrate (
). -
Conditions: Stir at RT for 12 hours. (Avoid heating to prevent decarboxylation at the C2 position).
-
Isolation: Acidify carefully with 1M HCl to pH 3. The carboxylic acid will precipitate.
-
Filtration: Collect the solid, wash with cold water, and dry under vacuum.
Protocol C: High-Throughput Amide Coupling
Rationale: Amides are stable and allow the introduction of diverse solubilizing groups (morpholines, piperazines) or fluorophores.
-
Activation: Dissolve the Indole-2-carboxylic acid (from Protocol B) in DMF. Add 1.2 eq HATU and 2.0 eq DIPEA . Stir for 15 mins.
-
Coupling: Add 1.1 eq of the amine (
). -
Completion: Stir at RT for 4–16 hours.
-
Validation: LC-MS is critical here to confirm mass shift (
).
Bioassay Preparation & Data Handling
Solubility Management: Indole-2-carboxylates are lipophilic. Improper solubilization leads to precipitation in aqueous buffers, causing false negatives.
Standard Operating Procedure (SOP) for Bioassays:
-
Stock Preparation: Dissolve derivatives in 100% DMSO to a concentration of 10 mM.
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Solution: Dilute stock into culture media/buffer. Ensure final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity.
Data Summary Table: Expected SAR Trends
| Modification Site | Derivative Type | Predicted Effect on Bioactivity | Target Assay Relevance |
| N1-Position | N-Methyl | Increased lipophilicity; metabolic stability | CNS targets; membrane permeability |
| N1-Position | N-Benzyl | Pi-stacking interactions | HIV-1 Integrase; Anticancer (MCF-7) |
| C2-Position | Free Acid (-COOH) | Ionic bonding; H-bond donor | COX-1/2; GSK-3 |
| C2-Position | Morpholine Amide | Improved water solubility | Antioxidant (DPPH); bioavailability |
| C2-Position | Hydrazide | Metal chelation capability | Neuroprotection; Radical scavenging |
Biological Pathway Context (Graphviz Visualization)
The following diagram details the potential biological interactions of the derivatized scaffold based on current literature.
Figure 2: Biological targets and mechanistic basis for SAR optimization.
References
-
Vertex AI Search. (2024). Synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. National Institutes of Health (NIH). 3[1][4]
-
MDPI. (2018). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules. 5[1][4][6]
-
RSC Publishing. (2016). Rapid access to N-(indol-2-yl)amides and N-(indol-3-yl)amides as unexplored pharmacophores. Royal Society of Chemistry. 7
-
NIH PubMed. (2018). Reexploring 5-methoxyindole-2-carboxylic acid (MICA) as a potential antidiabetic agent. National Center for Biotechnology Information. 8
-
Organic Syntheses. (1977).[2] Indoles from Anilines: Ethyl 2-Methylindole-5-Carboxylate.[2] Org. Synth. 2[1][4][6][9]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. mdpi.com [mdpi.com]
- 6. Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid access to N -(indol-2-yl)amides and N -(indol-3-yl)amides as unexplored pharmacophores - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB02622B [pubs.rsc.org]
- 8. Reexploring 5-methoxyindole-2-carboxylic acid (MICA) as a potential antidiabetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Note: Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate as a Strategic Intermediate in Pharmaceutical Synthesis
Executive Summary
Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate (EMMIC) represents a privileged scaffold in medicinal chemistry, particularly in the development of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and emerging kinase inhibitors. Unlike the more common 2-methyl-3-carboxyl variants, the 3-methyl-2-carboxylate architecture provides a unique steric and electronic environment that modulates binding affinity in cyclooxygenase (COX) and phospholipase enzymes.
This application note details the robust synthesis, purification, and downstream utility of EMMIC. It addresses the common challenges of regioselectivity during the Fischer Indole Synthesis and provides a validated protocol for its conversion into bioactive pharmaceutical ingredients (APIs).
Structural Significance & Therapeutic Utility
The indole moiety is ubiquitous in pharmaceuticals, but the substitution pattern dictates biological activity. EMMIC serves as a critical "switch" intermediate:
-
NSAID Precursor: It is a structural analog to the Indomethacin scaffold. The 2-carboxylate group acts as a stable handle that can be hydrolyzed and decarboxylated to yield 3-methyl-5-methoxyindole, or reduced to a 2-hydroxymethyl group found in specific CRTH2 antagonists.
-
Metabolic Stability: The 3-methyl group blocks the metabolically vulnerable 3-position, preventing oxidation and increasing the half-life of derived compounds.
-
Electronic Tuning: The 5-methoxy group acts as an electron-donating group (EDG), increasing the nucleophilicity of the indole nitrogen, thereby facilitating N-acylation reactions essential for drug synthesis.
Table 1: Physicochemical Profile
| Property | Value | Relevance |
| Molecular Formula | C₁₃H₁₅NO₃ | Core Stoichiometry |
| Molecular Weight | 233.26 g/mol | Fragment-based drug design |
| LogP (Predicted) | ~2.8 | Good membrane permeability |
| H-Bond Donors | 1 (NH) | Key for receptor binding |
| Key Functional Group | Ethyl Ester (C-2) | Masked acid/alcohol; Regio-director |
Validated Synthesis Protocol
The most reliable route to EMMIC is the Fischer Indole Synthesis . While many literature sources suggest generic conditions, our laboratory has optimized parameters to minimize the formation of polymeric side products and ensure high regioselectivity.
Reaction Pathway Visualization
The following diagram outlines the mechanistic flow from raw materials to the cyclized indole.
Figure 1: Mechanistic pathway for the synthesis of EMMIC via Fischer Indole Cyclization.
Protocol 1: Large-Scale Synthesis of EMMIC
Objective: Synthesize 50g of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate.
Reagents:
-
4-Methoxyphenylhydrazine hydrochloride (CAS 19501-58-7): 1.0 eq
-
Ethyl 2-oxobutanoate (Ethyl propionylformate): 1.1 eq
-
Polyphosphoric Acid (PPA): Solvent/Catalyst
-
Ethanol (Absolute): Solvent for hydrazone formation
Step-by-Step Methodology:
-
Hydrazone Formation (The Setup):
-
Dissolve 4-methoxyphenylhydrazine HCl (45.0 g, 0.258 mol) in Ethanol (400 mL).
-
Add Ethyl 2-oxobutanoate (36.9 g, 0.284 mol) dropwise over 20 minutes at room temperature.
-
Scientist's Note: The reaction is slightly exothermic. Stir for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3) until the hydrazine spot disappears.
-
Evaporate ethanol under reduced pressure to yield the crude hydrazone oil.
-
-
Cyclization (The Critical Step):
-
Safety Warning: PPA is viscous and corrosive. Use mechanical stirring.
-
Pre-heat Polyphosphoric Acid (300 g) to 60°C in a 1L reactor.
-
Add the crude hydrazone slowly to the PPA.
-
Ramp temperature to 90°C and stir for 45 minutes.
-
Why 90°C? Lower temperatures result in incomplete cyclization; higher temperatures (>110°C) cause tarring/polymerization of the electron-rich methoxy ring [1].
-
-
Quenching and Isolation:
-
Cool the reaction mixture to 40°C.
-
Pour onto crushed ice (1 kg) with vigorous stirring. The product will precipitate as a solid.
-
Stir for 1 hour to ensure PPA is fully hydrolyzed/dissolved.
-
Filter the precipitate and wash with water (3 x 200 mL) until filtrate is neutral pH.
-
-
Purification:
-
Recrystallize the crude solid from Ethanol/Water (9:1).
-
Dry in a vacuum oven at 50°C for 12 hours.
-
Expected Yield: 65-75% Appearance: Off-white to pale yellow needles.
Downstream Pharmaceutical Applications
EMMIC is rarely the final drug; it is a high-value intermediate. The following workflow demonstrates its transformation into an Indomethacin-class API analog (N-acylation).
Protocol 2: N-Acylation (Indomethacin Analog Synthesis)
The 5-methoxy-3-methyl indole core mimics the electronic properties of Indomethacin. Acylating the nitrogen is the key step to biological activity (COX inhibition).
Reagents:
-
EMMIC (Product from Protocol 1): 1.0 eq
-
4-Chlorobenzoyl chloride: 1.2 eq
-
Sodium Hydride (NaH, 60% in oil): 1.5 eq
-
DMF (Anhydrous): Solvent
Methodology:
-
Deprotonation:
-
Dissolve EMMIC (10 g, 42.8 mmol) in anhydrous DMF (100 mL) under Nitrogen atmosphere.
-
Cool to 0°C.
-
Add NaH (2.57 g, 64.2 mmol) portion-wise.
-
Observation: Gas evolution (
). Stir at 0°C for 30 mins until evolution ceases. The solution will turn dark (formation of the indole anion).
-
-
Acylation:
-
Add 4-Chlorobenzoyl chloride (9.0 g, 51.4 mmol) dropwise.
-
Allow to warm to room temperature and stir for 3 hours.
-
-
Workup:
-
Quench with saturated
solution. -
Extract with Ethyl Acetate.
-
The resulting product is Ethyl 1-(4-chlorobenzoyl)-5-methoxy-3-methylindole-2-carboxylate .
-
Application Workflow Visualization
Figure 2: Divergent synthesis pathways from EMMIC to NSAIDs and Kinase Inhibitor scaffolds.
Quality Control & Troubleshooting
To ensure the integrity of the intermediate for pharmaceutical use, specific analytical markers must be met.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Cyclization | Incomplete hydrazone formation | Extend step 1 time; ensure water is removed (Dean-Stark if using benzene/toluene). |
| Dark/Tarry Product | PPA temperature too high (>100°C) | Strictly control oil bath temp; keep internal temp <95°C. |
| Incomplete N-Acylation | Wet DMF or degraded NaH | Use freshly distilled DMF; titration of NaH activity recommended. |
Analytical Validation (NMR)
-
1H NMR (DMSO-d6):
-
1.35 (t, 3H, ester
) -
2.45 (s, 3H, C3-
) — Diagnostic Peak -
3.80 (s, 3H,
) -
4.30 (q, 2H, ester
) - 11.2 (s, 1H, NH) — Broad singlet
-
1.35 (t, 3H, ester
References
-
Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience.
-
Campos, K. R., et al. (2019). "The importance of synthetic chemistry in the pharmaceutical industry." Science, 363(6424).
-
Shaw, K. N., et al. (1958). "Synthesis of Indoles from 5-Methoxy-3-methylindole-2-carboxylic Acid." Journal of the American Chemical Society.
-
Patel, S. R., et al. (2015). "Synthesis and biological evaluation of some new 5-methoxy-3-methyl-indole derivatives." Medicinal Chemistry Research.
In Vitro Evaluation of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate Derivatives: Application Notes and Protocols for Anticancer Drug Discovery
Introduction: The Therapeutic Promise of Indole-2-Carboxylate Scaffolds
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with significant biological activities.[1][2] Among these, derivatives of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate are emerging as a promising class of compounds with potential applications in oncology.[1] The strategic placement of the methoxy and methyl groups on the indole ring, coupled with the reactive carboxylate moiety, provides a versatile platform for the development of targeted anticancer agents.[3][4] These derivatives have been shown to interact with various cellular targets crucial for cancer cell proliferation and survival, including receptor tyrosine kinases like EGFR and cytoskeletal components such as tubulin.[3][5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vitro studies to evaluate the anticancer potential of novel Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate derivatives. The protocols outlined herein are designed to be robust and self-validating, providing a clear rationale for each experimental step to ensure scientific integrity and reproducibility.
Part 1: Foundational In Vitro Assays for Anticancer Activity Screening
The initial assessment of novel indole derivatives typically involves a tiered screening approach, beginning with broad cytotoxicity assays against a panel of cancer cell lines, followed by more specific mechanistic studies.
Assessment of Cytotoxicity: The MTT Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is a cornerstone for preliminary cytotoxicity screening.[6]
Principle: Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells, which can be quantified spectrophotometrically.
Protocol: MTT Assay for Cytotoxicity Screening
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate derivative in sterile DMSO.
-
Perform serial dilutions of the stock solution in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control (DMSO-treated cells) and a positive control (a known anticancer drug, e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Workflow for MTT Cytotoxicity Assay
Caption: Workflow of the MTT assay for determining cell viability.
Investigating the Mechanism of Action: Tubulin Polymerization Inhibition
Many successful anticancer drugs, including the vinca alkaloids which are also indole derivatives, target the microtubule cytoskeleton.[7] Indole-2-carboxylate derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[3] A cell-free tubulin polymerization assay is a direct method to assess the interaction of the test compounds with tubulin.
Principle: The polymerization of purified tubulin into microtubules can be monitored by an increase in fluorescence of a reporter dye. Inhibitors of tubulin polymerization will prevent or reduce this increase in fluorescence.
Protocol: In Vitro Tubulin Polymerization Assay
-
Reagent Preparation:
-
Reconstitute lyophilized bovine or porcine brain tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) to a final concentration of 2-4 mg/mL.
-
Prepare a GTP stock solution (100 mM).
-
Prepare a fluorescence reporter stock solution (e.g., DAPI).
-
Prepare a stock solution of the indole derivative in DMSO.
-
-
Assay Setup:
-
In a pre-warmed (37°C) 96-well black plate, add the tubulin polymerization buffer.
-
Add the indole derivative at various concentrations. Include a positive control (e.g., Colchicine or Nocodazole) and a vehicle control (DMSO).
-
Add the tubulin solution to each well.
-
Initiate polymerization by adding GTP to a final concentration of 1 mM.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 450 nm for DAPI) every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time for each concentration.
-
Determine the rate of polymerization (the slope of the linear phase of the curve).
-
Calculate the percentage of inhibition of tubulin polymerization for each concentration relative to the vehicle control.
-
Determine the IC50 value for tubulin polymerization inhibition.
-
Tubulin Polymerization Inhibition Pathway
Caption: Mechanism of tubulin polymerization inhibition.
Part 2: Advanced Mechanistic and Target Validation Studies
Once a lead compound is identified from the initial screening, further in vitro studies are necessary to elucidate its precise mechanism of action and validate its cellular targets.
Kinase Inhibition Assays: Targeting EGFR Signaling
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in cell proliferation and survival.[8] Mutations and overexpression of EGFR are common in many cancers, making it a key therapeutic target.[5] Some indole-2-carboxylate derivatives have shown potent inhibitory activity against both wild-type and mutant forms of EGFR.[5]
Protocol: In Vitro EGFR Kinase Assay (Luminescent)
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a solution of recombinant human EGFR (wild-type or mutant) in the reaction buffer.
-
Prepare a solution of a suitable substrate peptide (e.g., poly(Glu, Tyr) 4:1).
-
Prepare an ATP solution.
-
Prepare a stock solution of the indole derivative in DMSO.
-
-
Assay Procedure:
-
In a white 96-well plate, add the reaction buffer.
-
Add the indole derivative at various concentrations. Include a positive control (e.g., Erlotinib or Gefitinib) and a vehicle control (DMSO).
-
Add the EGFR enzyme and the substrate peptide.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Luminescence Detection:
-
Stop the reaction and detect the amount of ATP remaining using a commercial kinase-glo luminescence assay kit according to the manufacturer's instructions. The luminescence signal is inversely proportional to the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of EGFR inhibition for each concentration relative to the vehicle control.
-
Determine the IC50 value for EGFR inhibition.
-
EGFR Signaling Pathway Inhibition
Caption: Inhibition of the EGFR signaling pathway.
Data Summary: Representative IC50 Values of Indole Derivatives
The following table summarizes representative half-maximal inhibitory concentration (IC50) values for various indole derivatives from the literature to provide a benchmark for experimental results.
| Compound Class | Target/Assay | Cell Line/System | IC50 (µM) | Reference |
| 6-Methoxy Indole Derivative (5m) | Tubulin Polymerization | Cell-free | 0.37 | [3] |
| 6-Methoxy Indole Derivative (5f/5m) | Cytotoxicity | Various Cancer Cells | 0.11 - 1.4 | [3] |
| 5-Chloro-3-(2-methoxyvinyl)-indole-2-carboxamide (5f) | EGFR (Wild-Type) | Cell-free | < 0.1 (GI50 = 29 nM) | [5][9] |
| Ethyl 5-hydroxy-2-(mesitylthiomethyl)-1-methyl-1H-indole-3-carboxylate (19) | 5-Lipoxygenase | Cell-free | 0.7 | [10] |
| 2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid-3,4-dimethoxyaniline (IVb) | Antioxidant (DPPH) | Cell-free | 57.46 (µg/mL) | [11] |
Conclusion and Future Directions
The in vitro protocols detailed in this guide provide a robust framework for the initial evaluation and mechanistic characterization of novel Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate derivatives as potential anticancer agents. Positive results from these assays, particularly potent cytotoxicity against cancer cell lines and specific inhibition of key targets like tubulin or EGFR, would warrant further investigation. Subsequent studies could include more advanced in vitro assays such as cell cycle analysis, apoptosis assays (e.g., Annexin V/PI staining, caspase activation), and investigation of effects on other cancer-related signaling pathways. Ultimately, promising candidates from in vitro studies would progress to in vivo evaluation in animal models to assess their efficacy and safety profiles.
References
-
Full article: Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - Taylor & Francis. (2023-05-31). Available from: [Link]
-
Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - MDPI. Available from: [Link]
-
Further studies on ethyl 5-hydroxy-indole-3-carboxylate scaffold: design, synthesis and evaluation of 2-phenylthiomethyl-indole derivatives as efficient inhibitors of human 5-lipoxygenase - PubMed. Available from: [Link]
-
Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - NIH. (2023-07-22). Available from: [Link]
-
Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents | ACS Omega. Available from: [Link]
-
In vitro antiplasmodial activity and toxicological profile of extracts, fractions and chemical constituents of leaves and s - Malaria World. Available from: [Link]
-
Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC - PubMed Central. Available from: [Link]
-
Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate - MDPI. Available from: [Link]
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - MDPI. Available from: [Link]
-
Ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate - PMC - NIH. Available from: [Link]
-
Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC - NIH. (2023-05-31). Available from: [Link]
-
Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues - Der Pharma Chemica. Available from: [Link]
-
Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC - PubMed Central. Available from: [Link]
-
Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC - NIH. (2022-08-16). Available from: [Link]
-
Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC - NIH. Available from: [Link]
-
Spectroscopic, quantum chemical, molecular docking and in vitro anticancer activity studies on 5-Methoxyindole-3-carboxaldehyde | Request PDF - ResearchGate. Available from: [Link]
-
Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5- monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors - ResearchGate. Available from: [Link]
-
Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - MDPI. Available from: [Link]
Sources
- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Further studies on ethyl 5-hydroxy-indole-3-carboxylate scaffold: design, synthesis and evaluation of 2-phenylthiomethyl-indole derivatives as efficient inhibitors of human 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. derpharmachemica.com [derpharmachemica.com]
Application Note: Scale-Up Synthesis of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate
Introduction & Scope
This Application Note details the process development and scale-up protocols for Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate (CAS: 35266-49-0). This molecule is a critical scaffold in medicinal chemistry, most notably serving as the immediate synthetic precursor to the non-steroidal anti-inflammatory drug (NSAID) Indomethacin .
While laboratory-scale syntheses often utilize the Nenitzescu reaction, this guide focuses on the Japp-Klingemann / Fischer Indole sequence. This route is preferred for multi-kilogram scale-up due to its use of inexpensive commodity chemicals, higher regioselectivity, and superior thermal management profiles compared to alternative pathways [1, 2].
Core Challenges in Scale-Up
-
Thermal Runaway: The diazotization step is highly exothermic and unstable above 5°C.
-
Mass Transfer: The biphasic nature of the Japp-Klingemann coupling requires rigorous agitation control.
-
Ammonium Management: The Fischer cyclization releases ammonium salts, necessitating specific workup procedures to prevent equipment fouling.
Retrosynthetic Analysis & Pathway
The synthesis is bifurcated into two distinct unit operations:
-
Japp-Klingemann Reaction: Formation of the arylhydrazone via diazonium coupling and simultaneous deacetylation.
-
Fischer Indole Cyclization: Acid-mediated [3,3]-sigmatropic rearrangement to form the indole core.
Pathway Visualization[1]
Figure 1: Synthetic workflow from commodity anilines to the indole scaffold. Note the critical deacetylation step during the formation of the hydrazone.
Critical Process Parameters (CPPs)
Success at scale relies on maintaining specific parameters within narrow operating windows.
| Parameter | Target Range | Criticality | Impact of Deviation |
| Diazotization Temp | -5°C to 2°C | High | >5°C leads to phenol formation and N₂ evolution (explosion risk). |
| Coupling pH | 4.5 – 5.5 | Medium | High pH promotes polymerization; Low pH stalls coupling. |
| Cyclization Temp | 75°C – 80°C | High | Low temp yields incomplete reaction; High temp degrades the ester. |
| Agitation (Step 1) | > 300 RPM | High | Essential for biphasic diazo coupling efficiency. |
Experimental Protocols
Protocol A: Japp-Klingemann Synthesis of the Hydrazone
Objective: Synthesis of Ethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanoate.
Reagents:
-
4-Methoxyaniline (p-Anisidine): 1.0 equiv
-
Sodium Nitrite: 1.1 equiv
-
Ethyl 2-methylacetoacetate: 1.05 equiv
-
Hydrochloric Acid (conc.): 2.5 equiv
-
Potassium Hydroxide (50% aq): As required for pH adjustment
Step-by-Step Methodology:
-
Diazotization (Reactor A):
-
Charge Reactor A with water (5 vol) and HCl (2.5 equiv).
-
Add 4-Methoxyaniline (1.0 equiv) and stir until fully dissolved.
-
Cool the system to -5°C using a glycol jacket.
-
Dropwise Addition: Add aqueous NaNO₂ (1.1 equiv in 2 vol water) subsurface over 60 minutes.
-
STOP POINT: Maintain internal temperature strictly < 2°C. Stir for 30 mins. Test for excess nitrite using starch-iodide paper (should turn blue).
-
-
Preparation of Active Methylene (Reactor B):
-
Coupling (Japp-Klingemann):
-
Transfer the cold diazonium salt solution from Reactor A into Reactor B over 90 minutes.
-
Critical: Simultaneously dose 20% KOH to maintain pH between 4.5 and 5.5.
-
The reaction is exothermic; maintain T < 10°C.
-
Upon completion, the "azo" intermediate undergoes hydrolysis/deacetylation to precipitate the Hydrazone .
-
-
Workup:
-
Filter the precipitated solid.[3]
-
Wash with cold water (3 x 2 vol) to remove inorganic salts.
-
Dry at 45°C under vacuum.
-
Protocol B: Fischer Indole Cyclization
Objective: Cyclization to Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate.
Reagents:
-
Hydrazone Intermediate (from Protocol A): 1.0 equiv[4]
-
Ethanolic HCl (15-20% w/w): 6.0 vol
-
Alternative: Polyphosphoric Acid (PPA) can be used but is harder to quench on scale.
Step-by-Step Methodology:
-
Reaction Setup:
-
Charge the glass-lined reactor with Ethanolic HCl (pre-cooled to 10°C).
-
Add the dry Hydrazone solid in portions. (Avoid dumping to prevent localized exotherms).
-
-
Cyclization:
-
Heat the slurry slowly to reflux (approx. 78°C).
-
Gas Evolution Warning: Ammonium chloride (NH₄Cl) is generated. Ensure scrubber is active to trap any liberated ammonia/HCl vapors.
-
Hold at reflux for 2–3 hours. The mixture will darken, and NH₄Cl may precipitate.
-
-
Quench & Crystallization:
-
Cool the mixture to 20°C.
-
Slowly add Water (3 vol) to induce precipitation of the Indole ester.
-
Cool further to 0–5°C and age for 2 hours.
-
-
Isolation:
-
Filter the crude Indole.
-
Purification: Recrystallize from Ethanol/Water (9:1).
-
Dry at 60°C.
-
Target Yield: 75–82% (over two steps). Appearance: Pale yellow to off-white crystalline solid.
Process Safety & Troubleshooting
Thermal Hazard Management
The Fischer cyclization is a classic example of a reaction that can exhibit "thermal runaway" if the hydrazone accumulation is too high before the reaction initiates.
-
Control Strategy: Use Dosing Controlled Reaction (DCR) mode if the reactor exceeds 50L. Dose the hydrazone as a slurry into hot acid rather than heating the entire mass at once.
Impurity Profile
| Impurity | Origin | Remediation |
| Phenolic tars | Decomposition of diazonium salt (Step 1) | Keep Step 1 Temp < 2°C; Ensure rapid coupling. |
| De-esterified acid | Hydrolysis during Fischer workup | Avoid prolonged exposure to hot acid/water mixtures; quench cold. |
| Regioisomers | Incorrect cyclization | Less likely with 3-methyl substitution, but verify by HPLC. |
Equipment & Workflow Diagram
Figure 2: Process Block Diagram illustrating the two-stage reactor configuration and isolation points.
References
-
Organic Syntheses, Coll.[5][6] Vol. 4, p. 633 (1963). Japp-Klingemann Reaction: General Procedures. [Link]
-
Merck Index. Indomethacin and derivatives synthesis. [Link]
-
Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid. Organic Process Research & Development. (Detailed optimization of the Fischer cyclization for this specific ester). [Link]
Sources
Application Notes & Protocols: Strategic Use of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate for the Synthesis of Novel Kinase Inhibitors
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology.[1][2] Its unique electronic properties and structural versatility allow it to effectively mimic the purine core of ATP, enabling potent inhibition of various protein kinases.[3] This guide provides a detailed technical overview and actionable protocols for leveraging Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate as a strategic starting material for the synthesis of next-generation kinase inhibitors. We will explore the rationale behind its selection, key synthetic transformations, and the functional significance of each substituent in achieving high-affinity kinase binding.
Introduction: The Rationale for Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate
Protein kinases are fundamental regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many diseases, most notably cancer.[2][4] The development of small molecule kinase inhibitors has revolutionized treatment paradigms in these areas. Indole derivatives have emerged as a particularly successful class of kinase inhibitors due to their ability to form key hydrogen bonding interactions within the ATP-binding pocket of kinases.[1]
Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate is a highly valuable, yet underutilized, starting material for the synthesis of kinase inhibitors. Its structure is pre-functionalized with key features that can be strategically exploited:
-
The Indole Core: Serves as the primary pharmacophore for kinase hinge-binding.
-
C2-Ethyl Carboxylate: This ester group is an ideal synthetic handle. It can be readily hydrolyzed to the corresponding carboxylic acid, which is a crucial precursor for the formation of amide bonds—a common feature in many potent kinase inhibitors like Sunitinib.[5][6]
-
C5-Methoxy Group: The methoxy substituent at the 5-position can significantly enhance binding affinity and modulate physicochemical properties.[7] It can participate in hydrogen bonding or hydrophobic interactions within the kinase active site, improving both potency and selectivity.[7][8]
-
C3-Methyl Group: The methyl group at the 3-position can serve as a "selectivity element." By occupying a specific sub-pocket of the target kinase, it can enhance binding to the desired target while sterically clashing with the active sites of off-target kinases, thereby improving the inhibitor's selectivity profile.
This guide will focus on a primary, robust synthetic workflow: the hydrolysis of the C2-ester followed by amide coupling to generate a library of diverse indole-2-carboxamide-based kinase inhibitors.
Core Synthetic Workflow
The central strategy involves a two-step process to convert the readily available starting material into a diverse library of potential kinase inhibitors. This approach is modular, allowing for the introduction of various side chains to probe the structure-activity relationship (SAR) of the target kinase.
Caption: General two-step synthetic workflow.
Detailed Protocols & Methodologies
Protocol 1: Saponification of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate
Objective: To hydrolyze the ethyl ester at the C2 position to the corresponding carboxylic acid. This is the rate-determining step for creating the key intermediate for subsequent amide coupling reactions.
Causality: The use of a strong base (e.g., KOH) and a protic solvent mixture (e.g., ethanol/water) facilitates the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. Heating under reflux provides the necessary activation energy to drive the reaction to completion. Subsequent acidification is critical to protonate the resulting carboxylate salt, causing the desired carboxylic acid to precipitate out of the aqueous solution, allowing for easy isolation.
Materials:
-
Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate
-
Potassium hydroxide (KOH)
-
Ethanol (EtOH), Reagent Grade
-
Deionized Water (H₂O)
-
Hydrochloric acid (HCl), 2M solution
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beaker
-
Buchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask, dissolve 10.0 g of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate in 100 mL of ethanol.
-
In a separate beaker, prepare a solution of 8.0 g of KOH in 20 mL of deionized water.
-
Add the KOH solution to the flask containing the indole ester.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with gentle stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexane:ethyl acetate). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Add 100 mL of cold deionized water to the residue and stir until all solids are dissolved.
-
Slowly add 2M HCl solution while stirring vigorously. The carboxylic acid product will precipitate as a solid. Continue adding HCl until the pH of the solution is ~2.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold deionized water (2 x 50 mL).
-
Dry the product in a vacuum oven at 50°C to a constant weight.
Expected Outcome: 5-Methoxy-3-methyl-1H-indole-2-carboxylic acid as an off-white to pale yellow solid. The yield should be in the range of 85-95%.
Protocol 2: Synthesis of Indole-2-Carboxamide Derivatives via Amide Coupling
Objective: To couple the synthesized 5-Methoxy-3-methyl-1H-indole-2-carboxylic acid with a diverse range of primary or secondary amines to generate a library of potential kinase inhibitors.
Causality: Amide bond formation between a carboxylic acid and an amine is not spontaneous and requires an activating agent. Coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) react with the carboxylic acid to form a highly reactive activated ester intermediate. This intermediate is then readily attacked by the nucleophilic amine to form the stable amide bond. A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is used to neutralize the acidic byproducts of the reaction, driving the equilibrium towards product formation.
Materials:
-
5-Methoxy-3-methyl-1H-indole-2-carboxylic acid
-
Amine of interest (R-NH₂)
-
HATU (Coupling Reagent)
-
DIPEA (Base)
-
Dimethylformamide (DMF), Anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 5-Methoxy-3-methyl-1H-indole-2-carboxylic acid (1.0 eq).
-
Dissolve the acid in anhydrous DMF (approximately 0.1 M concentration).
-
Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired indole-2-carboxamide.
Data Presentation & Characterization
The successful synthesis of the target compounds should be confirmed by standard analytical techniques.
| Compound | Structure | Molecular Weight | ¹H NMR (Expected Key Signals) | Mass Spec (m/z) |
| Starting Material | Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate | 233.26 | δ 1.4 (t, 3H, -CH₃), 4.4 (q, 2H, -CH₂-), 3.8 (s, 3H, -OCH₃), 2.5 (s, 3H, C3-CH₃) | [M+H]⁺ = 234.1 |
| Intermediate | 5-Methoxy-3-methyl-1H-indole-2-carboxylic acid | 205.21 | δ 12.5 (br s, 1H, -COOH), 3.8 (s, 3H, -OCH₃), 2.5 (s, 3H, C3-CH₃) | [M+H]⁺ = 206.1 |
| Example Product | N-benzyl-5-methoxy-3-methyl-1H-indole-2-carboxamide | 294.35 | δ 8.5 (t, 1H, -NH-), 7.2-7.4 (m, 5H, Ar-H), 4.6 (d, 2H, -CH₂-Ph), 3.8 (s, 3H, -OCH₃), 2.5 (s, 3H, C3-CH₃) | [M+H]⁺ = 295.1 |
Biological Context: Targeting Kinase Signaling Pathways
The synthesized indole-2-carboxamides are designed to target the ATP-binding site of protein kinases. For example, in the widely studied MAPK/ERK pathway, which is frequently dysregulated in cancer, inhibitors can block the activity of kinases like MEK or ERK, thereby preventing downstream signaling that leads to cell proliferation and survival.[4]
Caption: Inhibition of the MAPK/ERK pathway.
Conclusion
Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate is a versatile and strategically valuable starting material for the synthesis of novel kinase inhibitors. The straightforward and robust synthetic protocols provided herein for ester hydrolysis and subsequent amide coupling offer a reliable pathway for generating diverse chemical libraries. The inherent functionalities of this starting material—the C5-methoxy group for enhanced binding and the C3-methyl group for potential selectivity—provide a solid foundation for the development of potent and selective next-generation therapeutics targeting a wide range of protein kinases.
References
-
Title: Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review Source: PubMed URL: [Link]
- Title: Process for the preparation of indole derivatives Source: Google Patents URL
-
Title: Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate Source: MDPI URL: [Link]
-
Title: The Azaindole Framework in the Design of Kinase Inhibitors Source: PMC - PubMed Central URL: [Link]
-
Title: Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. Source: ResearchGate URL: [Link]
-
Title: Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment Source: MDPI URL: [Link]
-
Title: Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer Source: Bentham Science URL: [Link]
-
Title: Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties Source: PMC - NIH URL: [Link]
-
Title: Ethyl 5-methoxyindole-2-carboxylate Source: PubChem - NIH URL: [Link]
-
Title: Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues Source: Der Pharma Chemica URL: [Link]
-
Title: Ethyl 5-methoxy-2-methyl-1H-indole-3-carboxylate Source: Doron Scientific URL: [Link]
- Title: Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt Source: Google Patents URL
-
Title: The role of the methoxy group in approved drugs Source: ResearchGate URL: [Link]
-
Title: Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor Source: PMC - PubMed Central URL: [Link]
-
Title: Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15? Source: MDPI URL: [Link]
Sources
- 1. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20110092717A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Note: Precision Synthesis of Indole Scaffolds via the Japp-Klingemann Reaction
Executive Summary
The indole moiety is a "privileged structure" in medicinal chemistry, serving as the core scaffold for blockbuster drugs ranging from NSAIDs (Indomethacin) to triptan anti-migraine agents. While the Fischer Indole Synthesis is the standard method for ring closure, the availability of diverse aryl hydrazine precursors is often the limiting factor.
The Japp-Klingemann (JK) reaction overcomes this bottleneck. It allows researchers to synthesize complex aryl hydrazones directly from widely available anilines and
Mechanistic Insight & Reaction Design
To execute the Japp-Klingemann reaction with high fidelity, one must understand the competition between the azo-coupling and the hydrolytic cleavage .
The reaction proceeds in two distinct phases:
-
Electrophilic Coupling: The diazonium salt attacks the activated methine carbon of the
-keto ester. This requires a buffered pH (pH 5.0–6.0) to ensure sufficient enol concentration without decomposing the diazonium salt. -
Deacylative Cleavage: The resulting azo-ester intermediate is unstable. In the presence of a base, the tetrahedral intermediate collapses, ejecting the acyl group (usually as acetate) to form the thermodynamically stable hydrazone.
Expert Insight: A common failure mode is "oiling out" or incomplete cleavage. This is often caused by insufficient pH control during the second phase. Our protocol utilizes a dual-base system (Sodium Acetate for buffering, Potassium Hydroxide for cleavage) to drive the reaction to completion.
Pathway Visualization
The following diagram illustrates the critical signaling nodes and chemical transformations in the workflow.
Figure 1: The Japp-Klingemann workflow, highlighting the critical transition from Diazotization to Deacylative Cleavage.
Experimental Protocol
Target Synthesis: Ethyl Pyruvate Phenylhydrazone (Precursor to Ethyl Indole-2-carboxylate) Scale: 0.1 Molar (Scaleable to >1 mol)
Reagents & Equipment Setup
-
Reactor: 500 mL 3-neck round bottom flask equipped with a mechanical stirrer (magnetic stirring is insufficient for the thick slurry formed), internal thermometer, and dropping funnel.
-
Cooling: Ice-salt bath capable of maintaining -5°C.
-
pH Monitoring: Calibrated pH meter or narrow-range pH paper (pH 4–7).
Table 1: Stoichiometric Table
| Component | Role | Equivalents | Amount (0.1 mol scale) | Notes |
| Aniline | Substrate | 1.0 | 9.3 g (9.1 mL) | Distill if dark/oxidized. |
| Sodium Nitrite | Diazotizing Agent | 1.1 | 7.6 g | Dissolve in 15 mL H₂O. |
| HCl (conc.) | Acid Source | 2.5 | 21 mL | Dilute with 21 mL ice H₂O. |
| Ethyl Acetoacetate | Active Methylene | 1.0 | 13.0 g | Use fresh bottle. |
| Sodium Acetate | Buffer | ~2.0 | 16.4 g | Dissolved in minimal H₂O. |
| KOH (50% aq) | Cleavage Base | 1.2 | ~13 mL | Added dropwise. |
Step-by-Step Methodology
Phase A: Preparation of the Diazonium Salt
-
Acidification: Charge the reactor with Aniline (9.3 g), concentrated HCl (21 mL), and water (21 mL). Stir vigorously.
-
Pre-Cooling: Cool the resulting hydrochloride suspension to -5°C to 0°C .
-
Note: Efficient cooling is non-negotiable. Temperatures >5°C promote phenol formation via hydrolysis.
-
-
Diazotization: Add the Sodium Nitrite solution (7.6 g in 15 mL H₂O) dropwise via the addition funnel.
-
Rate Control: Maintain internal temperature < 2°C.
-
Endpoint: After addition, stir for 10 min. Test with starch-iodide paper (instant blue/black confirms excess HNO₂). Add urea (0.5 g) to quench excess nitrous acid if necessary.
-
Phase B: The Japp-Klingemann Coupling
-
Substrate Preparation: In a separate beaker, mix Ethyl Acetoacetate (13.0 g) with Ethanol (30 mL) and cool to 0°C.
-
Coupling Initiation: Pour the cold Ethyl Acetoacetate solution into the diazonium salt slurry.
-
Buffering (The Critical Step): Immediately add the Sodium Acetate solution (16.4 g in 30 mL H₂O) slowly.
-
Observation: The reaction mixture will turn yellow/orange and may become thick. The pH should rise to approx. 5.5.
-
Mechanism: This buffers the HCl, generating the free diazonium species and the enol of the ester, initiating C-C bond formation.
-
Phase C: Deacylative Cleavage & Isolation
-
Deacylation: Allow the mixture to stir at 0°C for 30 minutes. Then, slowly add the 50% KOH solution while monitoring temperature (keep < 10°C).
-
Why: The high pH triggers the hydroxide attack on the acetyl group.
-
-
Maturation: Allow the reaction to warm to room temperature over 1 hour. The oily intermediate should solidify into the hydrazone.
-
Workup:
-
Filter the solid precipitate.
-
Wash thoroughly with water (3 x 50 mL) to remove inorganic salts and acetic acid byproducts.
-
Recrystallization: Recrystallize from Ethanol/Water (3:1) to obtain pure Ethyl Pyruvate Phenylhydrazone.
-
Yield Expectations: 75–85%.
-
Quality Control & Validation
Before proceeding to the Fischer Indole Cyclization, validate the intermediate.
Table 2: Validation Parameters
| Method | Expected Result | Failure Indicator |
| Visual | Yellow to orange crystalline solid | Dark red oil (decomposition/polymerization) |
| Melting Point | 116–118°C (Lit. Value) | Broad range < 110°C (Solvent/impurity trapped) |
| 1H NMR (CDCl3) | Missing NH peak (Did not form hydrazone) | |
| TLC (Hex/EtOAc) | Single spot, Rf ~0.6 | Multiple spots or streak at baseline |
Troubleshooting & Optimization
-
Problem: Product is an oil that refuses to crystallize.
-
Root Cause: Incomplete deacylation or presence of unreacted acetoacetate.
-
Solution: Extract the oil with ether, wash with dilute NaOH (to remove acetic acid and unreacted starting material), dry, and evaporate. Scratch the flask with a glass rod or seed with a crystal.
-
-
Problem: Low Yield / Tar formation.
-
Root Cause: Temperature spike during diazotization or coupling.
-
Solution: Ensure internal temperature never exceeds 5°C during Phase A and B.
-
Safety Considerations
-
Diazonium Salts: Potentially explosive if allowed to dry completely in pure form. Always keep them in solution/slurry and process immediately.
-
Sodium Nitrite: Toxic oxidizer. Avoid contact with skin.
-
Waste Disposal: The filtrate contains acetic acid and inorganic salts but may contain traces of diazo compounds. Treat with dilute NaOH to decompose any remaining diazo species before disposal.
References
-
Phillips, R. R. (1959). The Japp-Klingemann Reaction. Organic Reactions, 10, 143. [Link]
-
Reynolds, G. A.; VanAllan, J. A. (1963). Ethyl Indole-2-carboxylate. Organic Syntheses, Coll. Vol. 4, p.436. [Link]
- Yao, T., & Larock, R. C. (2005). Synthesis of Indoles via the Fischer Indole Cyclization. Current Organic Chemistry, 9(15).
- Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience. (Definitive text on the conversion of JK products to indoles).
Application Note: High-Purity Isolation of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate using Automated Flash Chromatography
Abstract
This application note presents a detailed, optimized protocol for the purification of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate, a key intermediate in pharmaceutical synthesis. The described method utilizes automated normal-phase flash column chromatography, a technique that offers significant advantages in speed, resolution, and reproducibility over traditional gravity-driven methods[1][2]. By employing a systematic approach to solvent selection and gradient optimization, this protocol consistently yields the target compound with greater than 98% purity, suitable for downstream applications in drug development and medicinal chemistry.
Introduction
Indole derivatives are a critical class of heterocyclic compounds, forming the structural core of numerous natural products and pharmacologically active agents[3]. Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate is a valuable substituted indole, often synthesized as a precursor for more complex therapeutic molecules. The purity of such intermediates is paramount, as impurities can lead to unwanted side reactions, lower yields in subsequent steps, and introduce potential toxicological risks in final drug products.
Flash column chromatography is a preparative liquid chromatography technique that uses positive pressure to accelerate solvent flow through the stationary phase, enabling rapid and efficient separation of organic compounds[1][4]. This method is based on the principle of selective adsorption and elution, where components of a mixture are separated based on their differing affinities for the stationary and mobile phases[5][6]. This application note provides a robust and validated protocol for the purification of the title compound from a crude synthetic reaction mixture.
Compound Properties & Method Selection
-
Compound: Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate
-
Molecular Formula: C₁₃H₁₅NO₃
-
Molecular Weight: 233.26 g/mol [7]
-
Structure:
(Note: This is an illustrative image link)
The presence of the ester and methoxy groups, combined with the indole core, renders the molecule moderately polar. This polarity profile makes it an ideal candidate for purification via normal-phase chromatography, where a polar stationary phase (silica gel) is used with a non-polar mobile phase[4]. A solvent gradient, starting with a non-polar solvent and gradually increasing in polarity, will be used to first wash away non-polar impurities before eluting the target compound.
The indole chromophore exhibits strong UV absorbance, typically with maxima around 270-280 nm, allowing for effective real-time monitoring of the column effluent and precise fraction collection[8].
Materials and Methods
3.1. Equipment
-
Automated Flash Chromatography System (e.g., Teledyne ISCO CombiFlash, Biotage Selekt, or equivalent)
-
UV-Vis Detector (integrated or standalone)
-
Fraction Collector
-
Rotary Evaporator
-
Thin-Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
-
UV lamp (254 nm)
3.2. Chemicals and Consumables
-
Crude Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate (approx. 1.0 g)
-
Silica Gel (for flash column, 230-400 mesh)[3]
-
n-Hexane (HPLC Grade)[9]
-
Ethyl Acetate (EtOAc) (HPLC Grade)[9]
-
Dichloromethane (DCM) (for sample loading)
-
TLC developing chamber
-
Glass vials for fraction collection
Experimental Protocol
4.1. Method Development using TLC
The cornerstone of a successful flash chromatography separation is the development of an appropriate solvent system using Thin-Layer Chromatography (TLC)[2][10].
-
Spotting: Dissolve a small amount of the crude reaction mixture in a minimal volume of dichloromethane. Spot the solution onto a silica gel TLC plate.
-
Development: Develop several TLC plates using different ratios of n-Hexane and Ethyl Acetate (e.g., 9:1, 8:2, 7:3 Hexane:EtOAc).
-
Visualization: Visualize the developed plates under a UV lamp at 254 nm.
-
Objective: The ideal solvent system for the main purification run is one that provides a Retention Factor (Rƒ) of 0.2 to 0.3 for the target compound[2]. This Rƒ value ensures that the compound is well-retained on the column but can be eluted efficiently, providing optimal separation from both less polar and more polar impurities.
4.2. Sample Preparation & Loading
-
Dissolution: Dissolve approximately 1.0 g of the crude product in a minimal amount of dichloromethane (DCM), typically 2-3 mL. Causality: Using a minimal volume of a strong solvent ensures the sample is loaded onto the column in a tight, concentrated band, which is critical for achieving high resolution.
-
Adsorption (Dry Loading): Add 2-3 g of silica gel to the dissolved sample. Gently evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained. Trustworthiness: Dry loading is superior to liquid injection for this application. It prevents column cracking and ensures an even distribution of the sample at the top of the stationary phase, leading to sharper peaks and better separation.
4.3. Flash Chromatography Purification
The following table summarizes the optimized parameters for the automated flash chromatography system.
| Parameter | Value / Description | Rationale |
| Column | 40 g Silica Gel Cartridge | Standard size for purifying 0.1 - 1.5 g of crude material. |
| Mobile Phase A | n-Hexane | Weak, non-polar solvent. |
| Mobile Phase B | Ethyl Acetate (EtOAc) | Stronger, more polar solvent. |
| Flow Rate | 40 mL/min | Optimal for a 40 g column, balancing speed and resolution. |
| Detection | UV, 280 nm | The indole nucleus provides a strong chromophore for detection[8]. |
| Loading Method | Solid Load Cartridge (Dry Load) | Ensures high-resolution separation. |
| Gradient Profile | See Table 2 below | Gradually increases solvent polarity to elute compounds of interest. |
Table 2: Solvent Gradient Profile
| Step | % Ethyl Acetate (B) | Column Volumes (CV) | Purpose |
|---|---|---|---|
| 1 | 5% | 2 | Column equilibration and elution of very non-polar impurities. |
| 2 | 5% → 25% | 10 | Gradual increase in polarity to separate the target compound. |
| 3 | 25% | 2 | Ensure complete elution of the target compound. |
| 4 | 100% | 2 | Column wash to remove highly polar impurities. |
4.4. Fraction Collection and Analysis
-
Collect fractions based on the UV chromatogram peaks. The system should be set to trigger fraction collection when the UV absorbance exceeds a predefined threshold.
-
Analyze the collected fractions containing the main peak by TLC to confirm purity and identify fractions containing the pure product.
-
Pool the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate as a solid.
Workflow Visualization
The overall purification process can be visualized as follows:
Sources
- 1. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate [mdpi.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Introduction to Flash Column - Hawach [hawachhplccolumn.com]
- 6. news-medical.net [news-medical.net]
- 7. Ethyl 5-methoxy-7-methyl-1H-indole-2-carboxylate | C13H15NO3 | CID 53399250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]
- 10. biotage.com [biotage.com]
Application Note: Handling, Storage, and Protocol Management for Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate
Part 1: Executive Summary & Chemical Identity[1]
Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate is a specialized indole derivative frequently utilized as a scaffold in the synthesis of antiviral agents (analogous to Umifenovir/Arbidol precursors) and anti-inflammatory compounds.[1] Its structural integrity relies on the stability of the indole core (susceptible to oxidative coupling) and the ethyl ester moiety (susceptible to hydrolysis).[1]
This guide defines the Gold Standard for handling this compound to ensure experimental reproducibility. The protocols below are designed to mitigate the two primary degradation pathways: oxidative dimerization and ester hydrolysis .
Chemical Profile Table[1][2][3]
| Parameter | Specification | Notes |
| CAS Number | 16381-42-3 | Unique identifier for the 3-methyl isomer.[1][2] |
| Molecular Weight | 233.26 g/mol | |
| Physical State | Solid (Crystalline powder) | Typically off-white to pale yellow.[1] |
| Melting Point | 151–152 °C | Sharp melting point indicates high purity.[1] |
| Solubility | DMSO, Ethanol, DMF, DCM | Poorly soluble in water.[1] |
| pKa (Calculated) | ~16 (Indole NH) | Weakly acidic; requires strong base for deprotonation.[1] |
| LogP | ~2.66 | Lipophilic; membrane permeable.[1] |
Part 2: Storage & Handling Protocols[1][4][5]
The "Cold Chain" Storage Protocol
To maximize shelf-life (>2 years), the compound must be isolated from environmental stressors (moisture, oxygen, UV light).[1]
-
Primary Storage: -20°C in a manual defrost freezer.
-
Container: Amber glass vial with a Teflon-lined screw cap.[1]
-
Atmosphere: Argon or Nitrogen backfill is recommended for long-term storage (>6 months).[1]
Rationale: The 5-methoxy group is an electron-donating group (EDG), which increases the electron density of the indole ring, making it slightly more susceptible to electrophilic oxidation than unsubstituted indoles.[1] The ester group at position 2 stabilizes the ring somewhat, but moisture ingress will catalyze hydrolysis to the carboxylic acid (5-methoxy-3-methyl-1H-indole-2-carboxylic acid), rendering the sample useless for ester-specific reactions.[1]
Solubilization Protocol (Stock Preparation)
Objective: Prepare a 10 mM stock solution in DMSO for biological assays.
Reagents:
Step-by-Step Methodology:
-
Equilibration: Remove the solid vial from -20°C storage. CRITICAL: Allow the vial to warm to Room Temperature (RT) inside a desiccator for 30 minutes before opening.
-
Why? Opening a cold vial introduces condensation, trapping water inside the hygroscopic DMSO stock later.[1]
-
-
Weighing: Weigh 2.33 mg of compound into a sterile microcentrifuge tube or amber vial.
-
Solvent Addition: Add 1.0 mL of Anhydrous DMSO.
-
Dissolution: Vortex for 30 seconds. If particulates remain, sonicate at 40 kHz for 60 seconds. The solution should be clear and colorless to pale yellow.[1]
-
Aliquoting: Divide the stock into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.
-
Storage of Stock: Store aliquots at -20°C or -80°C. Stable for 6 months.
Workflow Visualization
The following diagram illustrates the critical decision pathways for handling the solid and solution states to prevent degradation.
Caption: Figure 1.[1] Optimal handling workflow ensuring moisture exclusion and solvent compatibility.
Part 3: Degradation Mechanisms & Troubleshooting
Researchers must be able to identify if their compound has compromised integrity.[1]
Hydrolysis (The "Wet DMSO" Problem)
If the stock solution contains water (from hygroscopic DMSO absorption), the ethyl ester will hydrolyze over time.[1]
-
Reaction: Ethyl ester + H₂O → Carboxylic Acid + Ethanol.[1]
-
Impact: The carboxylic acid derivative often has significantly different solubility and biological binding properties (due to the negative charge at physiological pH).[1]
-
Detection: LC-MS will show a mass shift of -28 Da (Loss of Ethyl group + Addition of H).[1]
Oxidation (The "Yellowing" Effect)
Indoles are electron-rich.[1] While the 2-carboxylate withdraws electrons (stabilizing), the 5-methoxy donates electrons (destabilizing).[1]
-
Sign: The white powder turns bright yellow or brown.[1]
-
Cause: Formation of quinoid imines or oxidative dimers.[1]
-
Prevention: Store under inert gas (Argon).
Caption: Figure 2.[1] Primary degradation pathways.[1] Hydrolysis yields the free acid; Oxidation yields colored impurities.[1]
Part 4: Application Context (Synthesis & Medicinal Chemistry)[1]
This compound serves as a versatile building block. Its specific substitution pattern (5-methoxy, 3-methyl) makes it a valuable regioisomer scaffold for studying Structure-Activity Relationships (SAR) in:
-
Antiviral Research: Indole-2-carboxylates are often explored as fusion inhibitors.[1] While Arbidol is an indole-3-carboxylate, the 2-carboxylate isomers allow researchers to probe the spatial requirements of the viral hemagglutinin binding pocket.[1]
-
Indole Functionalization:
Safety Note: While specific GHS data is limited for this exact CAS, treat as a Category 2 Irritant (Skin/Eye/Respiratory).[1]
-
PPE: Nitrile gloves, safety glasses, and lab coat are mandatory.[1]
-
Ventilation: Handle powder in a fume hood to avoid inhalation.[1]
References
-
PubChem. (2024).[1][3] Ethyl 5-methoxyindole-2-carboxylate (Structural Analog Data). National Library of Medicine.[1] Retrieved from [Link][1]
-
Wright, J. et al. (2017).[1][4] Structure-based optimization and synthesis of antiviral drug Arbidol analogues. Scientific Reports.[1] Retrieved from [Link]
Sources
- 1. Ethyl 5-methoxyindole-2-carboxylate | C12H13NO3 | CID 20926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Ethyl 5-methoxy-7-methyl-1H-indole-2-carboxylate | C13H15NO3 | CID 53399250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Structure-based optimization and synthesis of antiviral drug Arbidol analogues with significantly improved affinity to influenza hemagglutinin - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the yield of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate synthesis
Ticket ID: IND-5M3M-2C-OPT Topic: Yield Improvement for Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary
You are experiencing yield attrition during the synthesis of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate . This molecule combines an electron-rich aromatic system (5-methoxy) with steric constraints (3-methyl).
The synthesis typically follows a two-stage workflow:
-
Japp-Klingemann Reaction: Coupling p-anisidine diazonium salt with ethyl 2-methylacetoacetate to form a hydrazone.
-
Fischer Indole Cyclization: Acid-mediated rearrangement of the hydrazone to the indole.
Root Cause Analysis: Low yields in this specific synthesis are usually caused by incomplete deacetylation during the Japp-Klingemann step or oxidative polymerization (tarring) during the Fischer cyclization due to the sensitivity of the electron-rich 5-methoxy ring.
Module 1: The Japp-Klingemann Coupling (The Setup)
Objective: Synthesis of Ethyl 2-(2-(4-methoxyphenyl)hydrazono)propanoate.
Troubleshooting Guide: Japp-Klingemann
| Symptom | Probable Cause | Corrective Action |
| Oily/Sticky Hydrazone | Incomplete deacetylation of the intermediate azo-ester. | Ensure the reaction mixture is sufficiently alkaline (pH 10-11) during the coupling to force the loss of the acetyl group. |
| Low Yield / Decomposition | Diazonium salt instability. | Maintain temperature strictly between 0°C and 5°C . Do not isolate the diazonium salt; use immediately. |
| Product is Red/Orange Oil | Normal appearance for this hydrazone (often low melting point). | Do not discard. Attempt crystallization from cold ethanol or proceed directly to cyclization after thorough drying. |
Optimized Protocol (Step-by-Step)
-
Diazotization: Dissolve p-anisidine (1.0 eq) in HCl (2.5 eq) and water. Cool to 0°C. Add NaNO₂ (1.05 eq) dropwise. Solution must remain clear.
-
Preparation of Active Methylene: In a separate flask, dissolve Ethyl 2-methylacetoacetate (1.0 eq) in Ethanol (5 vol) and cool to 0°C.
-
Coupling & Deacetylation (CRITICAL):
-
Add a solution of KOH (or NaOH) slowly to the ester solution.
-
Add the cold diazonium solution to this basic ester mixture slowly.
-
Key Checkpoint: The pH must remain basic to ensure the acetyl group is cleaved (leaving as acetate), resulting in the hydrazone rather than the azo-ester.
-
-
Isolation: The product (hydrazone) typically precipitates as an oil or solid. Extract with diethyl ether if oily, wash with water, and dry over MgSO₄.
Module 2: The Fischer Indole Cyclization (The Closure)
Objective: Ring closure to Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate.
Troubleshooting Guide: Fischer Cyclization
| Symptom | Probable Cause | Corrective Action |
| Black Tar Formation | Acid concentration too high or temperature too high. The 5-OMe group activates the ring, making it prone to oxidation. | Switch acids. Move from conc. H₂SO₄ to Polyphosphoric Acid (PPA) or alcoholic H₂SO₄ (10-15% in EtOH). |
| Incomplete Reaction | Reaction stopped too early; steric hindrance of the 3-methyl precursor. | Monitor via TLC. If using PPA, mechanical stirring is essential due to viscosity. |
| Low Purity | Co-elution with uncyclized hydrazone. | Ensure the reaction runs to completion. Purify via recrystallization from Ethanol/Water rather than column chromatography if possible. |
Optimized Protocol (Step-by-Step)
-
Acid Choice: Use Polyphosphoric Acid (PPA) . It acts as both solvent and catalyst and is generally gentler on electron-rich indoles than sulfuric acid.
-
Mixing: Mix the Hydrazone (from Module 1) with PPA (10-15 parts by weight) in a reaction vessel with an overhead stirrer.
-
Heating: Heat to 80-90°C . Do not exceed 100°C as the methoxy group increases susceptibility to charring.
-
Quenching: Pour the hot reaction mixture onto crushed ice/water with vigorous stirring. The indole should precipitate as a solid.
-
Purification: Filter the solid. Recrystallize from Ethanol.
Module 3: Visualizing the Workflow
The following diagram illustrates the critical decision points and chemical pathways for this synthesis.
Figure 1: Reaction workflow and critical control points for the synthesis of 5-methoxy-3-methyl indoles.
Frequently Asked Questions (FAQ)
Q: Can I use the Nenitzescu synthesis instead to avoid the diazonium step? A: While the Nenitzescu synthesis (benzoquinone + enaminocrotonate) is a viable route for 5-hydroxyindoles, using it for 5-methoxyindoles requires specific methylated quinones and often suffers from poor regioselectivity. The Japp-Klingemann/Fischer route described above is chemically more robust for the 2-carboxylate specifically.
Q: Why is the "3-methyl" group important for the synthesis conditions? A: The methyl group at the 3-position (coming from the ethyl 2-methylacetoacetate) provides steric bulk. In the Fischer cyclization, this actually helps by preventing alternative rearrangements, but it requires that the hydrazone formation (Step 2) be driven to completion, as the initial attack on the branched carbon is slower than on an unbranched beta-keto ester.
Q: My final product has a lower melting point than reported. Why? A: This is often due to trace amounts of the uncyclized hydrazone or hydrolysis of the ethyl ester to the free acid (5-methoxy-3-methylindole-2-carboxylic acid). Check your product via LC-MS. If the mass is [M-28], you have the acid. Avoid prolonged exposure to strong aqueous base or acid during workup to preserve the ester.
References
-
Organic Syntheses , Coll. Vol. 4, p.633 (1963); Vol. 39, p.25 (1959). Ethyl 5-Methoxyindole-2-carboxylate. (Provides the foundational protocol for Japp-Klingemann/Fischer sequences on anisidines). [Link]
- Robinson, B. (1983). The Fischer Indole Synthesis. John Wiley & Sons.
- Henecka, H. et al. (1962). Verfahren zur Herstellung von Indol-Derivaten. (Foundational industrial patents regarding Indomethacin precursors which utilize this specific indole scaffold).
Side reactions in the Fischer indole synthesis of substituted indoles
Status: Operational Current Version: 4.2 (Optimized for Substituted Systems) Operator: Senior Application Scientist
Welcome to the Fischer Indole Synthesis (FIS) Technical Support Center. This guide is structured to troubleshoot specific failure modes encountered during the synthesis of substituted indoles. Unlike standard textbook descriptions, this hub focuses on deviation management —identifying why a reaction failed (side products) and how to steer the mechanism back toward the desired pharmacophore.
🎫 Ticket #001: Regioselectivity Failure (Isomeric Mixtures)
User Report: "I reacted 2-butanone with phenylhydrazine, expecting the 3-ethyl indole, but I obtained a 50:50 mixture of 2,3-dimethylindole and 3-ethylindole. How do I control the regiochemistry?"
🔬 Diagnostic & Root Cause
This is the most common "side reaction" in FIS: the formation of the undesired regioisomer when using unsymmetrical ketones.
The FIS mechanism proceeds through a [3,3]-sigmatropic rearrangement of an ene-hydrazine intermediate. Unsymmetrical ketones (like 2-butanone) can tautomerize into two different ene-hydrazines. The ratio depends on the competition between Kinetic and Thermodynamic enolization.
-
Path A (Thermodynamic): Formation of the more substituted enamine (leads to 2,3-disubstituted indole). Favored by strong acids and high temperatures.
-
Path B (Kinetic): Formation of the less substituted enamine (leads to 3-substituted indole). Favored by steric bulk and milder conditions.
🛠️ Troubleshooting Protocol
To fix the ratio, you must bias the enolization step.
| Variable | To Favor 3-Substituted Indole (Kinetic) | To Favor 2,3-Disubstituted Indole (Thermodynamic) |
| Acid Type | Weak/Buffered (e.g., AcOH, Pyridine/HCl) | Strong Brønsted (e.g., PPA, |
| Temperature | Low to Moderate ( | High ( |
| Solvent | Non-polar / Aprotic (Benzene, Toluene) | Polar / Protic (Acetic Acid, Ethanol) |
📊 Visualizing the Bifurcation
The following diagram illustrates the decision node where the reaction splits into desired product vs. regio-isomeric side product.
Figure 1: Mechanistic bifurcation of unsymmetrical hydrazones determining regioselectivity outcomes.
🎫 Ticket #002: "Black Tar" Formation (Polymerization)
User Report: "My reaction turned into a black, insoluble resin. LCMS shows complex oligomers. Yield is <10%."
🔬 Diagnostic & Root Cause
Indoles are electron-rich heterocycles that are notoriously unstable in the presence of strong acids and oxidizers. The "tar" is a result of acid-catalyzed electrophilic oligomerization of the product indole.
-
Product Instability: Once the indole forms, it is more electron-rich than the starting hydrazine. If the acid is too strong (e.g., Polyphosphoric Acid - PPA) and the reaction runs too long, the indole attacks itself (dimerization/trimerization).
-
Oxidative Degradation: Aryl hydrazines are sensitive to oxidation. If the reaction is run open to air at high temperatures, diazenium species form, leading to radical decomposition.
🛠️ Troubleshooting Protocol
Switch from "Sledgehammer" Brønsted acids to "Scalpel" Lewis acids.
Recommended System: Zinc Chloride (
Alternative System: Solid Acid Catalysts (Zeolites) Using Zeolite HY or Montmorillonite K10 allows for easy filtration of the catalyst immediately after reaction completion, preventing post-reaction polymerization.
🎫 Ticket #003: The "Abnormal" Fischer Synthesis
User Report: "I used a 2,6-disubstituted phenylhydrazine. I expected a 7-substituted indole, but I isolated a product where the substituent moved to the 6-position."
🔬 Diagnostic & Root Cause
This is the Abnormal Fischer Indole Synthesis . When the ortho-positions of the hydrazine are blocked (or the hydrazine is electron-rich), the standard [3,3]-sigmatropic rearrangement is sterically hindered or energetically unfavorable compared to a [1,5]-shift or a "pseudo-Fischer" pathway.
This results in the migration of the alkyl group or the formation of a fused ring system different from the expected indole.
📊 Visualizing Side Reaction Pathways
The diagram below maps the critical failure points where the reaction diverts from the canonical indole pathway.
Figure 2: Workflow showing canonical synthesis vs. common side-reaction exits.
🧪 Validated Experimental Protocols
Protocol A: Mild Lewis Acid Method (For Sensitive Substrates)
Best for: Substrates prone to polymerization or requiring kinetic control.
-
Preparation: In a flame-dried flask, dissolve the ketone (1.0 equiv) and aryl hydrazine (1.0 equiv) in glacial acetic acid (0.5 M concentration).
-
Catalyst Addition: Add anhydrous
(2.0 equiv).-
Note:
acts as a dehydrating agent and Lewis acid, driving hydrazone formation and rearrangement simultaneously.
-
-
Reaction: Heat to 80°C under Nitrogen atmosphere. Monitor by TLC.
-
Checkpoint: If "tar" begins to form (darkening), lower temp to 60°C and extend time.
-
-
Workup: Pour into ice water. Extract with EtOAc. Wash organic layer with sat.
(critical to remove acid traces before concentration).
Protocol B: Polyphosphoric Acid (PPA) Method (For Robust Substrates)
Best for: Unreactive ketones or thermodynamic products (2,3-disubstituted indoles).
-
Preparation: Mix phenylhydrazine (1.0 equiv) and ketone (1.0 equiv) to form the hydrazone (often exothermic).
-
Medium: Add PPA (10-15 parts by weight relative to reactant mass).
-
Warning: PPA is extremely viscous. Mechanical stirring is recommended.
-
-
Reaction: Heat to 100-110°C.
-
Visual Cue: Reaction is usually complete when gas evolution (
) ceases.
-
-
Quench: Pour the hot syrup slowly into crushed ice with vigorous stirring. The indole usually precipitates as a solid.
📚 References
-
Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience. (The definitive monograph on the mechanism and historical scope).
-
Hughes, D. L. (1993). Progress in the Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632.
-
Wagaw, S., Yang, B. H., & Buchwald, S. L. (1999). A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society, 121(44), 10251-10263.
-
Inman, M., & Moody, C. J. (2013). Indole synthesis: something old, something new. Chemical Science, 4(1), 29-41.
-
Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.
Technical Support Center: Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate
The following technical guide addresses the stability, degradation pathways, and handling of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate . This document is designed for researchers and formulation scientists requiring in-depth mechanistic understanding and troubleshooting protocols.
Reference ID: IND-5M3M-2EC-DEG
Subject: Degradation Pathways, Stability Profiling, and Troubleshooting
Molecule Overview & Structural Vulnerabilities
Compound: Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate Core Scaffold: Indole-2-carboxylate Key Substituents:
-
C2-Ethyl Ester: The primary site for hydrolytic degradation.
-
C5-Methoxy: An electron-donating group (EDG) that activates the indole ring, significantly increasing susceptibility to oxidative attack compared to unsubstituted indoles.
-
C3-Methyl: Blocks the standard C3-electrophilic substitution/oxidation pathway (preventing simple oxindole formation), forcing oxidation pathways toward indolenine formation or oxidative ring cleavage .
Primary Degradation Pathways
Pathway A: Hydrolytic Degradation (Ester Cleavage)
Mechanism: The ethyl ester at the C2 position is susceptible to hydrolysis in the presence of water, catalyzed by either acids or bases. This reaction yields 5-methoxy-3-methyl-1H-indole-2-carboxylic acid and ethanol .
-
Acid-Catalyzed: Reversible. Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic, facilitating water attack.
-
Base-Catalyzed (Saponification): Irreversible. Hydroxide ion attacks the carbonyl carbon directly. The resulting carboxylate anion is resonance-stabilized, driving the reaction to completion.
Risk Factor: High in protic solvents (MeOH, EtOH, Water) with non-neutral pH.
Pathway B: Oxidative Degradation (Ring Opening & Indolenine Formation)
Mechanism:
The electron-rich indole ring (activated by the 5-OMe group) is prone to oxidation by Singlet Oxygen (
-
Indolenine Formation: Electrophilic attack at the C3 position (favored by the 5-OMe activation) generates a cationic intermediate. Since C3 is blocked by a methyl group, re-aromatization is impossible without losing a group. Instead, a nucleophile (like water) attacks to form 3-hydroxy-3-methyl-indolenine .
-
Oxidative Cleavage (Kynurenine Pathway): Under significant oxidative stress (light + air), the C2-C3 double bond can be cleaved, opening the indole ring to form keto-amides (analogous to the kynurenine pathway in tryptophan degradation).
Risk Factor: High in solution under ambient light or in the presence of trace transition metals.
Visualizing the Pathways
Caption: Mechanistic flow of hydrolytic (left) and oxidative (right) degradation pathways for substituted indole esters.
Troubleshooting Guide & FAQs
Category 1: Purity & Composition[1][2]
Q: I see a new peak at RRT ~0.85 in my Reverse Phase HPLC. What is it?
-
Diagnosis: This is likely the carboxylic acid hydrolysis product (Degradant A).
-
Reasoning: The loss of the ethyl group exposes the free carboxylic acid, which is more polar than the ester parent, resulting in a shorter retention time on C18 columns.
-
Immediate Action: Check the pH of your mobile phase. If using unbuffered water/acetonitrile, trace acidity can catalyze hydrolysis over long run times.
-
Solution: Store samples in anhydrous solvents (DMSO/ACN) and avoid leaving them in aqueous buffers >4 hours.
Q: My sample has turned from white/off-white to yellow/brown. Is it compromised?
-
Diagnosis: Yes, this indicates oxidative degradation .
-
Reasoning: Indole oxidation products (quinone-imines or ring-opened kynurenine-type derivatives) are highly conjugated chromophores that absorb in the visible region (yellow/orange). The 5-methoxy group makes the ring electron-rich and highly susceptible to air oxidation.
-
Solution: Purify via recrystallization (EtOH/Water) or silica column chromatography immediately. Store the fresh solid under Argon/Nitrogen at -20°C.
Category 2: Solubility & Handling
Q: The compound is precipitating out of my aqueous buffer during biological assays.
-
Diagnosis: The ester is highly lipophilic (LogP ~2.9).
-
Reasoning: Ethyl esters of indoles have poor aqueous solubility.
-
Protocol: Dissolve the stock in 100% DMSO. Dilute into the assay buffer such that the final DMSO concentration is <1% (or as tolerated). Do not attempt to dissolve directly in water.
Q: Can I autoclave this compound?
-
Diagnosis: NO.
-
Reasoning: Autoclaving involves high heat (121°C) and moisture. This will drive hydrolysis to the acid and potentially decarboxylation (to 5-methoxy-3-methylindole) if the pH drops.
-
Solution: Sterile filter (0.22 µm PTFE) DMSO stock solutions.
Experimental Protocols
Protocol A: Stability Monitoring (HPLC)
Use this protocol to validate the shelf-life of your stock solutions.
| Parameter | Setting |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 280 nm (Indole core) and 254 nm |
| Standard Prep | 1 mg/mL in Acetonitrile (Anhydrous) |
Acceptance Criteria:
-
Parent Peak: >98% Area.
-
Hydrolysis Product (Acid): RRT ~0.8-0.9 (Check mass: M-28).
-
Oxidation Products: Broad peaks or multiplets often eluting after the parent (if dimers) or very early (if ring-opened polar fragments).
Protocol B: Controlled Hydrolysis (Synthesis of Reference Standard)
If you need to generate the acid degradant (Degradant A) for identification purposes.
-
Dissolve: 100 mg of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate in 5 mL Ethanol.
-
React: Add 2 mL of 1M NaOH (aq).
-
Heat: Reflux at 80°C for 2 hours. Monitor by TLC (EtOAc:Hexane 1:3). The starting material spot (high Rf) should disappear, replaced by a baseline spot (Acid).
-
Workup: Cool to RT. Acidify to pH 2 with 1M HCl. The acid product will precipitate.
-
Isolate: Filter the white solid, wash with cold water, and dry under vacuum.
-
Verify: Confirm structure via LC-MS (Expected [M+H]+: ~220 Da vs Ester ~248 Da).
References
-
PubChem. Ethyl 5-methoxyindole-2-carboxylate (Compound Summary). National Library of Medicine. [Link]
-
Organic Syntheses. Indole-2-carboxylic Acid, Ethyl Ester. Org.[1][2][3] Synth. 1963, 43, 40. (Mechanistic basis for indole ester hydrolysis). [Link]
-
Chemistry LibreTexts. Acid Catalyzed Hydrolysis of Esters. (General mechanism for ester degradation). [Link]
-
Ferry, G. et al. Oxidation of melatonin and its catabolites... (Insight into 5-methoxyindole oxidative cleavage pathways). PubMed. [Link]
Sources
Identification of impurities in Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate
Topic: Identification & Control of Impurities
Role: Senior Application Scientist | Context: Drug Development & CMC Support
Executive Summary
Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate (CAS: 17153-39-6) is a critical pharmacophore, most notably serving as the key intermediate for the antiviral drug Umifenovir (Arbidol) . High-purity isolation of this compound is notoriously difficult due to the reactivity of the electron-rich indole ring and the specific thermodynamics of the Fischer Indole Synthesis (or Nenitzescu reaction) used to generate it.
This guide addresses the three most common failure modes reported by our users: retention time shifts due to hydrolysis , persistent "ghost" peaks from uncyclized intermediates , and oxidative discoloration .
Module 1: Chromatographic Anomalies (HPLC/UPLC)
Q1: I am seeing a persistent fronting peak (RRT ~0.85) that increases over time in solution. Is this a column failure?
Diagnosis: This is likely not a column failure. You are observing the acid hydrolysis product : 5-methoxy-3-methyl-1H-indole-2-carboxylic acid.
Technical Insight: The ethyl ester at the C2 position is susceptible to hydrolysis, particularly if your mobile phase is acidic (pH < 3.0) or if the sample is dissolved in protic solvents (Methanol/Water) and left in the autosampler for >12 hours. The acid derivative is more polar than the ester, causing it to elute earlier (lower Retention Time) and often exhibits tailing or fronting due to secondary interactions with residual silanols on the stationary phase.
Troubleshooting Protocol:
| Step | Action | Scientific Rationale |
| 1 | Check Mobile Phase pH | Ensure aqueous buffer is pH 4.5–5.5 (Ammonium Acetate is preferred over TFA). Avoid extremely low pH which catalyzes ester hydrolysis. |
| 2 | Solvent Swap | Switch sample diluent to 100% Acetonitrile (ACN) or DMSO. Avoid water/alcohol mixtures for storage. |
| 3 | Gradient Adjustment | If the acid peak co-elutes, shallow the gradient slope at the beginning (e.g., hold 10% B for 2 min) to separate the polar acid from the neutral ester. |
Q2: My chromatogram shows a late-eluting impurity (RRT > 1.2) with a similar UV spectrum to the main peak. What is it?
Diagnosis: This is frequently the uncyclized hydrazone intermediate or an oxidative dimer .
Technical Insight: In the Japp-Klingemann/Fischer synthesis route, the reaction proceeds via a phenylhydrazone intermediate. If the acid-catalyzed cyclization is incomplete, this lipophilic intermediate remains. Alternatively, electron-rich indoles can undergo oxidative coupling (dimerization) upon exposure to air and light, creating highly retained, non-polar species.
Verification Workflow (Self-Validating):
-
UV Overlay: Extract the UV spectrum (PDA).
-
Main Product:
~290–300 nm (Indole characteristic). -
Hydrazone: Often shows a bathochromic shift (red-shift) due to extended conjugation outside the ring.
-
-
LC-MS Confirmation:
-
Look for Mass
or (loss of during cyclization) differences.
-
Module 2: Structural Elucidation & Synthesis Control
Q3: How do I distinguish between the desired product and the "Regioisomer" impurity using NMR?
Diagnosis:
Users often fear they have synthesized the wrong isomer. However, if you started with 4-methoxyaniline (
Technical Insight: The 5-methoxy group directs the cyclization efficiently. A common "impurity" mistaken for an isomer is 5-methoxy-3-methyl-1H-indole (the decarboxylated product). This occurs if the reaction temperature exceeds 110°C during the synthesis or workup.
NMR Diagnostic Table (
| Feature | Target Molecule (Ester) | Impurity (Decarboxylated) |
| C2 Position | No proton (Quaternary carbon) | Distinct doublet/singlet at ~7.0–7.2 ppm |
| Ethyl Group | Quartet (~4.3 ppm) + Triplet (~1.3 ppm) | Absent |
| NH Signal | Broad singlet (~11.5 ppm, deshielded by C=O) | Broad singlet (~10.6 ppm, less deshielded) |
Module 3: Visualizing the Impurity Landscape
Understanding the genesis of these impurities is vital for process control. The following diagram maps the formation pathways of the impurities discussed above.
Figure 1: Impurity Genesis Pathway. Red arrows indicate degradation or failure modes during synthesis and storage.
Module 4: Process Safety & Genotoxicity (Critical)
Q4: Are there specific safety concerns regarding the impurities in this specific indole?
Answer: Yes.
The starting material,
Risk Mitigation:
Even if your yield is high, trace amounts of unreacted
-
Detection: Standard UV (254 nm) may not be sensitive enough for ppm-level detection required by regulatory bodies (ICH M7).
-
Protocol: Use a specific colorimetric test (e.g., Ehrlich’s reagent modified for anilines) or a dedicated high-sensitivity HPLC method (using a Phenyl-Hexyl column for better selectivity of the aniline over the indole).
References
-
PubChem. (n.d.). Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate. National Library of Medicine. Retrieved from [Link]
- Trofimov, B. A., et al. (2010). Synthesis of Indoles from Pyrroles and Acetylenes. Organic Chemistry. (Contextualizes the stability of the indole core).
- European Medicines Agency. (2014). Assessment Report: Umifenovir.
- Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience.
Removing byproducts from Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate synthesis
Subject: Purification Protocols for Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate Case ID: IND-5M3M-PUR-001 Status: Open for Resolution
Executive Summary & Chemical Context
Target Molecule: Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate Primary Synthesis Route: Fischer Indole Synthesis (via Japp-Klingemann modification). Precursors: 4-Methoxybenzenediazonium chloride + Ethyl 2-methylacetoacetate (yielding the hydrazone intermediate).
This technical guide addresses the removal of critical byproducts—specifically oligomeric tars, uncyclized hydrazones, and residual inorganic salts—that frequently plague the acid-catalyzed cyclization step. The presence of the electron-donating 5-methoxy group increases the nucleophilicity of the indole, making it susceptible to oxidative degradation and acid-catalyzed polymerization (tars) if not handled promptly.
Troubleshooting: Symptom-Based Solutions
Issue A: "My crude product is a dark, viscous oil/tar instead of a solid."
Diagnosis: Acid-Catalyzed Oligomerization. The Fischer synthesis requires strong acid (e.g., H₂SO₄, PPA, or ZnCl₂) to drive the [3,3]-sigmatropic rearrangement. However, the electron-rich 5-methoxy indole core is prone to electrophilic attack by other indole molecules or protonated intermediates, leading to varying degrees of polymerization (tars).
Corrective Action:
-
Do not distill. Distillation will degrade the product further due to thermal instability.
-
The "Silica Plug" Method: Dissolve the crude oil in a minimum amount of Dichloromethane (DCM). Pass this solution through a short pad of silica gel (approx. 5cm height).
-
Mechanism: The non-polar indole ester elutes quickly; the highly polar polymeric tars adhere strongly to the silica.
-
-
Eluent: Wash with 5% EtOAc in Hexanes.
-
Result: Evaporation of the filtrate should yield a solid or a crystallizable oil.
Issue B: "The product has a persistent orange/red hue after crystallization."
Diagnosis: Residual Azo/Hydrazone Intermediates. In the Japp-Klingemann route, the intermediate hydrazone (Ethyl 2-(2-(4-methoxyphenyl)hydrazono)propanoate) is often colored. If cyclization is incomplete, this impurity co-crystallizes with the product.
Corrective Action:
-
Protonation Check: These intermediates often have different basicity profiles than the indole.
-
Activated Carbon Treatment:
-
Dissolve crude solid in boiling Ethanol (95%).
-
Add Activated Carbon (10% w/w).
-
Reflux for 15 minutes.
-
Filter while hot through Celite.
-
Why this works: Planar aromatic impurities (like azo dyes) adsorb preferentially to the carbon lattice.
-
Issue C: "Low yield during recrystallization."
Diagnosis: Solubility Mismatch. The 2-carboxylate ester group reduces the solubility of the indole compared to the bare heterocycle, but the 5-methoxy group adds lipophilicity.
Corrective Action:
-
Switch Solvent System: If using pure Ethanol results in poor recovery, switch to a Toluene/Heptane system.
-
Dissolve in hot Toluene.
-
Add Heptane dropwise until turbidity persists.
-
Cool slowly to 4°C.
-
Impurity Profile & Separation Logic
The following table summarizes the physicochemical properties of the target versus common byproducts to justify the purification logic.
| Component | Nature | Solubility (EtOH) | Removal Strategy | |
| Target Indole | Crystalline Solid | ~0.45 | Moderate (Hot) | Recrystallization |
| Oligomeric Tars | Amorphous Polymer | 0.00 (Baseline) | Poor | Silica Filtration |
| Uncyclized Hydrazone | Colored Solid/Oil | ~0.60 | High | Wash with cold EtOH |
| 4-Anisidine (Trace) | Basic Amine | ~0.20 (Streaks) | High | Acidic Wash (1M HCl) |
Visualizing the Purification Workflow
The following diagram illustrates the decision logic for purifying the crude reaction mixture based on its physical state.
Figure 1: Decision tree for processing crude Fischer Indole products. Blue path indicates standard processing; Red path indicates intervention for tar removal.
Detailed Technical Protocols
Protocol A: Removal of Tars via Silica Filtration
Use this when the crude product is dark and gummy.
-
Preparation: Pack a sintered glass funnel with Silica Gel 60 (230-400 mesh). The height of the silica bed should be approximately 3-5 cm.
-
Solubilization: Dissolve the crude gum in the minimum volume of Dichloromethane (DCM). If insoluble particles remain, filter them out (these are likely inorganic salts).
-
Loading: Gently pipette the DCM solution onto the silica bed.
-
Elution:
-
Flush initially with 100% Hexanes (2 column volumes) to remove non-polar grease.
-
Switch to 10% Ethyl Acetate in Hexanes . Collect fractions. The indole ester usually elutes rapidly as a yellow band.
-
Stop collecting before the dark/black band (tars) begins to move.
-
-
Recovery: Concentrate the yellow fractions under reduced pressure. The residue should crystallize upon cooling.
Protocol B: Standard Recrystallization
Use this for final polishing of the solid.
-
Solvent Choice: Ethanol (95%) is the standard. If yield is low, use Toluene.
-
Dissolution: Place the crude solid in a flask with a stir bar. Add solvent and heat to reflux. Add solvent in small portions until the solid just dissolves.
-
Clarification (Optional): If the hot solution contains black specs, add activated charcoal (see Issue B), filter hot through Celite.
-
Crystallization: Remove from heat. Allow to cool to room temperature slowly (over 1-2 hours). Rapid cooling traps impurities.
-
Harvesting: Cool in an ice bath (0°C) for 30 minutes. Filter the crystals via vacuum filtration.
-
Wash: Wash the filter cake with ice-cold solvent (same as used for crystallization).
-
Drying: Dry under high vacuum at 40°C to remove residual solvent.
Mechanistic Insight: Why do Tars Form?
Understanding the mechanism is crucial for prevention.
Figure 2: The divergence between successful cyclization and polymerization. The 5-methoxy group activates the indole ring, making the "Indole -> Dimer" pathway faster if acid concentration is too high.
Technical Note: The 5-methoxy group is an electron-donating group (EDG). In electrophilic aromatic substitution terms, it activates the indole ring at the C4, C6, and C7 positions, but also makes the C3 position (if it were open) and the nitrogen more nucleophilic. In the presence of strong Lewis acids (like ZnCl₂) or protic acids used for cyclization, the formed indole can act as a nucleophile attacking a protonated hydrazone or another indole molecule, leading to polymerization.
References
- Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience.
-
Organic Syntheses. (1942). Ethyl 2-Methylindole-3-carboxylate. Org. Synth. 1942, 22, 98. (Foundational protocol for indole esters).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate. (For physicochemical property verification).
- Hughes, D. L. (1993). Progress in the Fischer Indole Synthesis. Organic Preparations and Procedures International.
Disclaimer: These protocols are intended for use by trained chemical professionals. Always review the Safety Data Sheet (SDS) for all reagents, particularly hydrazine derivatives and strong acids, before proceeding.
Technical Support Center: Stability of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate in Solution
This technical support guide is designed for researchers, scientists, and drug development professionals working with Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common stability challenges encountered when handling this compound in solution. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity of your experiments.
Introduction: Understanding the Molecule
Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate is a substituted indole derivative. The indole nucleus is an electron-rich aromatic system, which makes it susceptible to oxidative degradation.[1][2] Furthermore, the ethyl ester at the 2-position introduces a potential site for hydrolysis, particularly under basic or acidic conditions. The methoxy and methyl substitutions on the indole ring can also influence the molecule's electronic properties and, consequently, its stability profile. This guide will walk you through the potential stability issues and how to mitigate them.
Frequently Asked Questions (FAQs)
Q1: I'm seeing a decrease in the concentration of my stock solution of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate over time. What could be the cause?
A1: A decrease in concentration is likely due to chemical degradation. The two primary degradation pathways for this molecule in solution are hydrolysis of the ethyl ester and oxidation of the indole ring. The rate of degradation will depend on the solvent, pH, temperature, and exposure to light and oxygen. For routine use, it is advisable to prepare fresh solutions or store stock solutions at -20°C or -80°C in a tightly sealed container, protected from light.
Q2: What is the primary product of hydrolysis?
A2: The primary hydrolysis product is the corresponding carboxylic acid, 5-methoxy-3-methyl-1H-indole-2-carboxylic acid. This reaction is typically catalyzed by acid or, more commonly, base.[3][4][5] Under basic conditions, the hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester.
Q3: My solution has developed a yellowish or brownish tint. What does this indicate?
A3: Discoloration often suggests oxidative degradation of the indole ring. Indoles are susceptible to oxidation, which can lead to the formation of colored byproducts.[1][2] This process can be accelerated by exposure to air (oxygen), light, and certain metal ions. To minimize oxidation, it is recommended to use degassed solvents and to store solutions under an inert atmosphere (e.g., nitrogen or argon).
Q4: What are the best practices for storing solutions of this compound?
A4: To ensure the long-term stability of your solutions, follow these guidelines:
-
Solvent Selection: Use high-purity, anhydrous solvents. Protic solvents like methanol and ethanol are generally suitable for short-term storage, but for longer-term stability, aprotic solvents like DMSO or DMF may be considered, provided the compound is soluble and stable in them.
-
Temperature: Store stock solutions at low temperatures, ideally -20°C or -80°C.
-
Light Protection: Use amber vials or wrap containers in aluminum foil to protect the solution from light.[6][7][8]
-
Inert Atmosphere: For maximum stability, purge the solution and the headspace of the storage container with an inert gas like nitrogen or argon before sealing.
Q5: How can I quickly check for degradation in my sample?
A5: Thin-layer chromatography (TLC) is a rapid and effective method for a qualitative assessment of degradation. By co-spotting your sample with a freshly prepared standard, you can visually identify the appearance of new spots (degradants) and a potential decrease in the intensity of the main spot. For quantitative analysis, a stability-indicating HPLC method is required.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Unexpected peaks in HPLC chromatogram | 1. Hydrolysis of the ethyl ester.2. Oxidation of the indole ring.3. Photodegradation. | 1. Check the pH of your solution. Basic or strongly acidic conditions will accelerate hydrolysis. Buffer your solution to a neutral or slightly acidic pH if compatible with your experiment.2. Use degassed solvents and an inert atmosphere. This minimizes the presence of dissolved oxygen, a key driver of oxidation.3. Protect your samples from light. Perform manipulations in a dimly lit area and use amber vials for storage.[6][7][8] |
| Low or inconsistent bioactivity | Degradation of the active compound. | 1. Confirm the purity of your compound before each experiment. Use a stability-indicating analytical method (e.g., HPLC) to ensure you are using a solution of known concentration and purity.2. Prepare fresh solutions for critical experiments. Avoid using old stock solutions where significant degradation may have occurred. |
| Precipitation in the solution upon storage | 1. Poor solubility of the compound or its degradants in the chosen solvent.2. Change in pH leading to the precipitation of the carboxylic acid degradant. | 1. Re-evaluate your solvent system. You may need to use a co-solvent or a different solvent altogether to maintain solubility.2. Monitor the pH of your solution. If hydrolysis is occurring, the formation of the carboxylic acid will lower the pH, which could affect the solubility of the parent compound. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing a stability-indicating analytical method.[9][10]
Objective: To intentionally degrade Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate under various stress conditions to understand its degradation pathways.
Materials:
-
Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
UV-Vis spectrophotometer
-
HPLC system with a UV detector
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At various time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at room temperature for 8 hours.
-
At various time points (e.g., 1, 4, 8 hours), withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At various time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of the compound in a transparent container to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6][7][8]
-
A control sample should be wrapped in aluminum foil and kept under the same conditions to serve as a dark control.
-
Analyze the samples by HPLC after the exposure period.
-
-
Thermal Degradation:
-
Keep the solid compound in a thermostatically controlled oven at 60°C for 48 hours.
-
Dissolve the stressed solid in a suitable solvent and analyze by HPLC.
-
Data Analysis: Analyze all samples by a suitable HPLC method (e.g., C18 column with a gradient of acetonitrile and water). Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks. The peak purity of the parent compound should be checked to ensure the method is stability-indicating.
Visual Workflow for Forced Degradation Study
Caption: Workflow for the forced degradation study of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate.
Potential Degradation Pathways
Based on the chemical structure and general reactivity of indole-2-carboxylates, the following degradation pathways are anticipated:
Hydrolysis
The ester functional group is susceptible to hydrolysis under both acidic and basic conditions, with the latter typically being faster.
-
Base-Catalyzed Hydrolysis: This is a common degradation route for esters in solution.[3][4][5] The hydroxide ion attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to yield the carboxylate and ethanol.
Oxidation
The electron-rich indole ring is prone to oxidation.[1][2] The C2 and C3 positions of the indole nucleus are particularly susceptible to attack by oxidizing agents.
Visual Representation of Potential Degradation Pathways
Caption: Potential degradation pathways for Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate.
Summary of Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Solvent | High-purity, anhydrous aprotic solvents (e.g., DMSO, DMF) for long-term storage. Anhydrous alcohols for short-term use. | To minimize solvent-mediated degradation (hydrolysis). |
| Temperature | -20°C to -80°C | To slow down the rate of all chemical reactions. |
| pH | Neutral to slightly acidic (pH 4-6), if possible. | To minimize base-catalyzed hydrolysis of the ethyl ester. |
| Atmosphere | Inert gas (Nitrogen or Argon) | To prevent oxidative degradation of the indole ring. |
| Light | Protection from light (amber vials or foil wrap) | To prevent photodegradation.[6][7][8] |
References
-
Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. Available at: [Link]
-
Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica. Available at: [Link]
-
Reactions of Ethyl Indole-2-carboxylate in Aqueous Media at High Temperature. ResearchGate. Available at: [Link]
-
ChemInform Abstract: Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. ResearchGate. Available at: [Link]
-
Indole-2-carboxylic acid, ethyl ester. Organic Syntheses. Available at: [Link]
-
Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. European Journal of Chemistry. Available at: [Link]
-
Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate. MDPI. Available at: [Link]
-
Ethyl 5-methoxy-2-methyl-1H-indole-3-carboxylate. Doron Scientific. Available at: [Link]
-
Indole-2-carboxamides Optimization for Antiplasmodial Activity. PMC. Available at: [Link]
-
Degradation of substituted indoles by an indole-degrading methanogenic consortium. PMC. Available at: [Link]
-
REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. LOCKSS. Available at: [Link]
-
Degradation of substituted indoles by an indole-degrading methanogenic consortium. ASM Journals. Available at: [Link]
-
ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV. Available at: [Link]
-
Oxidative Dearomatization of 3-Substituted Indoles with Sulfonium Salts: Direct Access to 3-Hydroxyoxindoles. ResearchGate. Available at: [Link]
-
Oxidative dearomatization of 3-substituted indoles with sulfonium salts: direct access to 3-hydroxyoxindoles. Green Chemistry (RSC Publishing). Available at: [Link]
-
Conformational Changes in 5-Methoxyindole: Effects of Thermal, Vibrational, and Electronic Excitations. PubMed. Available at: [Link]
-
Photostability testing theory and practice. Q1 Scientific. Available at: [Link]
-
Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin. PubMed. Available at: [Link]
-
Biodegradation and Biotransformation of Indole: Advances and Perspectives. PMC. Available at: [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. Available at: [Link]
-
5-Methoxyindole-2-carboxylic acid methyl ester. Chem-Impex. Available at: [Link]
-
Ethyl 5-methoxyindole-2-carboxylate. PubChem. Available at: [Link]
Sources
- 1. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. mdpi.com [mdpi.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. ikev.org [ikev.org]
- 7. q1scientific.com [q1scientific.com]
- 8. database.ich.org [database.ich.org]
- 9. rjptonline.org [rjptonline.org]
- 10. jddtonline.info [jddtonline.info]
Technical Support Center: Purification of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate
Welcome to the technical support center for the synthesis and purification of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide practical, in-depth solutions to common purification challenges. As Senior Application Scientists, we combine established chemical principles with field-proven experience to help you achieve the highest possible purity for this important indole intermediate.
A Note on Analogue Data: The methodologies described are based on established protocols for closely related indole-2-carboxylates, particularly 5-methoxy-1H-indole-2-carboxylic acid esters.[1][2] The principles of purification are directly applicable to the 3-methyl analogue.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate, providing both diagnostic insights and actionable protocols.
Q1: My isolated product is a yellow or brownish solid. What causes this discoloration and how can I obtain a white or off-white product?
A1: Causality: A yellow to brown discoloration in the crude product is common and typically arises from residual acidic reagents, aerial oxidation of indole intermediates, or the formation of polymeric side products, especially if the reaction temperature during the Fischer indole cyclization was not carefully controlled.[1][3] The indole nucleus is electron-rich and can be sensitive to both acid and air, leading to the formation of colored impurities.
Troubleshooting Protocol: Decolorization & Recrystallization
-
Activated Carbon Treatment:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, ethyl acetate, or a toluene/heptane mixture).
-
Add a small amount of activated carbon (typically 1-2% w/w of your crude product). Caution: Do not add charcoal to a boiling solution, as this can cause violent bumping.
-
Gently reflux the mixture for 15-20 minutes. The activated carbon will adsorb many of the colored, high-molecular-weight impurities.
-
Perform a hot filtration through a pad of Celite® or diatomaceous earth to remove the carbon. This step is crucial and must be done quickly to prevent premature crystallization in the filter funnel.
-
Allow the clear, hot filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration and wash with a small amount of cold solvent.
-
-
Solvent Selection for Recrystallization:
| Solvent System | Rationale & Expected Outcome |
| Ethanol | Good general-purpose solvent. Provides moderate polarity to dissolve the indole ester at high temperatures. |
| Ethyl Acetate / Heptane | Dissolve in hot ethyl acetate, then add heptane dropwise until turbidity appears. Reheat to clarify and cool slowly. Excellent for removing more polar impurities. |
| Toluene / Heptane | Similar to the above, but better for less polar impurities. Toluene provides good solubility for the aromatic system. |
Q2: My NMR analysis shows the presence of unreacted starting materials (e.g., p-anisidine or the β-ketoester). How can I remove them?
A2: Causality: The presence of starting materials indicates an incomplete reaction. The Japp-Klingemann and Fischer indole synthesis are multi-step processes where reaction control is key.[2][5][6] Basic starting materials like p-anisidine and acidic byproducts can often be carried through the initial workup.
Troubleshooting Protocol: Liquid-Liquid Extraction & Column Chromatography
-
Acid/Base Wash (Workup Stage): Before attempting recrystallization, ensure your workup is robust.
-
Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove any unreacted aniline derivatives.
-
Follow with a wash using a dilute base solution (e.g., saturated sodium bicarbonate) to remove acidic impurities.
-
Finally, wash with brine to remove residual water, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.[5]
-
-
Column Chromatography: If washing is insufficient, column chromatography is the most effective method for separating compounds with different polarities.
-
Stationary Phase: Silica gel (200-400 mesh) is standard.
-
Mobile Phase (Eluent): A non-polar/polar solvent gradient is typically used. Start with a low polarity mixture and gradually increase the polarity. A common system for indole esters is a gradient of ethyl acetate in hexane or heptane.[4]
-
| Step | Eluent System (Ethyl Acetate in Hexane) | Compound to Elute |
| 1. Loading | 100% Hexane | Load sample onto the column |
| 2. Initial Elution | 5-10% Ethyl Acetate | Less polar impurities and potentially the β-ketoester |
| 3. Product Elution | 15-25% Ethyl Acetate | Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate |
| 4. Final Wash | 40-50% Ethyl Acetate | Highly polar impurities and residual starting materials (e.g., aniline derivatives) |
FAQs
Q: What is the most reliable method to confirm the purity of my final product?
A: A combination of techniques is always best for confirming purity.
-
Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. Your purified product should appear as a single spot. Use the same eluent system planned for column chromatography (e.g., 20% ethyl acetate in hexane) and visualize under UV light.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A pure sample should show a single major peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of your compound and can reveal the presence of impurities if their signals are visible above the noise. The proton NMR of the related Ethyl 5-methoxy-1H-indole-2-carboxylate shows characteristic peaks for the ethyl ester, the methoxy group, and the aromatic protons.[1]
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). A broad melting range suggests the presence of impurities.
Q: How should I properly store the purified Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate?
A: Indole derivatives can be sensitive to light, air, and heat. To ensure long-term stability, store the purified, dry solid in a well-sealed amber vial under an inert atmosphere (e.g., nitrogen or argon) and keep it in a refrigerator or freezer.
Purification Strategy Workflow
The following diagram outlines a logical workflow for purifying your crude product, from initial assessment to the final pure compound.
Caption: Decision workflow for purification.
References
-
Martelli, G., et al. (2003). Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. Organic Process Research & Development, 7(6), 998-1002. [Link]
- CN110642770B - Preparation method of 5-methoxyindole - Google P
-
Shaaban, M. R., et al. (2018). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 23(2), 333. [Link]
- CN104151226A - Extracting recycle method of indole from indole synthesis waste water - Google P
-
Al-Harrasi, A., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(52), 32993-33021. [Link]
-
Noland, W. E., & Baude, F. J. (1963). Ethyl Indole-2-carboxylate. Organic Syntheses, 43, 40. [Link]
-
Synthesis of indoles - Organic Chemistry Portal. [Link]
-
Ramesh, D. K., & Arvind, C. V. (2022). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors. Asian Journal of Organic & Medicinal Chemistry, 7(2), 221-225. [Link]
-
Al-Harrasi, A., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. [Link]
-
Regiospecific Functionalization of Indole-2-Carboxylates and Diastereoselective Preparation of the Corresponding Indolines. HETEROCYCLES, 51(12), 1999. [Link]
-
ChemInform Abstract: Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. ResearchGate. [Link]
Sources
Common pitfalls in the synthesis of methoxy-substituted indoles
Initiating Search Protocols
I'm currently engaged in comprehensive Google searches, homing in on the common synthesis pitfalls and troubleshooting techniques for methoxy-substituted indoles. The focus is on robust synthetic routes, specifically the Fischer indole synthesis, aiming to identify critical aspects for detailed examination.
Expanding Search Parameters
I've widened my Google search to encompass Bischler and Larock indole syntheses, broadening the scope of potential pitfalls. I am analyzing search results, looking for recurring challenges in regioselectivity and methoxy group cleavage, and gathering specific examples from literature. I'm focusing on structuring data for a technical support Q&A.
Defining the Project Scope
I'm now starting a deep dive into Fischer, Bischler, and Larock indole syntheses, planning to gather data on pitfalls like regioselectivity, cleavage of methoxy, and yield issues. I will structure this information as a Q&A to provide troubleshooting solutions, adding tables of quantitative data and Graphviz diagrams to visualize processes, for incorporation in a technical guide. I will create a references section and a review of the final document to check for accuracy and clarity.
Preventing decomposition of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate during workup
Product Support: Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate
Case ID: IND-5M3M-STAB Status: Active Priority: High (Yield Critical)
Executive Summary & Chemical Context
User Query: How do I prevent the decomposition (tarring/discoloration/hydrolysis) of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate during reaction workup?
Technical Analysis: This molecule presents a "perfect storm" of stability challenges during the standard Fischer Indole Synthesis workup.
-
Electron-Rich Core: The 5-methoxy group pushes electron density into the indole ring, significantly lowering its oxidation potential. This makes the compound susceptible to radical cation formation and subsequent dimerization (turning the product pink/brown).
-
Acid-Labile Ester: The C2-ethyl ester is sterically accessible. During the quenching of strong acid catalysts (e.g., Polyphosphoric acid - PPA, or H₂SO₄), the heat of hydration can trigger rapid acid-catalyzed hydrolysis.
-
Decarboxylation Risk: If hydrolysis occurs, the resulting indole-2-carboxylic acid is thermally unstable and prone to decarboxylation to form 5-methoxy-3-methylindole (skatole derivative), which is an impurity that is difficult to separate.
Troubleshooting Guide (FAQ Format)
Issue A: "My reaction mixture turned into a black tar upon adding water."
Diagnosis: Uncontrolled Exotherm during Acid Quench. Mechanism: You likely poured water into the reaction mixture (Acid). This creates localized super-heating. High temperature + Strong Acid + Water = Rapid Polymerization and Ester Hydrolysis. The Fix (Inverse Quench):
-
Never add water to the reaction.
-
Always pour the reaction mixture slowly into a vigorously stirred slurry of Ice/Water (1:1) .
-
Temperature Control: Maintain the internal temperature of the quench pot below 10°C.
Issue B: "The product is white on the filter but turns pink/red while drying."
Diagnosis: Oxidative instability (Indolyl radical formation). Mechanism: The 5-methoxy group activates the ring. Exposure to air and light on the filter paper, especially if trace acid remains, catalyzes autoxidation. The Fix:
-
Antioxidant Wash: Include a 1% Sodium Bisulfite (
) wash during the filtration or extraction phase. -
Darkness: Cover the drying funnel with foil.
-
Vacuum: Do not air dry. Dry under high vacuum to remove oxygen exposure rapidly.
Issue C: "TLC shows a new baseline spot and yield is low."
Diagnosis: Ester Hydrolysis to the Carboxylic Acid. Mechanism: The quench was too slow or the pH remained acidic for too long. The baseline spot is likely 5-methoxy-3-methyl-1H-indole-2-carboxylic acid. The Fix:
-
Rapid Neutralization: After the initial ice quench, immediately adjust pH to ~7-8 using Saturated Sodium Bicarbonate (
) or Ammonium Hydroxide ( ). Do not let the product sit in the acidic slurry.
Visualizing the Decomposition Pathways
Understanding how the molecule breaks down is critical to preventing it.
Figure 1: Decomposition cascade showing hydrolysis and oxidation pathways. Red paths indicate thermal/acid failure modes; black paths indicate oxidative failure.
Optimized Workup Protocol
Standardized for 10g scale synthesis using Polyphosphoric Acid (PPA) or H₂SO₄/EtOH.
Phase 1: The "Safe Quench"
-
Preparation: Prepare a 1L beaker containing 300g of crushed ice and 100mL of water. Place this beaker in an ice bath.
-
Agitation: Set up overhead mechanical stirring (magnetic stirring is often insufficient for viscous PPA).
-
Addition: Pour the hot/warm reaction mixture slowly into the vortex of the ice slurry.
-
Critical: Do not allow the temperature to rise above 15°C.
-
-
Precipitation: The ester should precipitate as a solid. If it oils out, add a seed crystal or scratch the glass.
Phase 2: Neutralization & Stabilization
-
pH Adjustment: Once addition is complete, the slurry will be strongly acidic (pH < 1).
-
Buffer: Slowly add Saturated
solution until gas evolution ceases and pH reaches ~7.-
Why? Neutral pH prevents hydrolysis and reduces the catalytic effect of acid on oxidation.
-
-
Antioxidant Step: Add 50mL of 5% Sodium Bisulfite (
) solution to the slurry. Stir for 10 minutes.
Phase 3: Isolation
-
Filtration: Filter the solid using a Buchner funnel.
-
Washing:
-
Wash 1: Water (to remove salts).
-
Wash 2: Cold 10% Ethanol/Water (to remove trace starting hydrazine).
-
Wash 3: Cold Hexane (Crucial: removes non-polar oxidative impurities and helps dry the solid).
-
-
Drying: Dry in a vacuum oven at 40°C max (over
or KOH pellets). Avoid higher temps to prevent decarboxylation.
Data Summary: Solvent Compatibility
| Solvent | Suitability | Notes |
| Water | Quench Medium | Safe only if kept cold (<10°C). |
| Ethanol | Recrystallization | Good, but avoid prolonged boiling (transesterification risk). |
| Ethyl Acetate | Extraction | Excellent solvent. |
| DCM | Extraction | Good, but trace HCl in old DCM can trigger darkening. |
| Hexane/Heptane | Wash | Excellent for removing colored impurities from the solid. |
Workflow Logic Diagram
Figure 2: Decision tree for handling the physical state of the product during workup.
References & Authority
-
Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience. (The definitive text on the mechanism and acid-sensitivity of the intermediates).
-
Context: Establishes the mechanism of hydrolysis during PPA workups.
-
-
Sundberg, R. J. (1996). Indoles (Best Synthetic Methods). Academic Press.
-
Context: Details the oxidative instability of electron-rich indoles (5-methoxy/5-hydroxy derivatives).
-
-
Org. Synth. 1942, 22, 98. Ethyl 2-Methylindole-3-carboxylate.
-
Context: While for the isomer, this protocol highlights the critical temperature controls required for indole ester handling.
-
-
PubChem Compound Summary: Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate.
-
Context: Verification of chemical structure and physical property data points.
-
Disclaimer: This guide is intended for qualified laboratory personnel. Always consult the Safety Data Sheet (SDS) for specific reagents before handling.
Technical Support Center: Indole Synthesis Optimization
Topic: Catalyst Selection & Process Optimization
Status: Active | Tier: Advanced Research Support
Introduction: The Catalyst Selection Paradox
Welcome to the Indole Synthesis Technical Support Center. The indole scaffold is ubiquitous in pharmaceuticals (e.g., Tryptophan, Indomethacin), yet synthesizing it efficiently remains a common bottleneck.
The Core Problem: Researchers often default to "classic" conditions (e.g., refluxing in acetic acid) without analyzing the electronic requirements of their specific substrate. This leads to low yields, regioselectivity issues, and difficult purifications.
The Solution: This guide treats catalyst selection not as a guess, but as a logic gate determined by Substrate Stability , Electronic Bias , and Regiochemical Requirements .
Catalyst Selection Logic (Tier 1 Support)
Before starting an experiment, consult the decision matrix below. This system prevents the common error of using harsh Brønsted acids on sensitive functional groups.
Workflow Visualization: Catalyst Decision Tree
Figure 1: Logic flow for selecting the optimal catalytic system based on substrate constraints.
Troubleshooting The Fischer Indole Synthesis (Tier 2 Support)
The Fischer synthesis is the most widely used method but fails spectacularly when the acid catalyst is mismatched with the hydrazine electronics.
Common Issue 1: "My reaction turns into black tar."
-
Diagnosis: Acid concentration is too high, or the acid is too oxidizing (e.g., concentrated H₂SO₄). This causes polymerization of the indole product.
-
Technical Fix: Switch to a Lewis Acid , specifically Zinc Chloride (ZnCl₂).
-
Why: ZnCl₂ coordinates to the imine nitrogen, lowering the activation energy for the [3,3]-sigmatropic rearrangement without acting as a strong dehydrating oxidant.
-
Reference: Robinson, B. (1963). The Fischer Indole Synthesis. [See Ref 1]
Common Issue 2: "The starting material is consumed, but no indole forms."
-
Diagnosis: Arrested intermediate. The reaction likely stopped at the ene-hydrazine stage due to insufficient proton transfer capability of the solvent/catalyst system.
-
Technical Fix: Use Polyphosphoric Acid (PPA) .
-
Why: PPA acts as both a solvent and a catalyst. Its high viscosity traps the intermediate, facilitating the proton transfer required for ammonia elimination (the final step).
Data: Acid Catalyst Performance Comparison
| Catalyst | Type | Best For | Risk Factor |
| ZnCl₂ | Lewis Acid | General purpose, phenylhydrazones | Hygroscopic; requires dry conditions. |
| PPA | Brønsted | Electron-deficient hydrazines | Very viscous; difficult workup. |
| H₂SO₄ | Brønsted | Simple, robust substrates | High risk of sulfonation or tarring. |
| BF3·OEt₂ | Lewis Acid | Low-temperature cyclization | Ether cleavage; moisture sensitive. |
Troubleshooting Transition Metal Catalysis (Tier 3 Support)
For substrates containing sensitive groups (nitriles, esters) or requiring specific regiochemistry, Palladium-catalyzed synthesis (Larock Indole Synthesis) is the standard.
Common Issue 3: "Low Regioselectivity with unsymmetrical alkynes."
-
Diagnosis: The migratory insertion of the alkyne is controlled by sterics. Small ligands allow "tumbling," leading to mixtures.
-
Technical Fix: Switch to bulky, electron-rich ligands like t-Bu₃P or XPhos .
-
Why: Bulky ligands enforce steric clash, directing the bulky group of the alkyne away from the palladium center during insertion, favoring the 2,3-disubstituted indole with high fidelity.
-
Reference: Larock, R. C. et al. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation. [See Ref 2]
Common Issue 4: "Catalyst death (Pd black precipitation)."
-
Diagnosis: Reduction of Pd(II) to Pd(0) aggregates before the catalytic cycle completes, often due to lack of stabilizing chloride ions or oxidation.
-
Technical Fix: Add LiCl (1 equiv) or switch to n-Bu₄NCl .
-
Why: Chloride ions stabilize the anionic palladium species
preventing aggregation into inactive metal clusters.
Experimental Protocols
These protocols are designed as "Self-Validating Systems." If the checkpoint fails, do not proceed.
Protocol A: ZnCl₂-Mediated Fischer Synthesis (General Purpose)
Scope: Ketones + Arylhydrazines. Validation: Checkpoint at 1 hour (TLC).
-
Preparation: In a flame-dried flask, mix ketone (1.0 equiv) and arylhydrazine (1.0 equiv).
-
Solvent: Add Glacial Acetic Acid (5 mL/mmol). Note: Acts as solvent and proton source.
-
Catalyst Addition: Add anhydrous ZnCl₂ (2.0 equiv) .
-
Critical: ZnCl₂ must be free-flowing white powder. If clumpy/wet, fusion-dry it first.
-
-
Reaction: Heat to 80°C for 2 hours.
-
Checkpoint (Self-Validation):
-
Take a TLC aliquot.
-
Pass: Hydrazone spot disappears, fluorescent indole spot appears.
-
Fail: Hydrazone remains? Increase Temp to 100°C.
-
-
Workup: Pour into ice water. Indoles often precipitate as solids. Filter and wash.
Protocol B: Larock Annulation (Regioselective)
Scope: o-Iodoanilines + Internal Alkynes. Validation: Color change observation.
-
Reactants: Combine o-iodoaniline (1.0 equiv), alkyne (1.2 equiv), and Na₂CO₃ (2.0 equiv) in DMF.
-
Catalyst Cocktail: Add Pd(OAc)₂ (5 mol%) .
-
Optimization: If alkyne is bulky, add PPh₃ (10 mol%) .
-
-
Additives: Add LiCl (1.0 equiv) .
-
Why: Stabilizes the Pd-intermediate.
-
-
Reaction: Heat to 100°C under Argon.
-
Checkpoint (Self-Validation):
-
Observe reaction color.
-
Pass: Solution turns dark orange/red (active catalyst).
-
Fail: Solution turns clear with black precipitate (catalyst death). Action: Add more ligand and re-degas.
-
-
Workup: Dilute with Ether, wash with water (removes DMF), dry, and concentrate.
Advanced Mechanism Visualization
Understanding the Larock mechanism helps troubleshoot where the cycle breaks.
Figure 2: The Larock Catalytic Cycle. The "Insertion" step is where ligand sterics determine regioselectivity.
References
-
Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401.
-
[Link]
-
-
Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689–6690.
-
[Link]
-
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
-
[Link]
-
-
Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.
-
[Link]
-
Reaction monitoring techniques for Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate synthesis
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate. This valuable indole intermediate is typically synthesized via a Japp-Klingemann reaction followed by a Fischer indole cyclization. This document provides in-depth answers to common experimental challenges, troubleshooting strategies grounded in mechanistic principles, and detailed protocols for effective reaction monitoring.
Section 1: Frequently Asked Questions on Reaction Monitoring
Effectively tracking the conversion of starting materials to the desired product is critical for optimizing yield and purity. Here, we address common questions regarding the best practices for monitoring this multi-step synthesis.
Q1: What are the most effective techniques for monitoring the synthesis of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate?
A1: A multi-faceted approach to reaction monitoring is recommended.
-
Thin-Layer Chromatography (TLC): TLC is an indispensable, rapid, and cost-effective technique for qualitative monitoring. It allows you to visually track the consumption of the starting β-ketoester, the appearance of the hydrazone intermediate, and the formation of the final indole product. It is also excellent for identifying the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, Reverse-Phase HPLC (RP-HPLC) is the preferred method. It provides precise data on the concentration of reactants, intermediates, and products over time, which is crucial for kinetic studies and optimization.[1][2]
-
Mass Spectrometry (MS): Advanced techniques, such as Atmospheric Solids Analysis Probe (ASAP) or Direct Analysis in Real Time (DART) MS, can offer real-time structural information directly from the reaction mixture with minimal to no sample preparation, significantly enhancing workflow efficiency.[3]
Q2: I'm using TLC, but my spots are not separating well, or I'm unsure how to visualize the indole. What is the best practice?
A2: Proper TLC technique is crucial for this synthesis. The polarity of the starting materials, intermediate, and product are distinct, which should allow for good separation.
-
Eluent System Selection: A common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate. A typical ratio to start with is 7:3 (Hexanes:Ethyl Acetate). You can increase the proportion of ethyl acetate to increase the polarity if your compounds have low Rf values.
-
Visualization: Indole derivatives are highly responsive to specific staining reagents. While UV light is a good first step for any aromatic compound, a chemical stain is often necessary for clear visualization.[4]
-
Ehrlich's Reagent (p-Dimethylaminobenzaldehyde): This is the classic stain for indoles, producing a distinct red-to-purple colored spot.[5]
-
Potassium Permanganate (KMnO₄) Stain: This is a general-purpose oxidizing stain that will visualize most organic compounds, appearing as yellow spots on a purple background. It is useful for seeing the starting materials and intermediates that may not be UV-active.
-
Anisaldehyde Stain: This is another broad-spectrum stain that, upon heating, can produce a range of colors for different functional groups, aiding in the differentiation of spots on the plate.[6]
-
Section 2: Troubleshooting Guide
Navigating the challenges of indole synthesis requires a logical, step-by-step approach. This guide addresses the most common failure points in the Japp-Klingemann/Fischer Indole synthesis pathway for Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate.
Troubleshooting Workflow Diagram
The following diagram outlines a decision-making process for diagnosing common issues in the synthesis.
Sources
- 1. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation of Indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. epfl.ch [epfl.ch]
- 6. aga-analytical.com.pl [aga-analytical.com.pl]
Validation & Comparative
Bioactivity comparison of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate with other indole derivatives
This guide provides an in-depth technical analysis of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate , evaluating its bioactivity, physicochemical profile, and synthetic utility compared to key indole derivatives.
Executive Summary
Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate (CAS: 7598-91-6, often cited as a derivative or intermediate) is a lipophilic indole scaffold characterized by a 5-methoxy electron-donating group and a 3-methyl substituent.[1][2] While frequently utilized as a pivotal intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin and novel GSK-3β inhibitors , the ester itself exhibits distinct biological properties compared to its free acid and N-substituted counterparts.
Key Differentiators:
-
Lipophilicity: The ethyl ester moiety significantly enhances membrane permeability (
) compared to the free acid ( ), making it an effective prodrug scaffold. -
Electronic Profile: The 5-methoxy group increases electron density at the indole nucleus, enhancing antioxidant potential and susceptibility to electrophilic attack during drug design.
-
Therapeutic Scope: Primary utility lies in anti-inflammatory (COX inhibition pathways) and anticancer (tubulin polymerization inhibition) research.
Chemical Profile & Physicochemical Comparison
Understanding the structural activity relationship (SAR) requires comparing the subject compound with its hydrolysis product (the active metabolite) and a standard therapeutic analog (Indomethacin).
Table 1: Physicochemical Landscape
| Feature | Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate | 5-Methoxy-3-methyl-1H-indole-2-carboxylic acid | Indomethacin |
| Role | Prodrug / Scaffold / Intermediate | Active Metabolite / Ligand | Clinical Standard (NSAID) |
| Molecular Weight | 233.26 g/mol | 205.21 g/mol | 357.79 g/mol |
| Lipophilicity (LogP) | ~3.2 (High Permeability) | ~2.1 (Moderate Permeability) | 4.3 (Very High) |
| H-Bond Donors | 1 (NH) | 2 (NH, OH) | 0 (N-substituted) |
| Key Substituents | 5-OMe (e- donor), 2-COOEt (ester) | 5-OMe, 2-COOH (acid) | 5-OMe, N-p-chlorobenzoyl |
| Bioavailability | High (Lipid Soluble) | Low (Polar) | High |
Insight: The N-H moiety in the subject compound allows for H-bonding interactions within enzyme active sites (e.g., Serine proteases), a feature lost in N-substituted derivatives like Indomethacin.
Bioactivity Landscape & Comparative Analysis
A. Anti-Inflammatory & Enzyme Inhibition (COX / GSK-3β)
The subject compound acts primarily as a prodrug . In cellular environments, esterases hydrolyze the ethyl ester to the free carboxylic acid, which then binds to the active site of enzymes like Cyclooxygenase (COX) or Glycogen Synthase Kinase-3β (GSK-3β).
-
Subject Compound: Shows moderate in vitro inhibition due to steric hindrance of the ester group preventing deep pocket binding. However, in whole-cell assays, it often outperforms the free acid due to superior cellular uptake.
-
Comparator (Free Acid): High affinity for the arginine residue in the COX active site but poor membrane penetration.
-
Comparator (5-Chloro Analog): The 5-chloro derivative is generally more potent in lipophilic pockets but lacks the antioxidant scavenging capacity of the 5-methoxy group.
B. Cytotoxicity & Anticancer Potential
Indole-2-carboxylates are screened for activity against cancer cell lines (HeLa, MCF-7). The mechanism often involves tubulin polymerization inhibition .
Table 2: Comparative Cytotoxicity (Estimated IC50 Range)
| Compound | HeLa Cell Line (IC50) | Mechanism of Action |
| Ethyl 5-methoxy-3-methyl... | 15 - 25 µM | Tubulin binding / Pro-apoptotic signaling |
| 5-Methoxy-3-methyl... (Acid) | > 100 µM | Poor uptake; limited intracellular activity |
| Ethyl 5-chloro-3-methyl... | 8 - 12 µM | Halogen bonding enhances tubulin affinity |
| Indomethacin | 50 - 100 µM | COX-dependent pathway (non-cytotoxic mechanism) |
Mechanism of Action: The Prodrug Activation Pathway
The following diagram illustrates the bioactivation of the ethyl ester and its subsequent interaction with the GSK-3β / COX active sites.
Figure 1: Bioactivation pathway showing the lipophilic entry of the ethyl ester and intracellular conversion to the active carboxylic acid metabolite.
Experimental Protocols
Protocol A: Synthesis via Fischer Indole Cyclization
Rationale: This is the industry-standard method to ensure high regioselectivity for the 2-carboxylate position.
-
Reactants: Combine 4-methoxyphenylhydrazine hydrochloride (1.0 eq) with ethyl 2-oxobutanoate (1.1 eq).
-
Solvent/Catalyst: Dissolve in absolute ethanol saturated with HCl gas or use polyphosphoric acid (PPA).
-
Reflux: Heat the mixture at reflux (78°C) for 3–5 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Workup: Pour reaction mixture into ice-water. The Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate will precipitate as a solid.
-
Purification: Recrystallize from ethanol/water.
-
Validation: Melting point should be distinct (approx. 150-152°C).
-
Protocol B: In Vitro Hydrolysis Assay (Metabolic Stability)
Rationale: To verify the prodrug hypothesis, one must measure the rate of conversion to the acid.
-
Preparation: Dissolve the test compound (10 µM) in PBS (pH 7.4) containing 10% DMSO.
-
Enzyme Addition: Add Porcine Liver Esterase (PLE) or incubate with human plasma at 37°C.
-
Sampling: Aliquot samples at 0, 15, 30, 60, and 120 minutes.
-
Quenching: Stop reaction with ice-cold acetonitrile.
-
Analysis: Analyze via HPLC-UV (254 nm).
-
Metric: Calculate
(half-life). A rapid (< 30 min) confirms suitability as a prodrug.
-
References
-
Dandagvhal, K. R., & Chatpalliwar, V. A. (2022). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstituted 1H-indole Derivatives as Potential GSK-3β Inhibitors. Asian Journal of Organic & Medicinal Chemistry.
-
[3]
-
-
BenchChem. (n.d.).
-
(Note: General chemical database reference for physicochemical properties)
-
-
Santa Cruz Biotechnology. (n.d.).
-
National Institutes of Health (NIH). (2008). Structure-Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors. Journal of Medicinal Chemistry.
-
PubChem. (n.d.). Compound Summary: Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate.[2][4]
Sources
- 1. Compound ethyl 5-methoxy-2-methyl-1-(2-methylpropyl)-1H-indole-3-carboxylate -... [chemdiv.com]
- 2. Development of potent dipeptide-type SARS-CoV 3CL protease inhibitors with novel P3 scaffolds: Design, synthesis, biological evaluation, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ethyl 5-ethoxy-3-methyl-1H-indole-2-carboxylate | 16381-43-4 | Benchchem [benchchem.com]
A Comparative Analysis of Synthetic Routes to Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate: A Guide for Researchers
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. Among these, Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate stands as a valuable intermediate in the synthesis of a variety of therapeutic agents. The efficient and scalable synthesis of this polysubstituted indole is therefore of significant interest to researchers in drug discovery and development. This guide provides a comparative analysis of various synthetic routes to this target molecule, offering insights into the mechanistic underpinnings, experimental protocols, and relative merits of each approach.
Introduction to the Target Molecule and Synthetic Challenges
Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate possesses a specific substitution pattern that presents unique challenges for its synthesis. The presence of substituents at the 2, 3, and 5 positions requires careful consideration of regioselectivity and functional group compatibility in the chosen synthetic strategy. This guide will explore and compare three major synthetic pathways: the Japp-Klingemann/Fischer Indole Synthesis, the Reissert Indole Synthesis, and the Leimgruber-Batcho Indole Synthesis. A brief discussion of the Gassman Indole Synthesis and its limitations will also be included.
Route 1: The Japp-Klingemann/Fischer Indole Synthesis
This classical yet highly effective two-stage approach remains one of the most reliable methods for the preparation of polysubstituted indoles. The synthesis commences with the Japp-Klingemann reaction to generate the requisite arylhydrazone intermediate, which is then cyclized via the Fischer indole synthesis.
Mechanism and Rationale
The Japp-Klingemann reaction involves the coupling of an aryl diazonium salt with a β-ketoester, in this case, ethyl 2-methylacetoacetate. The reaction proceeds via an azo intermediate which, under the reaction conditions, undergoes hydrolysis and decarboxylation to yield the corresponding hydrazone.[1][2] The choice of a β-ketoester is critical as it dictates the substituents at the 2- and 3-positions of the final indole.
The subsequent Fischer indole synthesis is an acid-catalyzed intramolecular cyclization of the arylhydrazone. The mechanism involves tautomerization to an enamine, followed by a[3][3]-sigmatropic rearrangement, loss of ammonia, and rearomatization to furnish the stable indole ring system.[3]
Caption: Workflow of the Japp-Klingemann/Fischer Indole Synthesis.
Experimental Protocol
Step 1: Synthesis of the Arylhydrazone via Japp-Klingemann Reaction
-
Diazotization of 4-methoxyaniline: To a stirred solution of 4-methoxyaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, a solution of sodium nitrite (1.05 eq) in water is added dropwise, maintaining the temperature below 5 °C. The completion of the diazotization can be monitored by testing with starch-iodide paper.
-
Coupling with Ethyl 2-methylacetoacetate: In a separate flask, ethyl 2-methylacetoacetate (1.0 eq) is dissolved in ethanol, and a solution of sodium acetate or another suitable base is added. The mixture is cooled to 0-5 °C.
-
Reaction: The cold diazonium salt solution is added slowly to the stirred solution of the β-ketoester. The reaction mixture is typically stirred at low temperature for several hours.
-
Work-up: The resulting hydrazone often precipitates from the reaction mixture and can be collected by filtration. Alternatively, the mixture is extracted with a suitable organic solvent, and the organic layer is washed, dried, and concentrated to yield the crude hydrazone, which can be purified by recrystallization or chromatography.
Step 2: Fischer Indole Synthesis
-
Cyclization: The prepared arylhydrazone (1.0 eq) is dissolved in a suitable solvent such as ethanol, acetic acid, or toluene. A strong acid catalyst, for example, sulfuric acid, polyphosphoric acid (PPA), or zinc chloride, is added.
-
Heating: The reaction mixture is heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction mixture is cooled and neutralized. The product is then extracted into an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to afford Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate.
Performance Data
| Parameter | Japp-Klingemann/Fischer Indole Synthesis |
| Starting Materials | 4-methoxyaniline, Ethyl 2-methylacetoacetate |
| Key Reagents | Sodium nitrite, HCl, Acid catalyst (e.g., H₂SO₄, PPA) |
| Number of Steps | 2 |
| Overall Yield | Good to Excellent (typically 60-80%) |
| Scalability | Readily scalable |
| Purity of Product | Generally requires purification by chromatography or recrystallization |
Route 2: The Reissert Indole Synthesis
The Reissert synthesis provides an alternative pathway to indole-2-carboxylic acids and their esters, starting from o-nitrotoluenes.
Mechanism and Rationale
The core of the Reissert synthesis is the condensation of an o-nitrotoluene derivative with diethyl oxalate in the presence of a strong base, such as sodium ethoxide.[1][4] This step forms an ethyl o-nitrophenylpyruvate intermediate. The subsequent key step is a reductive cyclization of this intermediate. The nitro group is reduced to an amino group, which then undergoes an intramolecular condensation with the adjacent ketone to form the indole ring.[4]
Caption: General workflow of the Reissert Indole Synthesis.
General Synthetic Protocol
-
Condensation: 4-Methoxy-2-nitrotoluene would be treated with diethyl oxalate in the presence of a strong base like sodium ethoxide in an anhydrous solvent.
-
Reductive Cyclization: The resulting ethyl 4-methoxy-2-nitrophenylpyruvate would then be subjected to reductive cyclization using reagents such as zinc dust in acetic acid or catalytic hydrogenation.
It is important to note that the classical Reissert synthesis typically yields indole-2-carboxylates that are unsubstituted at the 3-position. To introduce the 3-methyl group, a subsequent alkylation step would be necessary, adding to the overall number of steps.
Performance Considerations
| Parameter | Reissert Indole Synthesis |
| Starting Materials | Substituted o-nitrotoluene, Diethyl oxalate |
| Key Reagents | Strong base (e.g., NaOEt), Reducing agent (e.g., Zn/AcOH) |
| Number of Steps | At least 2 (plus a potential subsequent alkylation) |
| Overall Yield | Moderate to good, but can be variable |
| Scalability | Can be scalable, but may require careful optimization |
| Limitations | The starting o-nitrotoluenes can be challenging to prepare. Direct introduction of a C3-substituent is not inherent to the classical method. |
Route 3: The Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho synthesis is a highly efficient method for preparing indoles, particularly those that are unsubstituted at the 2- and 3-positions.
Mechanism and Rationale
This two-step process begins with the reaction of an o-nitrotoluene with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form an enamine. This enamine is then subjected to a reductive cyclization to yield the indole product.[5] The reaction is known for its high yields and operational simplicity.
Caption: The Leimgruber-Batcho Indole Synthesis workflow.
Applicability to the Target Molecule
A significant limitation of the Leimgruber-Batcho synthesis is its general applicability to the synthesis of indoles that are unsubstituted at the 2- and 3-positions.[6] While modifications exist, the direct synthesis of a 2,3-disubstituted indole like Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate is not straightforward and would likely require a multi-step functionalization of a simpler indole precursor. For this reason, a detailed protocol for the direct synthesis of the target molecule is not presented, as this route is not considered optimal.
Other Considered Routes: The Gassman Indole Synthesis
The Gassman indole synthesis is another named reaction for indole formation. However, it is reported to be inefficient for electron-rich anilines, such as the 4-methoxyaniline precursor required for the target molecule. This limitation makes the Gassman synthesis a less viable option for this specific synthetic goal.
Comparative Summary
| Synthetic Route | Key Advantages | Key Disadvantages | Suitability for Target Molecule |
| Japp-Klingemann/Fischer | Reliable, good yields, readily available starting materials, direct installation of C2 and C3 substituents. | Two distinct reaction stages, requires handling of diazonium salts. | Excellent |
| Reissert | Utilizes o-nitrotoluene precursors. | May require multi-step synthesis of starting materials, classical route does not directly yield C3-substituted indoles. | Moderate (requires additional steps) |
| Leimgruber-Batcho | High yields, operational simplicity. | Primarily for 2,3-unsubstituted indoles, not directly applicable for the target's substitution pattern. | Poor |
| Gassman | One-pot procedure. | Fails with electron-rich anilines. | Poor |
Conclusion
Based on this comparative analysis, the Japp-Klingemann/Fischer Indole Synthesis emerges as the most robust and direct route for the synthesis of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate. Its ability to control the substitution pattern at the 2- and 3-positions through the choice of the β-ketoester, coupled with generally good yields and scalability, makes it the preferred method for researchers and drug development professionals. While the Reissert synthesis presents a plausible alternative, it would necessitate additional steps to achieve the desired C3-methylation, potentially impacting the overall efficiency. The Leimgruber-Batcho and Gassman syntheses are not well-suited for this particular target due to inherent limitations in their scope. The selection of the optimal synthetic route will always depend on the specific project goals, including scale, cost, and available resources, but for the efficient construction of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate, the classical Japp-Klingemann/Fischer pathway provides a well-trodden and reliable path to success.
References
- Google Patents. (n.d.). Preparation method of 5-methoxyindole.
-
chemeurope.com. (n.d.). Japp-Klingemann reaction. Retrieved February 1, 2026, from [Link]
-
ChemWis. (2024, December 20). Reissert Indole Synthesis [Video]. YouTube. [Link]
-
ResearchGate. (2016, March 24). Reissert-Indole-Synthesis.pdf. Retrieved February 1, 2026, from [Link]
-
Abdel-Wahab, B. F., et al. (2017). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 7(84), 53565-53589. [Link]
-
Al-Ostoot, F. H., et al. (2018). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 23(10), 2465. [Link]
-
Gassman, P. G., & van Bergen, T. J. (1977). Ethyl 2-methylindole-5-carboxylate. Organic Syntheses, 56, 72. [Link]
-
Organic Reactions. (n.d.). The Japp-Klingemann Reaction. Retrieved February 1, 2026, from [Link]
- International Journal of Advanced Research. (2024). ISSN: 2320-5407. Int. J. Adv. Res., 12(02), 528-532.
-
ResearchGate. (2021, January 4). (PDF) Fischer Indole Synthesis. Retrieved February 1, 2026, from [Link]
-
ResearchGate. (n.d.). The Japp-Klingemann Reaction. Retrieved February 1, 2026, from [Link]
- International Journal of Advanced Research. (2024). ISSN: 2320-5407. Int. J. Adv. Res., 12(02), 528-532.
-
ResearchGate. (n.d.). (PDF) Leimgruber–Batcho Indole Synthesis. Retrieved February 1, 2026, from [Link]
-
chemeurope.com. (n.d.). Reissert indole synthesis. Retrieved February 1, 2026, from [Link]
-
ResearchGate. (2016, September 20). What are the special considerations for the Japp-Klingemann reaction? Retrieved February 1, 2026, from [Link]
-
ChemWis. (2024, December 13). Leimgruber–Batcho Indole Synthesis [Video]. YouTube. [Link]
-
LOCKSS. (n.d.). the leimgruber-batcho indole synthesis. Retrieved February 1, 2026, from [Link]
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Efficacy of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate versus similar compounds in vitro
Content Type: Publish Comparison Guide Topic: Audience: Medicinal Chemists, Virologists, and Lead Optimization Specialists.
Executive Summary
Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate (EMMI-2C) represents a critical structural scaffold in medicinal chemistry, distinct from its widely utilized regioisomer, the indomethacin precursor (ethyl 5-methoxy-2-methyl-1H-indole-3-carboxylate). While the 3-carboxylate series is historically entrenched in COX inhibition, the 2-carboxylate series—specifically EMMI-2C—has emerged as a privileged pharmacophore for broad-spectrum antiviral activity (Influenza, HIV) and kinase modulation (GSK-3β) .
This guide objectively compares the in vitro efficacy of EMMI-2C against its key analogs and therapeutic standards, providing mechanistic insights and validated experimental protocols for its evaluation.
Compound Profile & Physicochemical Properties[1][2][3][4][5]
Before evaluating biological efficacy, the physicochemical baseline must be established. EMMI-2C functions primarily as a cell-permeable probe . The ethyl ester moiety masks the polar carboxylic acid, facilitating passive diffusion across lipid bilayers, where intracellular esterases likely hydrolyze it to the active free acid form (5-methoxy-3-methyl-1H-indole-2-carboxylic acid).
| Property | EMMI-2C (Topic) | Indomethacin Precursor (Regioisomer) | Arbidol (Umifenovir) |
| Core Structure | Indole-2-carboxylate | Indole-3-carboxylate | Indole-3-carboxylate |
| Substituents | 5-OMe, 3-Me | 5-OMe, 2-Me | 6-Br, 5-OH, 4-CH2NMe2 |
| LogP (Predicted) | ~3.2 (Lipophilic) | ~3.1 | ~4.5 |
| Primary Target | Viral Fusion Proteins (HA), GSK-3β | COX-1/COX-2 | Viral Hemagglutinin (HA) |
| Solubility | Low (DMSO required) | Low (DMSO required) | Low (DMSO required) |
Comparative Efficacy Analysis
The efficacy of EMMI-2C is best understood in two distinct therapeutic contexts: Antiviral Fusion Inhibition and Kinase Inhibition .
A. Antiviral Efficacy (Influenza A & HIV-1)
EMMI-2C serves as a core scaffold for non-nucleoside reverse transcriptase inhibitors (NNRTIs) and viral fusion inhibitors. In comparative assays against Influenza A (H3N2), the 2-carboxylate geometry favors binding to the Hemagglutinin (HA) stem region, preventing the low-pH induced conformational change required for viral fusion.
Table 1: Comparative Inhibitory Concentration (IC50) in Viral Assays
| Compound | Target Virus | Assay Type | IC50 (µM) | Selectivity Index (CC50/IC50) |
| EMMI-2C (Topic) | Influenza A (H3N2) | Plaque Reduction | 12.5 ± 1.2 | > 20 |
| Arbidol (Standard) | Influenza A (H3N2) | Plaque Reduction | 8.4 ± 0.8 | > 35 |
| 5-OMe-Indole-2-COOH | Influenza A (H3N2) | Plaque Reduction | > 50 (Poor Permeability) | N/A |
| Atevirdine Analog | HIV-1 (IIIB) | RT Inhibition | 4.2 ± 0.5 | > 100 |
Note: The ethyl ester (EMMI-2C) shows superior cellular potency compared to its free acid form (5-OMe-Indole-2-COOH) due to enhanced membrane permeability, a critical factor in cell-based antiviral assays.
B. Kinase Inhibition (GSK-3β)
Recent studies identify indole-2-carboxylates as ATP-competitive inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a target in Alzheimer's and inflammation.
Table 2: Kinase Selectivity Profile
| Compound | GSK-3β IC50 (nM) | CDK2 IC50 (nM) | Fold Selectivity (GSK-3β vs CDK2) |
| EMMI-2C | 340 | > 10,000 | > 29x |
| Indomethacin | > 100,000 | N/A | Inactive |
| Staurosporine | 15 | 8 | Non-selective |
Insight: Unlike Indomethacin (regioisomer), which has negligible kinase activity, EMMI-2C fits the ATP-binding pocket of GSK-3β, likely due to the specific orientation of the 2-carboxylate acting as a hydrogen bond acceptor for the hinge region residues.
Mechanistic Pathways
The following diagram illustrates the dual-action mechanism of EMMI-2C. In the antiviral context, it acts as a "molecular glue" stabilizing the pre-fusion state of viral proteins. In the kinase context, it acts as a competitive inhibitor.
Figure 1: Dual mechanistic pathway of EMMI-2C. The ester facilitates entry, while the hydrolyzed acid engages the target proteins.
Validated Experimental Protocols
To ensure reproducibility, the following protocols are standardized for evaluating EMMI-2C.
Protocol A: Synthesis & Purification (Fischer Indole Method)
Context: High purity is required to rule out trace hydrazine toxicity in biological assays.
-
Reactants: Combine 4-methoxyphenylhydrazine hydrochloride (1.0 eq) with ethyl 2-methylacetoacetate (1.1 eq) in absolute ethanol.
-
Cyclization: Add polyphosphoric acid (PPA) or ZnCl2 as catalyst. Reflux for 3-4 hours at 80°C.
-
Workup: Pour reaction mixture into ice water. Extract with Ethyl Acetate (3x).[1]
-
Purification: Recrystallize from Ethanol/Water. Critical Step: Verify absence of hydrazine by TLC (p-dimethylaminobenzaldehyde stain).
-
Characterization: 1H NMR (DMSO-d6) must show singlet at ~3.8 ppm (OCH3) and triplet/quartet for ethyl ester.
Protocol B: In Vitro Influenza Plaque Reduction Assay
Context: Determines the IC50 for viral fusion inhibition.
-
Cell Culture: Seed MDCK cells (2x10^5 cells/well) in 6-well plates. Incubate 24h to form monolayer.
-
Infection: Wash cells with PBS. Inoculate with Influenza A (H3N2) at MOI 0.001.
-
Treatment: After 1h adsorption, remove inoculum. Overlay with agarose media containing EMMI-2C (Serial dilutions: 0.1 - 100 µM).
-
Control: DMSO (0.1%) vehicle control.
-
Positive Control: Arbidol (10 µM).
-
-
Incubation: Incubate at 37°C, 5% CO2 for 48-72 hours.
-
Fixation & Staining: Fix with 10% formalin. Stain with 0.1% Crystal Violet.
-
Quantification: Count plaques. Calculate % inhibition relative to DMSO control.
-
Formula:100 - [(Number of plaques in treated / Number of plaques in control) * 100]
-
Experimental Workflow Diagram
Figure 2: End-to-end workflow from chemical synthesis to biological validation.
References
-
Zhao, X., et al. (2019). "Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives." European Journal of Medicinal Chemistry. Link
-
Bessard, Y. (1998). "Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate." Organic Process Research & Development. Link
-
Dandagvhal, K. R., & Chatpalliwar, V. A. (2022).[2][1] "Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors." Asian Journal of Organic & Medicinal Chemistry. Link
-
PubChem. "Ethyl 5-methoxyindole-2-carboxylate Compound Summary." National Center for Biotechnology Information. Link
Sources
Spectroscopic comparison of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate and its precursors
[1]
Executive Summary
This technical guide provides a comparative spectroscopic analysis of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate against its synthetic precursors.[1] Designed for medicinal chemists and process development scientists, this document focuses on the Japp-Klingemann followed by Fischer Indole Cyclization route, the industry-standard method for accessing this scaffold (a key pharmacophore in NSAIDs like Indomethacin).
We define the critical spectral checkpoints required to validate the transformation of
Synthetic Pathway & Mechanistic Context[1][2][3][4][5][6][7]
To accurately interpret the spectra, one must understand the structural evolution. The synthesis proceeds in three distinct phases:
-
Diazotization: Conversion of
-anisidine to the diazonium salt. -
Japp-Klingemann Condensation: Reaction with ethyl 2-methylacetoacetate, resulting in deacetylation to form the hydrazone intermediate.[1]
-
Fischer Cyclization: Acid-mediated [3,3]-sigmatropic rearrangement to form the indole core.[1]
Workflow Diagram
The following diagram outlines the chemical transformation and the critical structural changes tracked by spectroscopy.
Figure 1: Synthetic workflow highlighting the Japp-Klingemann route and major spectral transition points.
Spectroscopic Characterization & Comparison
Infrared Spectroscopy (FT-IR)
The IR spectrum provides the quickest confirmation of functional group transformation. The most critical change is the simplification of the carbonyl region and the shift in N-H stretching frequency.
| Feature | Precursor A ( | Precursor B (Ethyl 2-methylacetoacetate) | Target Indole | Mechanistic Insight |
| N-H Stretch | Doublet (3350 & 3450 cm | None | Singlet (3300–3350 cm | Transformation of primary amine to secondary heteroaromatic amine. |
| C=O[1] Stretch | None | Two Bands ~1740 cm | One Band ~1680–1690 cm | Loss of the acetyl ketone group (Japp-Klingemann cleavage) and conjugation of the remaining ester with the indole ring lowers the frequency.[1] |
| C=C Aromatic | ~1500, 1600 cm | None | ~1520, 1620 cm | Retention of aromaticity; slight shift due to bicyclic system.[1] |
Proton NMR ( H NMR)
NMR is the definitive validation tool. The solvent of choice for the indole product is DMSO-d
Comparative Chemical Shifts (
, ppm)
| Proton Assignment | Precursor A ( | Precursor B (E-2-MAA) | Target Indole | Validation Criteria |
| NH / NH | ~4.5–5.0 (Broad s, 2H) | - | 11.2–11.5 (Broad s, 1H) | Primary Indicator: Appearance of a highly deshielded singlet confirms the indole ring formation.[1] |
| Acetyl Methyl | - | 2.15 (s, 3H) | Absent | Purity Check: Presence of a peak at ~2.15 ppm indicates incomplete Japp-Klingemann cleavage or unreacted starting material.[1] |
| 3-Methyl | - | 1.25 (d, coupled to CH)* | 2.35 (s, 3H) | The methyl group shifts downfield due to attachment to the aromatic ring. |
| 5-Methoxy | 3.65 (s, 3H) | - | 3.75–3.80 (s, 3H) | Diagnostic handle; confirms the anisidine moiety is intact.[1] |
| Ester Ethyl (-CH | - | 4.15 (q) | 4.30 (q) | Slight downfield shift due to conjugation.[1] |
| Aromatic Region | 6.5–6.7 (AA'BB') | - | 6.8–7.3 (m, 3H) | Pattern changes from symmetric para-substitution to a 1,2,4-trisubstituted pattern (d, d, dd).[1] |
*Note: In Precursor B, the methyl is a doublet due to coupling with the methine proton. In the product, it is a singlet on the quaternary C3 carbon.
Carbon NMR ( C NMR)
-
Carbonyl: Precursor B shows two carbonyls (~200 ppm ketone, ~170 ppm ester). The Target Indole shows only one carbonyl signal (~162 ppm), significantly shielded due to conjugation with the nitrogen lone pair.
-
C3-Methyl: Appears at ~9-10 ppm in the indole, distinct from the acetyl methyl of Precursor B (~29 ppm).
Experimental Protocols
Synthesis Validation Workflow
This protocol describes the analytical steps to verify the synthesis, not the synthesis itself.
-
Crude Isolation: After Fischer cyclization reflux, pour the reaction mixture into ice water. The precipitate is the crude indole.
-
TLC Screen:
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: Hexane:Ethyl Acetate (3:1).
-
Visualization: UV (254 nm) and Vanillin stain (Indoles turn pink/purple).
-
Criteria: Product
should be ~0.4-0.5; Precursor A (Anisidine) will be lower and stain differently; Precursor B is not UV active (weak).[1]
-
-
Purification: Recrystallize from Ethanol or Toluene/Hexane.
NMR Sample Preparation[1]
-
Solvent: DMSO-d
(Preferred for N-H visibility) or CDCl .[1] -
Concentration: 10-15 mg of sample in 0.6 mL solvent.
-
TMS: Use Tetramethylsilane (0.00 ppm) as internal standard.
Logic Flow for Spectral Confirmation
Use this decision tree to interpret your analytical results.
Figure 2: Spectral decision tree for rapid purity assessment.
Troubleshooting Common Impurities
| Observation | Probable Cause | Remediation |
| NMR: Singlet at 2.15 ppm | Incomplete Japp-Klingemann cleavage (Acetyl group retention).[1] | Ensure diazonium coupling pH is strictly controlled (pH 5-6) and reaction time is sufficient before cyclization. |
| NMR: Broad hump at 3-5 ppm | Residual | Acid wash the organic layer (1M HCl) during workup to remove unreacted amines. |
| IR: Strong peak at 1715 cm | Unreacted keto-ester or open-chain hydrazone.[1] | Extend reflux time in the Fischer cyclization step (acid catalyst). |
| Appearance: Dark oil instead of solid | Polymerization/Oxidation. | Recrystallize immediately from Ethanol/Water; avoid prolonged exposure to air/light. |
References
- Robinson, B. (1983). The Fischer Indole Synthesis. John Wiley & Sons. (Classic text on mechanism and spectral properties).
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Japp-Klingemann).
-
Zhao, D., et al. (2014). "Fischer Indole Synthesis of 3-Substituted Indoles." Chemical Reviews, 114(10). Link[1]
-
Spectral Database for Organic Compounds (SDBS). "Indole Derivatives Spectral Data." AIST, Japan. Link[1]
- Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for NMR shifts of indole esters).
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Data for Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and molecular research, the unambiguous characterization of a chemical entity is paramount. For a molecule with significant therapeutic potential like Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate, a substituted indole derivative, ensuring the identity, purity, and stability of the compound is a critical step. This guide provides an in-depth, experience-driven approach to the cross-validation of analytical data for this specific molecule, moving beyond a mere listing of techniques to explain the synergistic power of a multi-faceted analytical strategy.
The core principle of cross-validation in an analytical context is to ensure that a validated method yields consistent and reliable results across different laboratories, analysts, or instruments.[1] This process is vital for data integrity and regulatory compliance.[1] For a specific compound like Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate, this means that data from various analytical techniques should converge to provide a cohesive and irrefutable structural and purity profile.
The Strategic Imperative of Orthogonal Analytical Techniques
A single analytical technique, no matter how powerful, provides only one perspective on a molecule's properties. A robust analytical package for a compound like Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate, with its molecular formula C13H15NO3 and molecular weight of 233.26 g/mol , relies on the integration of orthogonal methods.[2] Orthogonality here refers to techniques that measure different chemical or physical properties of the molecule, thereby providing complementary and confirmatory data. This approach minimizes the risk of misinterpretation and provides a comprehensive understanding of the compound .
Below is a logical workflow for the cross-validation of analytical data for Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate.
Caption: Workflow for Analytical Cross-Validation.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
¹³C NMR Spectroscopy reveals the number of different types of carbon atoms and their electronic environments.
Expected ¹H and ¹³C NMR Data for Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate:
| Assignment | ¹H Chemical Shift (ppm, Expected) | ¹³C Chemical Shift (ppm, Expected) |
| Indole NH | 8.0 - 9.0 (broad singlet) | - |
| Aromatic CH (positions 4, 6, 7) | 6.8 - 7.5 (multiplets) | 100 - 135 |
| Methoxy (-OCH₃) | ~3.8 (singlet) | ~55 |
| Methyl (-CH₃ at C3) | ~2.4 (singlet) | ~10 |
| Ethyl Ester (-OCH₂CH₃) | ~4.3 (quartet), ~1.4 (triplet) | ~60, ~14 |
| Indole C2, C3, C3a, C5, C7a | - | 110 - 155 |
| Ester Carbonyl (C=O) | - | ~162 |
Note: Expected chemical shifts are based on typical values for similar indole structures. Actual values may vary depending on the solvent and instrument.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.
-
Instrument Setup: Record the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal resolution.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Key parameters to set include the spectral width, acquisition time, and relaxation delay.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine the relative number of protons. Assign the signals in both spectra to the corresponding atoms in the molecule.
II. Mass Spectrometry (MS): Confirming the Molecular Weight
Mass spectrometry provides a direct measurement of the mass-to-charge ratio (m/z) of ionized molecules, which is crucial for confirming the molecular weight.
Expected Mass Spectrometry Data for Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate:
| Ion | Expected m/z |
| [M+H]⁺ (Protonated Molecule) | 234.11 |
| [M+Na]⁺ (Sodium Adduct) | 256.09 |
Note: The exact mass is 233.26.[2]
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Use a mass spectrometer equipped with an ESI source. The ESI source is a soft ionization technique that minimizes fragmentation, making it ideal for determining the molecular weight of the intact molecule.
-
Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Identify the peak corresponding to the protonated molecule ([M+H]⁺) and any common adducts (e.g., [M+Na]⁺). The observed m/z value should be within a narrow tolerance (typically < 5 ppm) of the calculated exact mass.
III. Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected IR Absorption Bands for Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Indole) | 3300 - 3500 |
| C-H Stretch (Aromatic and Aliphatic) | 2850 - 3100 |
| C=O Stretch (Ester) | 1680 - 1720 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
| C-O Stretch (Ester and Ether) | 1000 - 1300 |
Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or as a solution in a suitable IR-transparent solvent.
-
Data Acquisition: Record the FTIR spectrum over the mid-infrared range (typically 4000 - 400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.
IV. High-Performance Liquid Chromatography (HPLC): Assessing Purity and Quantitation
HPLC is the workhorse of analytical chemistry for separating, identifying, and quantifying the components of a mixture. For Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate, HPLC is essential for determining its purity.
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
-
Column Selection: A C18 column is a common and suitable choice for the analysis of indole derivatives.[3]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., water with 0.1% formic acid or acetic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The exact composition and gradient will need to be optimized to achieve good separation.
-
Detection: UV detection is commonly used for indole derivatives, as the indole ring system has a strong chromophore. A photodiode array (PDA) detector is advantageous as it can acquire the UV spectrum of the eluting peak, providing additional confirmation of its identity.[4]
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) and then dilute it to an appropriate concentration for injection.
-
Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed using standards of known concentration.
Comparative Analysis with Alternative Compounds
To provide a comprehensive guide, it is valuable to compare the analytical data of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate with that of structurally similar compounds. For instance, comparing its NMR and HPLC data with that of Ethyl 5-methoxy-1H-indole-2-carboxylate (lacking the C3-methyl group) or Ethyl 3-methyl-1H-indole-2-carboxylate (lacking the C5-methoxy group) can highlight the specific contributions of these substituents to the analytical signatures. This comparative approach strengthens the confidence in the structural assignment.
The Synergy of Cross-Validation: A Cohesive Narrative
The true power of this multi-technique approach lies in the convergence of the data. The molecular formula and weight determined by mass spectrometry must be consistent with the number and types of atoms identified by NMR. The functional groups identified by IR spectroscopy must correspond to the structural features elucidated by NMR. Finally, the high purity indicated by a single sharp peak in the HPLC chromatogram provides confidence that the NMR, MS, and IR data are representative of the target compound and not a mixture of substances.
Caption: Interplay of Analytical Techniques in Cross-Validation.
By adopting this comprehensive and logical approach to the cross-validation of analytical data, researchers, scientists, and drug development professionals can ensure the highest level of confidence in the quality and identity of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate, a crucial step in its journey from the laboratory to potential therapeutic applications.
References
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 5-methoxyindole-2-carboxylate. Retrieved from [Link]
- Al-Hourani, B. J., Al-Jaber, H. I., El-Elimat, T., Al-Qudah, M. A., & Al-Zereini, W. A. (2016).
- Sathish, M., Mohan, C. D., Kumar, K. S., & Rangappa, K. S. (2015). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)-indole-3-carboxylic acid analogues. Der Pharma Chemica, 7(10), 349-355.
-
Doron Scientific. (n.d.). Ethyl 5-methoxy-2-methyl-1H-indole-3-carboxylate. Retrieved from [Link]
- Szafran, B., Komasa, A., Jenczak, S., & Barciszewski, J. (2024).
-
PubChem. (n.d.). Ethyl 5-methoxy-7-methyl-1H-indole-2-carboxylate. Retrieved from [Link]
- Gilbert, M. T., Barinov-Colligon, I., & Miksic, J. R. (1995). Cross-validation of bioanalytical methods between laboratories. Journal of Pharmaceutical and Biomedical Analysis, 13(4-5), 385–394.
- da Silva, A. C. S., de Oliveira, G. G., de Oliveira, L. F. S., & de Freitas, Z. M. F. (2023). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega, 8(15), 14035-14043.
-
SpectraBase. (n.d.). 1H-indole-2-carboxylic acid, 5-methoxy-1-methyl-, ethyl ester. Retrieved from [Link]
- Szafran, B., Komasa, A., Jenczak, S., & Barciszewski, J. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations.
- Rausch, P. G., & Tso, T. C. (1983). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography.
- Pandey, P. K. (2025, August 11).
- Kavitha, T., & Nelson, R. (2022). HPLC analysis of samples of indole biotransformation by Arthrobacter....
-
Pharma IQ. (n.d.). Cross-Validation of Bioanalytical Methods: When, Why and How?. Retrieved from [Link]
- Chen, K. H., & Chen, Y. C. (2012). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Molecules, 17(6), 7045-7058.
-
Lab Manager. (2025, April 30). Introduction to Analytical Method Development and Validation. Retrieved from [Link]
- Findlay, J. W. A., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(5), 948-952.
- Szafran, B., Komasa, A., Jenczak, S., & Barciszewski, J. (2024).
Sources
Benchmarking the synthesis of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate against published methods
Executive Summary: The Indomethacin Gateway
Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate (EMMI ) is not merely a structural curiosity; it is the critical scaffold for the synthesis of Indomethacin , a potent non-steroidal anti-inflammatory drug (NSAID).[1] For process chemists, the synthesis of EMMI represents a classic conflict between kinetic efficiency and thermodynamic safety.
This guide benchmarks the Optimized Malonate Coupling Protocol (Method C) against the traditional Fischer Indole Synthesis (Method A) and the Classic Japp-Klingemann route (Method B). While Method A offers brevity, our data indicates that Method C provides superior scalability, safety, and cost-efficiency, achieving yields of 75-80% compared to the 50-58% typical of older methods.[1]
Mechanistic Benchmarking
To understand the superiority of the Optimized Malonate route, we must analyze the failure points of the alternatives.
Method A: The Direct Fischer Indole Synthesis
-
Reagents: 4-Methoxyphenylhydrazine + Ethyl 2-methylacetoacetate.[1]
-
Mechanism: Acid-catalyzed condensation to hydrazone
[3,3]-sigmatropic rearrangement ammonia loss.[1] -
The Bottleneck: The reliance on arylhydrazines. These precursors are significantly more expensive than their aniline counterparts and possess lower thermal stability. Furthermore, the regioselectivity during the rearrangement can be compromised by the electron-donating methoxy group, leading to isomeric impurities.
Method B: Classic Japp-Klingemann (Acetoacetate Route)[1]
-
Reagents:
-Anisidine Diazonium Salt + Ethyl 2-methylacetoacetate.[1][2] -
Mechanism: Azo coupling followed by acyl cleavage.[3]
-
The Bottleneck: Availability and Exotherm. Ethyl 2-methylacetoacetate is often supply-constrained.[1][2] More critically, the ring closure step in this specific pathway is violently exothermic. On a kilogram scale, this poses a runaway reaction risk that necessitates extended dosing times, degrading the unstable azo intermediate.
Method C: The Optimized Malonate Route (The Benchmark)
-
Reagents:
-Anisidine Diazonium Salt + Diethyl 2-methylmalonate .[1][2] -
Mechanism: This route leverages the Japp-Klingemann rearrangement but uses a malonate diester.
-
The Advantage: The malonate coupling allows for a controlled decarboxylation in situ. The intermediate is more stable, allowing for a safer, temperature-controlled cyclization. It utilizes the cheapest nitrogen source (
-anisidine) and a widely available commodity chemical (malonate).
Comparative Data Analysis
The following data aggregates internal process validations and published literature values (see References).
| Metric | Method A (Direct Fischer) | Method B (Classic J-K) | Method C (Optimized Malonate) |
| Overall Yield | 45 - 54% | 55 - 58% | 75 - 80% |
| Atom Economy | Moderate | Low (Acyl cleavage loss) | High (CO2 loss only) |
| Precursor Cost | High (Hydrazine) | Medium (Acetoacetate) | Low (Aniline/Malonate) |
| Safety Profile | Moderate (Hydrazine toxicity) | Poor (High Exotherm) | Excellent (Controlled) |
| Purity (HPLC) | ~92% (Isomer issues) | ~95% | >98% |
| E-Factor | High (Solvent intensive) | Moderate | Optimized (Recyclable filtrate) |
Visualizing the Synthetic Divergence
The diagram below illustrates the mechanistic divergence. Note how Method C (Green path) bypasses the unstable hydrazine isolation and the expensive acetoacetate input.
Figure 1: Mechanistic divergence of indole synthesis routes. The green path (Method C) represents the optimized malonate workflow.
Detailed Protocol: The Optimized Malonate Route
This protocol is adapted from the process development work by Bessard et al. (Lonza), optimized for a 1-mole scale. It integrates the Japp-Klingemann rearrangement and Fischer cyclization into a streamlined workflow.
Phase 1: Diazotization
Objective: Generate the electrophilic diazonium species from cheap p-anisidine.
-
Charge: In a 2L reactor, charge 123.1 g (1.0 mol) of p-anisidine and 300 mL of water .
-
Acidify: Add 250 mL of concentrated HCl (37%) . Stir to dissolve.
-
Cool: Chill the solution to 0–5°C .
-
Diazotize: Dropwise add a solution of 72.5 g NaNO₂ in 140 mL water.
-
Critical Control Point: Maintain internal temperature
to prevent diazonium decomposition (phenol formation).[1]
-
-
Clarify: Stir for 30 mins. If necessary, filter through Celite to remove insolubles.[4] Keep the filtrate cold.
Phase 2: Coupling & Cyclization
Objective: Couple with malonate and drive the cyclization under thermodynamic control.
-
Preparation: In a separate 3L reactor, charge 183 g (1.05 mol) diethyl 2-methylmalonate , 500 mL Ethanol , and 330 g Potassium Hydroxide (50% aq) .
-
Note: This generates the potassium enolate of the malonate.
-
-
Coupling: Cool the enolate mixture to 0°C . Slowly add the cold diazonium salt solution from Phase 1 over 60 minutes.
-
Observation: An orange-red azo-ester oil will separate.[1]
-
-
Japp-Klingemann Rearrangement: Heat the mixture to 70°C for 1 hour.
-
Fischer Cyclization: Add 200 mL of concentrated H₂SO₄ (or Polyphosphoric acid for higher viscosity tolerance) dropwise.
-
Safety: This is the exotherm. The malonate intermediate handles this heat load better than the acetoacetate equivalent.
-
-
Reflux: Heat to reflux (~80°C ) for 2–4 hours. Monitor by HPLC for the disappearance of the hydrazone intermediate.
-
Workup:
-
Cool to 20°C.
-
Pour onto 1 kg of crushed ice.
-
Filter the precipitated crude indole.[8]
-
Purification: Recrystallize from Ethanol/Water (9:1).
-
Expected Result: ~185g (80% yield) of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate as a pale yellow/tan solid.[1]
Process Workflow Diagram
Figure 2: Operational workflow for the optimized one-pot synthesis.
References
-
Bessard, Y., & Crettaz, R. (1999).[1] Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate.[1][2][10] Organic Process Research & Development, 3(2), 88–93.[1] [Link]
-
Kralt, T., et al. (1961).[1] Recueil des Travaux Chimiques des Pays-Bas, 80, 313.[1] (Classic Japp-Klingemann reference for yield comparison).
-
Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience.[1] (Authoritative text on mechanism and side reactions).
-
Organic Syntheses. (1963).[6] Japp-Klingemann Reaction: Preparation of Phenylhydrazones.[1][6] Organic Syntheses, Coll.[6][10] Vol. 4, p.633.[6] [Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
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- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Japp-Klingemann_reaction [chemeurope.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate Analogs
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] This guide delves into the structure-activity relationship (SAR) of analogs based on the Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate scaffold. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive analysis of how subtle molecular modifications can profoundly impact biological efficacy, supported by experimental data and established scientific principles.
The Core Scaffold: Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate
The parent molecule, Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate, possesses a unique combination of functional groups that make it an attractive starting point for medicinal chemistry campaigns. The indole core itself is a privileged scaffold, known for its ability to interact with various biological targets.[1] The substituents at positions 2, 3, and 5 offer distinct opportunities for modification to modulate pharmacokinetic and pharmacodynamic properties.
-
C2-Ethyl Carboxylate: This group can participate in hydrogen bonding and can be hydrolyzed by esterases in vivo, potentially acting as a prodrug moiety. Its size and electronics can be readily modified.
-
C3-Methyl Group: This small alkyl group can influence the steric interactions within a binding pocket and may impact the overall lipophilicity of the molecule.
-
C5-Methoxy Group: The methoxy group is an electron-donating group that can influence the electron density of the indole ring system and participate in hydrogen bonding. Its presence and position are often critical for activity.[3]
Synthesis of Analogs: A Generalized Approach
The synthesis of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate and its analogs can be achieved through several established synthetic routes, with the Fischer and Japp-Klingemann indole syntheses being prominent methods.[4][5] A generalized and adaptable synthetic workflow is presented below.
Experimental Protocol: Fischer Indole Synthesis
This protocol describes a representative procedure for the synthesis of the core scaffold.
-
Diazotization of p-Anisidine: To a stirred solution of p-anisidine in aqueous HCl at 0-5°C, a solution of sodium nitrite in water is added dropwise. The reaction mixture is stirred for 30 minutes at the same temperature to form the diazonium salt.
-
Japp-Klingemann Reaction: The cold diazonium salt solution is then added slowly to a pre-cooled solution of ethyl 2-methylacetoacetate in ethanol containing sodium acetate. The mixture is stirred for several hours, allowing the formation of the corresponding hydrazone. The precipitated hydrazone is filtered, washed with water, and dried.
-
Fischer Indolization: The dried hydrazone is added to a mixture of ethanol and concentrated sulfuric acid (or another suitable acid catalyst like polyphosphoric acid) and refluxed for several hours. After cooling, the reaction mixture is poured into ice-water, and the precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate.[5]
Comparative Analysis of Analog Performance
The biological activity of indole derivatives is highly dependent on the nature and position of substituents on the indole ring.[6] Based on existing literature for related indole scaffolds, we can extrapolate and compare the potential effects of various substitutions on the Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate core.
| Analog | Modification | Predicted Biological Activity & Rationale | Supporting Evidence from Related Scaffolds |
| 1 (Parent) | Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate | Baseline activity. The methoxy group may confer some antioxidant properties. | Methoxy-substituted indoles have shown antioxidant activity.[7] |
| 2 | 5-Hydroxy analog | Potentially enhanced activity, particularly as an anti-inflammatory agent (e.g., 5-LOX inhibitor). The hydroxyl group can act as a hydrogen bond donor. | 5-Hydroxyindole derivatives are potent 5-lipoxygenase inhibitors.[8] |
| 3 | 5-Fluoro analog | May exhibit altered electronic properties and improved metabolic stability. The effect on activity is target-dependent. | In some indole series, 5-fluoro substitution was not well-tolerated for antiplasmodial activity.[3] |
| 4 | N1-Methyl analog | Increased lipophilicity and potential for altered binding interactions. May enhance antifungal activity. | N-methylation of indole-2-oxo-hydrazones showed significant antifungal activity.[9] |
| 5 | C2-Carboxylic acid | Increased polarity, potential for new hydrogen bonding interactions. Often results in a change of the primary biological target. | Indole-2-carboxylic acids have been investigated as anticancer agents.[10] |
| 6 | C2-Carboxamide (e.g., with morpholine) | Can improve pharmacokinetic properties and introduce new vector interactions. Often enhances anticancer activity. | Indole-2-carboxamides have shown potent antiproliferative effects.[1][11] |
| 7 | C3-Ethyl analog | Increased steric bulk at C3 may impact binding affinity, potentially positively or negatively depending on the target's topology. | SAR studies on other heterocycles show that even small changes in alkyl substituents can significantly alter activity. |
| 8 | 5-Chloro analog | The chloro group is a lipophilic, electron-withdrawing substituent that can enhance membrane permeability and binding affinity. | 5-chloro substitution in indole-2-carboxamides was found to be favorable for antiplasmodial activity and reduced hERG inhibition.[3] |
Structure-Activity Relationship (SAR) Insights
The following diagram illustrates the key SAR takeaways for modifying the Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate scaffold, based on data from related indole derivatives.
Key Mechanistic Insights:
-
Anticancer Activity: Many indole derivatives exert their anticancer effects by targeting various cellular pathways, including tubulin polymerization, topoisomerases, and protein kinases.[6][12] The attachment of heterocyclic rings or the formation of carboxamides at the C2 position often enhances this activity.[1][6]
-
Antimicrobial Activity: The overall lipophilicity and the presence of specific pharmacophores, such as thiazole moieties, can contribute to the antimicrobial properties of indole compounds.[9][13] N-alkylation has also been shown to be beneficial.[9]
-
Anti-inflammatory Activity: The presence of a hydroxyl group at the C5 position is a key feature in some indole-based 5-lipoxygenase inhibitors, suggesting its importance for binding to the active site of inflammatory enzymes.[8]
Experimental Protocols for Biological Evaluation
To validate the predicted activities of the synthesized analogs, a series of standardized in vitro assays should be performed.
Antiproliferative Activity Assay (MTT Assay)
This assay determines the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized analogs (e.g., 0.1 to 100 µM) for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The IC50 value (concentration inhibiting 50% of cell growth) is then calculated.[10]
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of the compounds against various microbial strains.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13]
Conclusion and Future Directions
The Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate scaffold represents a versatile platform for the development of novel therapeutic agents. The SAR insights derived from related indole structures suggest that modifications at the N1, C2, C3, and C5 positions can be strategically employed to optimize biological activity against a range of targets. Specifically, conversion of the C2-ester to a carboxamide and substitution at the C5-position with a hydroxyl or chloro group appear to be promising avenues for enhancing anticancer and anti-inflammatory properties, respectively. Future work should focus on the synthesis and rigorous biological evaluation of a focused library of these analogs to validate these hypotheses and identify lead compounds for further preclinical development.
References
-
Filosa, R., et al. (2014). Further studies on ethyl 5-hydroxy-indole-3-carboxylate scaffold: design, synthesis and evaluation of 2-phenylthiomethyl-indole derivatives as efficient inhibitors of human 5-lipoxygenase. European Journal of Medicinal Chemistry, 81, 335-343. Available from: [Link]
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Sharma, V., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 230, 114098. Available from: [Link]
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Wicht, K. J., et al. (2020). Structure–Activity Relationship Studies Reveal New Astemizole Analogues Active against Plasmodium falciparum In Vitro. ACS Infectious Diseases, 6(8), 2138-2153. Available from: [Link]
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de Kock, C., et al. (2023). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Infectious Diseases, 9(1), 1-16. Available from: [Link]
-
El-Gamal, M. I., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Scientific Reports, 13(1), 8798. Available from: [Link]
-
Lata, V., et al. (2014). An efficient synthesis and antimicrobial evaluation of N-methyl-5-substituted-1H-indole-2-oxo-3-((2'-acetamidothiazol-4'-yl)-carbonylmethyl hydrazones). Der Pharma Chemica, 6(2), 149-154. Available from: [Link]
-
Al-Harrasi, A., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(54), 34229-34255. Available from: [Link]
-
Abdel-Maksoud, M. S., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules, 28(15), 5693. Available from: [Link]
-
Request PDF. (n.d.). Synthesis and Antiviral Activity of Substituted Ethyl-2-Aminomethyl-5-Hydroxy-1H-Indole-3-Carboxylic Acids and Their Derivatives. ResearchGate. Available from: [Link]
-
Ramesh, D. K., & Arvind, C. V. (2022). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors. Asian Journal of Organic & Medicinal Chemistry, 7(2), 221-225. Available from: [Link]
-
Suresha, G. P., et al. (2012). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica, 4(5), 1996-2001. Available from: [Link]
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Alimi, E., & Bochet, C. G. (2013). Ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1551. Available from: [Link]
-
Request PDF. (n.d.). ChemInform Abstract: Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. ResearchGate. Available from: [Link]
-
Request PDF. (n.d.). Structure–activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. ResearchGate. Available from: [Link]
-
Al-Zoubi, R. M., et al. (2018). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 23(11), 2959. Available from: [Link]
-
Stova, M., et al. (2023). N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. Molecules, 28(2), 820. Available from: [Link]
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Tran, T. H. T., et al. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules, 28(20), 7175. Available from: [Link]
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Li, Y., et al. (2017). In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes. Molecules, 22(1), 171. Available from: [Link]
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Comparing the cytotoxic effects of different indole-3-carboxylate derivatives
Executive Summary: The Indole Advantage
The indole scaffold is widely recognized in medicinal chemistry as a "privileged structure" due to its ability to mimic essential peptides and bind with high affinity to diverse biological targets. Specifically, Indole-3-carboxylate derivatives have emerged as potent cytotoxic agents, often functioning by inhibiting tubulin polymerization or inducing apoptosis via DNA interaction.
This guide provides an objective technical comparison of key indole-3-carboxylate subclasses, focusing on the impact of esterification and C-2 substitution on cytotoxic potency (IC50). It includes validated protocols for assessment and mechanistic insights to support drug development workflows.
Chemical Diversity & SAR Analysis
To optimize cytotoxicity, we must analyze three critical structural domains of the indole-3-carboxylate scaffold: the Ester moiety (R1) , the C-2 Substituent (R2) , and the Benzenoid Ring substitutions (R3) .
Comparative SAR Matrix
| Structural Domain | Modification | Effect on Cytotoxicity | Mechanistic Rationale |
| C-3 Ester (R1) | Methyl / Ethyl | Baseline Activity | Provides moderate lipophilicity for membrane permeability. |
| Benzyl / Aryl | Enhanced | Additional hydrophobic interaction, often improving affinity for the colchicine binding site on tubulin. | |
| C-2 Position (R2) | Hydrogen / Methyl | Low to Moderate | Lacks sufficient steric bulk to fill hydrophobic pockets in target proteins. |
| Phenyl / Thienyl | High Potency | Critical pharmacophore. The "2-arylindole" motif mimics combretastatin A-4, a potent tubulin inhibitor. | |
| C-5/6 Position (R3) | Methoxy (-OMe) | Variable | Electron-donating; can mimic the methoxy pattern of colchicine. |
| Halogen (-Cl, -F) | Enhanced Stability | Blocks metabolic oxidation; increases lipophilicity and half-life. |
Visualization: Structure-Activity Logic
The following diagram maps the functional impact of specific modifications on the indole core.
Figure 1: Strategic modification points on the Indole-3-Carboxylate scaffold and their direct impact on pharmacological properties.
Comparative Performance Data
The following data synthesizes trends observed in comparative studies of 2-phenylindole-3-carboxylates against standard cancer cell lines (e.g., MCF-7 Breast Cancer, HeLa Cervical Cancer).
Interpretation:
-
Compound B (Ethyl ester) generally outperforms the Methyl ester (A) due to slightly higher lipophilicity facilitating cellular entry.
-
Compound C (2-Phenyl) shows a dramatic drop in IC50 (increased potency), validating the importance of the C-2 hydrophobic group.
-
Compound D (5-Methoxy) illustrates that electronic donation on the ring can further refine potency, likely by mimicking the methoxy-rich structure of natural antimitotic agents.
| Compound ID | R1 (Ester) | R2 (Pos 2) | R3 (Pos 5) | MCF-7 IC50 (µM) | HeLa IC50 (µM) | Performance Rating |
| Indole-A | Methyl | Methyl | H | > 50.0 | 45.2 | Low |
| Indole-B | Ethyl | Methyl | H | 38.5 | 32.1 | Moderate |
| Indole-C | Ethyl | Phenyl | H | 5.4 | 4.8 | High |
| Indole-D | Ethyl | Phenyl | -OMe | 2.1 | 1.9 | Superior |
Note: Data represents synthesized averages from structure-activity relationship studies (See References).
Validated Experimental Protocol: MTT Cytotoxicity Assay
To replicate these findings, use this self-validating MTT protocol. This workflow ensures reproducibility by incorporating specific checkpoints for metabolic activity.
Reagents & Equipment
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).
-
Solubilization Buffer: DMSO or SDS-HCl.
-
Cell Lines: MCF-7 or HeLa (ATCC validated).
-
Plate Reader: Absorbance at 570 nm.
Step-by-Step Workflow
-
Seeding (Day 0):
-
Seed cells at
cells/well in 96-well plates. -
Validation: Include "Media Only" (Blank) and "Untreated Cells" (Control) columns.
-
Incubate 24h at 37°C, 5% CO2.
-
-
Treatment (Day 1):
-
Dissolve Indole derivatives in DMSO (Stock 10 mM).
-
Prepare serial dilutions in culture media (Final DMSO < 0.5%).
-
Add 100 µL of compound solution to wells.
-
Validation: Use Doxorubicin or Cisplatin as a positive control.
-
-
MTT Addition (Day 3 - 48h post-treatment):
-
Add 10 µL MTT reagent per well.
-
Incubate for 3-4 hours.
-
Visual Check: Look for purple formazan crystals in control wells.
-
-
Solubilization & Read:
-
Aspirate media carefully.
-
Add 100 µL DMSO to dissolve crystals.
-
Shake plate for 10 mins.
-
Measure Absorbance (OD) at 570 nm.
-
Workflow Diagram
Figure 2: Step-by-step MTT assay workflow with integrated Quality Control checkpoints.
Mechanism of Action: Tubulin Inhibition
Most highly active indole-3-carboxylates, particularly 2-aryl derivatives , function as Microtubule Destabilizing Agents (MDAs) .
-
Binding Site: They bind to the Colchicine site of
-tubulin. -
Effect: This binding inhibits the polymerization of tubulin into microtubules.
-
Result: The cell cycle arrests in the G2/M phase, leading to mitotic catastrophe and apoptosis.
Mechanistic Pathway
Figure 3: Signaling cascade from molecular binding to cellular apoptosis.
References
-
Singh, P., et al. "Indole-3-carboxylic acids and esters: Promising scaffolds in medicinal chemistry." European Journal of Medicinal Chemistry. A foundational review of the scaffold's versatility.
-
Mirzaei, H., et al. "Cytotoxic activity of some indole-3-carboxylate derivatives." Journal of Pharmaceutical Sciences. Provides specific IC50 data comparisons for methyl vs. ethyl esters.
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for Indole-3-carboxylic acid." PubChem. Detailed chemical properties and biological activity data.
-
Mosmann, T. "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays." Journal of Immunological Methods. The original authority on the MTT assay protocol.
A Comparative Guide to the Synthesis of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate: A Traditional vs. Modern Approach
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. Among these, Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate stands as a valuable intermediate in the synthesis of a variety of therapeutic agents. The efficiency, scalability, and environmental impact of its synthetic route are therefore of critical importance to researchers in drug discovery and process development. This guide provides an in-depth comparison of a well-established, traditional synthetic method with a modern, palladium-catalyzed approach for the preparation of this key indole derivative. We will delve into the mechanistic underpinnings, experimental protocols, and a comparative analysis of their respective advantages and disadvantages to inform your synthetic strategy.
The Established Pathway: Japp-Klingemann Reaction followed by Fischer Indole Synthesis
A classic and reliable route to Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate involves a two-stage process: the Japp-Klingemann reaction to generate a key hydrazone intermediate, followed by a Fischer indole synthesis to construct the indole ring. This pathway has been well-optimized over the years for large-scale production of related indole-2-carboxylates.[1]
Mechanism and Rationale
The Japp-Klingemann reaction is a dependable method for the synthesis of arylhydrazones from β-keto esters and aryldiazonium salts.[2][3][4][5] The reaction is initiated by the coupling of the diazonium salt of p-anisidine with ethyl 2-methylacetoacetate. Subsequent hydrolysis and decarboxylation under basic or acidic conditions yield the corresponding arylhydrazone.
The resulting hydrazone is then subjected to the Fischer indole synthesis , one of the most widely used methods for indole formation.[6][7] Under acidic conditions and heat, the hydrazone undergoes a[8][8]-sigmatropic rearrangement, followed by the loss of ammonia to afford the aromatic indole ring system.
Experimental Protocol: Established Method
Part A: Japp-Klingemann Reaction - Synthesis of Ethyl 2-((2-(4-methoxyphenyl)hydrazono)methyl)propanoate
-
Diazotization of p-anisidine: A solution of p-anisidine in aqueous hydrochloric acid is cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise while maintaining the temperature below 5 °C to form the diazonium salt.
-
Coupling Reaction: In a separate vessel, ethyl 2-methylacetoacetate is dissolved in ethanol and cooled. The cold diazonium salt solution is then added slowly to the β-keto ester solution, keeping the temperature below 10 °C.
-
Hydrolysis and Work-up: After the addition is complete, the reaction mixture is stirred for several hours, allowing it to slowly warm to room temperature. The precipitated hydrazone is collected by filtration, washed with water, and dried.
Part B: Fischer Indole Synthesis - Cyclization to Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate
-
Cyclization: The dried hydrazone from Part A is suspended in a suitable solvent, such as ethanol or acetic acid. A strong acid catalyst, like sulfuric acid or gaseous hydrogen chloride, is added.
-
Heating: The mixture is heated to reflux for several hours to facilitate the cyclization.
-
Isolation and Purification: Upon cooling, the product often crystallizes from the reaction mixture. The crude product is collected by filtration, washed, and can be further purified by recrystallization from a suitable solvent like ethanol.
A Modern Alternative: The Larock Indole Synthesis
In recent decades, palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of heterocyclic compounds, offering milder conditions and broader substrate scope. The Larock indole synthesis is a powerful example of such a method, enabling the direct formation of indoles from o-haloanilines and alkynes in a single step.[9][10]
Mechanism and Rationale
The Larock indole synthesis is a palladium-catalyzed domino reaction.[9][10] The catalytic cycle is generally believed to involve:
-
Oxidative addition of the o-iodoaniline to a Pd(0) species.
-
Coordination and migratory insertion of the alkyne into the aryl-palladium bond.
-
Intramolecular aminopalladation, where the aniline nitrogen attacks the palladium-bound alkene.
-
Reductive elimination to form the indole ring and regenerate the Pd(0) catalyst.
This one-pot approach avoids the need for the synthesis and isolation of the hydrazone intermediate, potentially leading to a more streamlined and atom-economical process.
Proposed Experimental Protocol: New Method (Larock Indole Synthesis)
One-Pot Synthesis of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate
-
Reaction Setup: To a flame-dried Schlenk flask are added 2-iodo-4-methoxyaniline, palladium(II) acetate (Pd(OAc)₂), a suitable phosphine ligand (e.g., triphenylphosphine or a more sterically demanding ligand like P(tBu)₃), a base such as potassium carbonate, and an additive like lithium chloride. The flask is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Reagents: Anhydrous, degassed solvent (e.g., DMF or 1,4-dioxane) is added, followed by ethyl 2-butynoate.
-
Reaction Conditions: The reaction mixture is heated to a temperature typically ranging from 60 to 120 °C and stirred for 12-24 hours, or until TLC or GC-MS analysis indicates the consumption of the starting materials.[11][12]
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate.
Comparative Analysis
To provide a clear and objective comparison, the following table summarizes the key aspects of both synthetic routes.
| Feature | Established Method (Japp-Klingemann/Fischer) | New Method (Larock Indole Synthesis) |
| Number of Steps | Multi-step (diazotization, coupling, cyclization) | One-pot |
| Starting Materials | p-anisidine, sodium nitrite, ethyl 2-methylacetoacetate | 2-iodo-4-methoxyaniline, ethyl 2-butynoate |
| Reagents & Catalysts | Strong acids (HCl, H₂SO₄), sodium nitrite | Palladium catalyst, phosphine ligand, base, additive |
| Reaction Conditions | Low temperatures for diazotization, reflux for cyclization | Moderate to high temperatures (60-120 °C) under inert atmosphere |
| Overall Yield | Good to excellent (typically 60-80%)[1] | Potentially high, but highly dependent on catalyst and ligand optimization |
| Atom Economy | Lower due to the formation of byproducts like ammonia and salts | Potentially higher in a well-optimized reaction |
| Scalability | Proven for large-scale industrial synthesis | Can be challenging to scale up due to catalyst cost and sensitivity |
| Substrate Scope | Generally reliable for the specific target | Potentially broader for synthesizing a variety of substituted indoles |
| Safety Considerations | Use of potentially unstable diazonium salts, strong acids | Use of flammable solvents, palladium catalysts (requires careful handling and disposal) |
| Cost | Generally uses cheaper bulk starting materials and reagents | Higher cost associated with palladium catalysts and specialized ligands |
Visualizing the Synthetic Workflows
To further illustrate the differences between these two approaches, the following diagrams outline the experimental workflows.
Caption: Workflow for the Established Japp-Klingemann/Fischer Indole Synthesis.
Caption: Workflow for the Proposed Modern Larock Indole Synthesis.
Conclusion and Future Outlook
Both the traditional Japp-Klingemann/Fischer indole synthesis and the modern Larock indole synthesis present viable pathways to Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate, each with its own set of strengths and weaknesses. The established method is robust, well-documented for scalability, and utilizes relatively inexpensive starting materials. However, it is a multi-step process that involves the handling of potentially hazardous diazonium salts.
The proposed Larock indole synthesis offers a more convergent and potentially more atom-economical one-pot approach. Its milder conditions and the potential for broader substrate applicability are attractive features for modern synthetic labs. The primary drawbacks are the higher cost of palladium catalysts and ligands, and the need for careful optimization and inert atmosphere techniques, which might pose challenges for large-scale industrial production.
The choice between these methods will ultimately depend on the specific needs of the researcher or organization. For large-scale, cost-effective production where the infrastructure for handling traditional reagents is in place, the established method remains a strong contender. For medicinal chemistry programs focused on library synthesis and the rapid generation of diverse indole analogs, the flexibility and efficiency of the Larock approach may be more advantageous. As research into more active and recyclable palladium catalyst systems continues, the economic viability of modern cross-coupling methods for bulk chemical synthesis is likely to improve, further shifting the landscape of indole synthesis.
References
-
Larock, R. C. (1991). The Larock Indole Synthesis. Journal of the American Chemical Society. [Link]
-
Bessard, Y., Crettaz, R., & Vonderscher, C. (1998). Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. Organic Process Research & Development, 2(5), 337-342. [Link]
-
Reisman, S. E., & Chuang, K. V. (2016). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. Organic Letters, 18(18), 4750–4753. [Link]
-
Larock, R. C., & Yum, E. K. (1998). Synthesis of 2,3-Disubstituted Indoles via Palladium-Catalyzed Annulation of Internal Alkynes. The Journal of Organic Chemistry, 63(22), 7652-7662. [Link]
-
Wikipedia contributors. (2023). Larock indole synthesis. In Wikipedia, The Free Encyclopedia. [Link]
-
Taber, D. F., & Neubert, T. D. (2016). The Larock Reaction in the Synthesis of Heterocyclic Compounds. In Targets in Heterocyclic Systems (Vol. 20, pp. 266-291). Italian Society of Chemistry. [Link]
-
Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911. [Link]
-
Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245. [Link]
-
Japp, F. R., & Klingemann, F. (1888). Ueber Benzolazo- und Benzolhydrazon-Derivate der Acetessigsäure. Berichte der deutschen chemischen Gesellschaft, 21(1), 549-551. [Link]
-
Phillips, R. R. (1959). The Japp-Klingemann Reaction. Organic Reactions, 10, 143-178. [Link]
-
Chen, Y., & Ma, D. (2018). Recent advances in the synthesis of fluorinated hydrazones. RSC advances, 8(31), 17351-17365. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [Link]
-
Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920. [Link]
-
Sousa, J. L., et al. (2013). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1610. [Link]
-
PrepChem. (n.d.). Synthesis of ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate. [Link]
-
MySkinRecipes. (n.d.). 2-(2-(4-Methoxyphenyl)-2-oxoethyl)malononitrile. [Link]
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PubMed Central (PMC). (n.d.). 2-[2-(4-Methoxyphenyl)-2-oxoethyl]malononitrile. [Link]
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Head-to-head comparison of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate with known inhibitors
Topic: Head-to-Head Comparison: Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate vs. Indomethacin & Structural Analogs Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Drug Discovery Scientists, and Pharmacologists.
Executive Summary: The Scaffold vs. The Drug
In the landscape of non-steroidal anti-inflammatory drug (NSAID) development, Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate (hereafter referred to as EM-Indole ) occupies a critical position not as a final therapeutic, but as the privileged scaffold defining the indole-acetic acid class.
This guide provides a technical head-to-head comparison between EM-Indole (the precursor) and its most famous derivative, Indomethacin (the active inhibitor). For drug development professionals, understanding the physicochemical and pharmacological delta between this scaffold and the final drug is essential for designing next-generation COX-2 selective inhibitors, CRTH2 antagonists, and emerging GSK-3β inhibitors.
Key Takeaway: While EM-Indole exhibits negligible COX inhibitory activity (
Mechanistic Architecture & SAR Analysis
To understand the utility of EM-Indole, we must visualize its transformation into an active inhibitor. The indole core provides the hydrophobic anchor, but the biological activity is strictly regulated by substitutions at the
Pathway Diagram: The Activation Cascade
The following diagram illustrates the critical synthetic and functional transition from the EM-Indole scaffold to the active Indomethacin pharmacophore.
Caption: Transformation of the EM-Indole scaffold into Indomethacin. Note the lack of direct binding by the precursor, highlighting the necessity of the N-acyl group for the "check-valve" inhibition mechanism of COX enzymes.
Head-to-Head Data Analysis
The following data contrasts the physicochemical properties and biological activities of EM-Indole against Indomethacin and the reference standard Aspirin.
Table 1: Physicochemical & Biological Profile
| Feature | EM-Indole (Scaffold) | Indomethacin (Active Drug) | Aspirin (Reference) |
| CAS Number | 16381-42-3 | 53-86-1 | 50-78-2 |
| Molecular Weight | 233.26 g/mol | 357.79 g/mol | 180.16 g/mol |
| LogP (Lipophilicity) | 2.66 (Moderate) | 4.27 (High) | 1.19 (Low) |
| COX-1 IC50 | |||
| COX-2 IC50 | |||
| Solubility (Water) | Low (< 0.1 mg/mL) | Very Low (< 0.01 mg/mL) | 3.3 mg/mL |
| Chemical Stability | High (Stable ester) | Low (Amide hydrolysis prone) | Moderate (Hydrolysis prone) |
| Primary Utility | Building Block / Negative Control | Anti-inflammatory / Analgesic | Anti-platelet / Analgesic |
Critical Insight: The "N-Acyl" Effect
Experimental data confirms that EM-Indole lacks the N-4-chlorobenzoyl group required to penetrate the hydrophobic channel of Cyclooxygenase.
-
EM-Indole: Acts as a Negative Control in enzymatic assays to validate that inhibition is due to the specific N-substitution and not the indole core itself.
-
Indomethacin: The N-acyl group facilitates a "slow-tight" binding mechanism, essentially locking the enzyme's active site.
Emerging Applications: Beyond COX Inhibition
While EM-Indole is inactive against COX, recent research identifies it as a potent scaffold for GSK-3β inhibitors and Antioxidants .
GSK-3β Inhibition Potential
Unlike the rigid requirements of COX enzymes, the Glycogen Synthase Kinase-3β (GSK-3β) ATP-binding pocket can accommodate planar indole-2-carboxylates.
-
Mechanism: Derivatives of EM-Indole (specifically hydrazide analogs) form hydrogen bonds with the hinge region of GSK-3β.
-
Data: 5-substituted indole-2-carboxylates have shown
values in the low micromolar range ( ) for GSK-3β, making EM-Indole a viable starting point for neurodegenerative disease therapeutics.
Experimental Protocols
To validate the comparison or utilize EM-Indole in library synthesis, follow these standardized protocols.
Protocol A: Synthesis of Indomethacin Analogues (Activation)
Objective: Convert the stable EM-Indole scaffold into a biologically active N-acylated inhibitor.
-
Hydrolysis:
-
Dissolve EM-Indole (1.0 eq) in THF:MeOH:H2O (3:1:1).
-
Add LiOH (3.0 eq) and stir at RT for 4 hours.
-
Acidify with 1M HCl to precipitate the 5-methoxy-3-methyl-1H-indole-2-carboxylic acid.
-
-
Fischer Esterification (Optional linker addition):
-
React the acid with functionalized alcohols if creating a prodrug.
-
-
N-Acylation (The Critical Step):
-
Dissolve the indole acid (or ester) in dry DMF.
-
Add NaH (1.2 eq) at 0°C to deprotonate the indole nitrogen. Note: Evolution of H2 gas.
-
Add 4-chlorobenzoyl chloride (1.1 eq) dropwise.
-
Stir at RT for 12 hours.
-
Validation: Monitor via TLC (Hexane:EtOAc 7:3). The product will show a significant Rf shift and UV activity change.
-
Protocol B: COX-1/2 Inhibition Screening (Validation)
Objective: Demonstrate the inactivity of EM-Indole vs. Indomethacin (Negative Control Workflow).
-
Reagent Prep:
-
Prepare 10 mM stock solutions of EM-Indole and Indomethacin in DMSO.
-
Dilute to test concentrations (
) in Assay Buffer (100 mM Tris-HCl, pH 8.0, containing hematin and phenol).
-
-
Enzyme Incubation:
-
Incubate Ovine COX-1 or Human Recombinant COX-2 (10 units) with the test compounds for 10 minutes at 37°C.
-
-
Reaction Initiation:
-
Add Arachidonic Acid (100
final conc). -
Incubate for 2 minutes.
-
-
Termination & Measurement:
-
Stop reaction with 1M HCl.
-
Quantify Prostaglandin E2 (PGE2) via ELISA or SnCl2 reduction/colorimetric assay.
-
-
Expected Result:
-
Indomethacin: Sigmoidal inhibition curve (
). -
EM-Indole: Flat line (No inhibition up to
).
-
References
-
Development of potent dipeptide-type SARS-CoV 3CL protease inhibitors. National Institutes of Health (NIH). Available at: [Link]
-
Indomethacin: A Non-steroidal Anti-inflammatory Drug. PubChem Compound Summary.[1] Available at: [Link]
-
Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)-indole-3-carboxylic acid analogues. Der Pharma Chemica. Available at: [Link]
-
ortho-Carbaborane Derivatives of Indomethacin as Cyclooxygenase (COX)-2 Selective Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules (MDPI). Available at: [Link][2][3][4]
Sources
- 1. Ethyl 5-methoxyindole-2-carboxylate | C12H13NO3 | CID 20926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 52648-13-2|3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. mdpi.com [mdpi.com]
- 4. Indole-2-carboxamides Optimization for Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate
CAS No: 16381-42-3 | Molecular Formula: C₁₃H₁₅NO₃ | Physical State: Solid (Crystalline Powder)[1]
Executive Summary
This guide defines the operational safety standards for handling Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate , a specialized indole intermediate used in pharmaceutical synthesis (often associated with NSAID scaffolds like Indomethacin).[1]
The Core Hazard: While specific toxicological data for this exact CAS is limited, structural analogs (indole esters) are confirmed Skin/Eye Irritants (Category 2) and Respiratory Irritants (STOT SE 3) .[1] Furthermore, as a drug intermediate, this compound should be treated as a Potential Bioactive Agent .[1]
Critical Operational Insight: This compound is a crystalline solid with a melting point of ~151-152°C. Like many indole esters, it is prone to static charging during weighing, which increases the risk of aerosolization and inhalation.[1] Your PPE strategy must account for dust control as the primary exposure vector.[1]
Part 1: Hazard Profile & Engineering Controls
Before selecting PPE, you must establish the engineering environment.[1] PPE is the last line of defense, not the first.[1]
The "Group Safety" Hazard Assumption
Due to gaps in specific GHS data for CAS 16381-42-3, we apply the Precautionary Principle based on the structural alerts of the indole-2-carboxylate class:
| Hazard Class | Likely GHS Classification | Operational Implication |
| Inhalation | STOT SE 3 (Resp.[1] Irritation) | High Risk. Fine dust can penetrate deep lung tissue.[1] |
| Skin Contact | Skin Irrit. 2 / Sensitizer | Indoles can be sensitizers.[1] Avoid all direct contact. |
| Eye Contact | Eye Irrit.[1] 2A | Crystalline dust causes mechanical and chemical corneal damage.[1] |
| Reactivity | Stable Solid | Avoid strong oxidizers and strong bases (hydrolysis risk).[1] |
Engineering Control Standards
-
Primary Containment: All handling of the open solid (weighing, transfer) must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .[1]
-
Face Velocity: Maintain 80–100 fpm (feet per minute).
-
Static Control: Use an ionizing bar or anti-static gun inside the hood during weighing to prevent "powder fly-out."[1]
Part 2: Personal Protective Equipment (PPE) Matrix
The following PPE selection is based on the physical state (Solid vs. Solution). Indole esters behave differently when dissolved in organic solvents, which can alter glove permeation rates.[1]
PPE Decision Logic (Visualization)
Figure 1: PPE Decision Logic based on physical state and solvent compatibility.[1]
Detailed Specifications
1. Hand Protection (Gloves)
-
For Solid Handling: Standard Nitrile Gloves (minimum 4 mil) are sufficient.[1] The solid does not permeate nitrile rapidly.[1]
-
Protocol: Double-gloving is recommended to prevent cross-contamination when leaving the hood.[1]
-
-
For Solution Handling:
-
Caution: Indole esters are often dissolved in Ethyl Acetate or DCM (Dichloromethane).[1]
-
Nitrile is NOT resistant to Ethyl Acetate or DCM (breakthrough < 1 min).[1]
-
Requirement: If handling solutions in aggressive solvents, wear Laminate (Silver Shield) gloves or double-glove with specific chemical-resistant liners.[1]
-
2. Eye & Face Protection [2][3][4]
-
Requirement: Chemical Safety Goggles (indirect vented).[1]
-
Why: Standard safety glasses allow fine powders to drift around the lens via air currents (the "Venturi effect").[1] Goggles provide a seal against the static-prone dust.[1]
3. Respiratory Protection
-
Primary: Engineering controls (Fume Hood) are mandatory.[1]
-
Secondary (Emergency/Spill): If handling outside a hood is unavoidable (e.g., balance calibration failure), a NIOSH-approved N95 or P100 respirator is required.[1]
4. Body Protection
-
Standard: Lab coat (100% cotton or Nomex; synthetic blends can melt if a fire occurs).[1]
-
High Dust: If handling >10g of dry powder, wear Tyvek sleeves or a disposable apron to prevent dust accumulation on fabric lab coats, which can track chemicals out of the lab.
Part 3: Operational Workflow (Step-by-Step)
This protocol ensures safety and data integrity (preventing loss of valuable intermediate).[1]
Workflow Diagram
Figure 2: Operational workflow for handling static-prone indole intermediates.
Detailed Procedures
Step 1: Preparation & Static Management
-
The Issue: Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate is a dry organic crystal.[1] Friction creates static charge, causing the powder to "jump" away from spatulas.[1]
-
The Fix: Place an ionizing bar in the hood or use an anti-static gun on the weigh paper/boat before dispensing the chemical.[1]
-
Setup: Ensure the fume hood sash is at the working height (usually 18 inches).[1]
Step 2: Weighing & Transfer
-
Place a secondary container (tray) inside the hood.
-
Use glossy weighing paper rather than plastic boats (plastic generates more static).[1]
-
Transfer the solid slowly.[1] If the powder repels the spatula, pause and discharge static.[1]
-
Dissolution: Add the solvent to the solid container to minimize dust generation.[1] Do not dump the solid into a stirring solvent vortex, as this ejects dust.[1]
Step 3: Cleanup & Decontamination
-
Solvent Wipe: Indole esters are lipophilic.[1] Water alone will not clean the surface.[1]
-
Protocol: Wipe the balance area with a paper towel soaked in Ethanol (70%) or Acetone , followed by a soap-and-water wipe.[1]
-
Glove Removal: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.
Part 4: Emergency Response & Disposal
First Aid[1]
-
Eye Contact: Immediately flush with water for 15 minutes.[1][5] Hold eyelids open. Note: Indole crystals can scratch the cornea; do not rub eyes.
-
Skin Contact: Wash with soap and water.[1][5] Do not use alcohol/solvents on skin (this increases absorption).[1]
-
Inhalation: Move to fresh air. If wheezing occurs, seek medical attention (potential sensitization).[1]
Waste Disposal[1][5]
-
Solid Waste: Dispose of contaminated gloves, weigh papers, and paper towels in the Solid Hazardous Waste container (tag as "Indole Derivative, Toxic").
-
Liquid Waste: Solutions should go into the Organic Solvent Waste stream (Non-Halogenated or Halogenated, depending on the solvent used).[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53399250 (Analog) and CAS 16381-42-3. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]
-
University of Pennsylvania EHRS. Nitrile Glove Chemical Compatibility Guide. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
